molecular formula C12H14O2 B2400190 2-Cyclopropyl-3-phenylpropanoic acid CAS No. 393184-59-3

2-Cyclopropyl-3-phenylpropanoic acid

Cat. No.: B2400190
CAS No.: 393184-59-3
M. Wt: 190.242
InChI Key: VKKCXEZHVZXEJS-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3-phenylpropanoic acid (CAS 393184-59-3) is a high-purity organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound belongs to the class of branched 3-phenylpropionic acid derivatives, which are of significant interest in medicinal chemistry and pharmaceutical research . Its structure, featuring a cyclopropyl group and a phenyl ring, makes it a valuable intermediate in the synthesis of more complex molecules. For instance, such derivatives are investigated for their use in the preparation of drugs targeting cardiovascular diseases, acting as stimulators of soluble guanylyl cyclase (sGC) . Researchers utilize this compound as a key building block in method development and treatment processes, exploring its potential in disease prevention and therapy . As a phenylpropionic acid derivative, it shares a core structural motif with other biologically active compounds known for their antibacterial, antiviral, and anti-inflammatory properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11(10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKCXEZHVZXEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393184-59-3
Record name 2-cyclopropyl-3-phenylpropanoic acid
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Foundational & Exploratory

Biological Activity of 2-Cyclopropyl-3-Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The is a specialized domain within medicinal chemistry, primarily focusing on the development of metabolically stable ligands for G-Protein Coupled Receptors (GPCRs), specifically the Free Fatty Acid Receptors (FFARs).

This guide serves as a technical whitepaper for researchers targeting Type 2 Diabetes (T2D) and Metabolic Syndrome via the GPR40 (FFAR1) and GPR120 (FFAR4) pathways.

A Technical Guide to Scaffold Design, Synthesis, and Pharmacological Evaluation

Executive Summary

The 2-cyclopropyl-3-phenylpropanoic acid scaffold represents a strategic structural modification of the endogenous ligand hydrocinnamic acid (phenylpropanoic acid). By introducing a cyclopropyl moiety at the


-position (C2), medicinal chemists achieve two critical objectives:
  • Conformational Constraint: The cyclopropyl group restricts the rotation of the carboxylate headgroup relative to the hydrophobic tail, reducing the entropic penalty of binding.

  • Metabolic Blockade: The steric bulk at the

    
    -carbon hinders 
    
    
    
    -oxidation, significantly extending the in vivo half-life compared to linear fatty acid analogs.

This scaffold is predominantly utilized in the discovery of GPR40/GPR120 agonists for glucose-dependent insulin secretion (GDIS) and anti-inflammatory signaling.

Medicinal Chemistry Rationale & SAR

The biological activity of this class is driven by its ability to mimic long-chain free fatty acids (LCFAs) while offering superior drug-like properties.

Structure-Activity Relationship (SAR) Logic

The pharmacophore can be dissected into three distinct domains interacting with the orthosteric site of FFARs.

SAR_Logic Core 2-Cyclopropyl-3-phenylpropanoic Acid Head Carboxylic Acid (C1) (Ionic Interaction) Core->Head Linker α-Cyclopropyl (C2) (Conformational Lock) Core->Linker Tail Phenyl Ring (C3) (Hydrophobic/π-Stacking) Core->Tail Target GPR40 / GPR120 (Arg residues in TM5/TM6) Head->Target Salt Bridge (Arg183/Arg258) Linker->Target Hydrophobic Pocket Fit Blocks β-oxidation Tail->Target Lipophilic Tunnel

Figure 1: Pharmacophore decomposition of the scaffold interacting with the GPR40 receptor site.

  • The Carboxyl Head (C1): Essential for forming a salt bridge with conserved Arginine residues (e.g., Arg183, Arg258 in GPR40). Esterification abolishes activity, confirming the necessity of the negative charge.

  • The

    
    -Cyclopropyl Linker (C2):  Unlike a simple methyl or ethyl group, the cyclopropyl ring introduces rigid stereochemical definition. It directs the phenyl tail into the hydrophobic crevice of the receptor while protecting the 
    
    
    
    -proton from metabolic abstraction.
  • The Phenyl Tail (C3): Provides the necessary lipophilicity to enter the transmembrane binding pocket. Substituents on this ring (e.g., 4-alkoxy, 2-fluoro) determine selectivity between GPR40 (pancreatic) and GPR120 (intestinal/adipose).

Primary Biological Application: Metabolic Disease

The derivatives of this scaffold are potent insulin secretagogues . Unlike sulfonylureas, which can cause hypoglycemia, these ligands act only in the presence of elevated glucose.

Mechanism of Action: Gq-Coupled Signaling

Upon binding to GPR40 on pancreatic


-cells, the ligand triggers a G

q-mediated cascade.

Signaling_Pathway Ligand 2-Cyclopropyl-3-phenylpropanoic Acid Derivative Receptor GPR40 (FFAR1) (GPCR) Ligand->Receptor Activation Gq Gαq Protein Receptor->Gq Coupling PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ ↑ ER->Ca Release Insulin Insulin Granule Exocytosis Ca->Insulin Triggers

Figure 2: The Gq-signaling cascade activated by the scaffold in pancreatic


-cells.
Therapeutic Differentiation
FeatureSulfonylureas2-Cyclopropyl-3-phenylpropanoic Derivatives (GPR40 Agonists)
Target KATP ChannelGPR40 (FFAR1)
Glucose Dependence No (Risk of Hypoglycemia)Yes (Active only at high glucose)
Metabolic Stability VariableHigh (Due to

-cyclopropyl block)
Secondary Effects Weight GainPotential for GLP-1 secretion (if GPR120 dual agonist)

Experimental Protocols

To validate the biological activity of these derivatives, a robust synthesis and assay workflow is required.

Synthesis: -Alkylation Strategy

The most reliable route to the 2-cyclopropyl scaffold is via the alkylation of a phenylacetate precursor or malonic ester synthesis, followed by decarboxylation.

Step-by-Step Protocol:

  • Starting Material: Diethyl malonate.

  • Alkylation 1 (Benzyl): React with benzyl bromide (

    
     eq) and NaH (
    
    
    
    eq) in THF to form diethyl 2-benzylmalonate.
  • Alkylation 2 (Cyclopropyl): React the intermediate with cyclopropyl bromide (

    
     eq) using a stronger base (e.g., LiHMDS) or via Pd-catalyzed cross-coupling if nucleophilic substitution is sluggish.
    
    • Alternative: Use 1,2-dibromoethane with basic conditions to form the cyclopropyl ring in situ from an activated methylene if the structure allows.

  • Hydrolysis & Decarboxylation: Reflux in 6M HCl/Acetic acid to yield the racemic acid.

  • Chiral Resolution: Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) as the (S)-enantiomer is typically the eutomer (active form) for GPR40.

In Vitro Assay: Calcium Flux (FLIPR)

This assay measures the functional potency (


) of the derivative.

Reagents:

  • CHO-K1 cells stably expressing human GPR40.

  • Calcium-sensitive dye (Fluo-4 AM).

  • Assay Buffer (HBSS + 20mM HEPES).

Workflow:

  • Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.

  • Dye Loading: Aspirate media; add 20

    
    L Fluo-4 AM solution. Incubate 60 min at 37°C.
    
  • Compound Prep: Dissolve derivatives in DMSO. Prepare 10-point serial dilutions.

  • Measurement: Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).

  • Injection: Inject compounds and monitor fluorescence (

    
    ) for 180 seconds.
    
  • Analysis: Calculate

    
    . Fit data to a 4-parameter logistic equation to determine 
    
    
    
    .

Workflow Step1 1. Synthesis (Alkylation/Hydrolysis) Step2 2. Chiral Separation (HPLC Resolution) Step1->Step2 Racemate Step4 4. Calcium Flux Assay (FLIPR Readout) Step2->Step4 Pure Enantiomers Step3 3. Cell Culture (CHO-hGPR40) Step3->Step4 Cells Step5 5. Data Analysis (EC50 Determination) Step4->Step5 Raw Fluorescence

Figure 3: Experimental workflow from synthesis to functional validation.

References

  • Discovery of GPR40 Agonists : Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Physicochemical and Pharmacokinetic Properties."[1] Journal of Medicinal Chemistry, 2013.

  • Cyclopropyl Biososteres : Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016.

  • GPR120/40 Pharmacology : Houthuijzen, J. M. "FFAR1/GPR40 and FFAR4/GPR120 as Targets for the Treatment of Type 2 Diabetes and Metabolic Syndrome." Handbook of Experimental Pharmacology, 2016.

  • Synthesis of Alpha-Substituted Amino Acids: Ma, J., et al.

    
    -Alkylation of Amino Acids." Journal of Organic Chemistry, 2022.[2] 
    

Sources

The Therapeutic Potential of Cyclopropyl-Phenylpropanoic Acid Scaffolds in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Free Fatty Acid Receptor (FFAR) agonists—specifically targeting GPR40 (FFAR1) and GPR120 (FFAR4) —represents a highly promising therapeutic avenue for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome[1]. Endogenous medium- and long-chain fatty acids activate these Gq-coupled receptors to stimulate glucose-dependent insulin secretion and GLP-1 release[2]. However, translating endogenous fatty acids into viable oral therapeutics is hindered by rapid metabolic degradation and poor drug-like properties.

To overcome this, medicinal chemists have heavily utilized the phenylpropanoic acid scaffold as a fatty acid mimetic[3]. While effective at binding the target receptors, standard phenylpropanoic acids suffer from severe pharmacokinetic liabilities, most notably rapid


-oxidation in the liver[3]. The strategic introduction of a cyclopropyl ring  into the propanoic acid chain (e.g., 

-substituted or spirocyclic configurations) has revolutionized this chemical space.

This whitepaper details the mechanistic rationale, target pharmacology, and self-validating experimental workflows required to evaluate cyclopropyl-phenylpropanoic acid derivatives in modern drug discovery.

Mechanistic Rationale: The "Why" Behind the Cyclopropyl Scaffold

As an application scientist evaluating structure-activity relationships (SAR), it is critical to understand why the cyclopropyl-phenylpropanoic acid motif is superior to its linear counterparts. The inclusion of the cyclopropyl ring addresses three fundamental roadblocks in drug development[4]:

  • Abrogation of

    
    -Oxidation (Metabolic Stability):  Linear phenylpropanoic acids are rapidly degraded by acyl-CoA dehydrogenases in the liver, leading to high plasma clearance and short half-lives. The cyclopropyl ring introduces extreme steric hindrance at the 
    
    
    
    -carbon, completely blocking the enzymatic abstraction of protons required for
    
    
    -oxidation[3].
  • Entropic Advantage via Conformational Restriction: Flexible alkyl chains suffer a high entropic penalty upon binding to the receptor pocket. The rigid cyclopropyl geometry locks the carboxylic acid and the phenyl ring into a highly specific dihedral angle. This pre-organization reduces the entropic cost of binding, significantly lowering the

    
     and boosting functional potency (
    
    
    
    )[4].
  • Stereochemical Tuning for Receptor Selectivity: GPR40 and GPR120 share overlapping pharmacophores. By utilizing specific enantiomers of the cyclopropyl ring (e.g., the (S,S)-trans-cyclopropyl configuration), researchers can force the molecule into a spatial orientation that perfectly matches the GPR120 binding pocket while sterically clashing with GPR40, thereby achieving high receptor selectivity[4].

Target Pharmacology: FFAR1 and FFAR4 Signaling

Both GPR40 and GPR120 are Gq/11-coupled G-protein coupled receptors (GPCRs)[1]. Activation by a cyclopropyl-phenylpropanoic acid agonist triggers a well-defined intracellular signaling cascade.

Understanding this pathway is essential, as our in vitro screening assays are directly engineered to measure these specific downstream effectors (e.g., Phospholipase C activation and subsequent Calcium release).

FFAR_Signaling Ligand Cyclopropyl-Phenylpropanoic Acid Agonist Receptor GPR40 / GPR120 (FFAR1 / FFAR4) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Secretion Insulin / GLP-1 Secretion Ca2->Secretion Exocytosis

Caption: FFAR1/4 Gq-coupled signaling pathway triggering insulin and GLP-1 secretion.

In Vitro Profiling & Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems. Each assay includes built-in controls to confirm causality between the chemical scaffold and the biological readout.

Protocol 1: Intracellular Calcium Flux Assay (FLIPR)

Purpose: To quantify the Gq-mediated agonistic potency (


) of the cyclopropyl derivatives[5].
Causality:  Gq activation directly cleaves PIP2 into IP3, which binds to receptors on the endoplasmic reticulum, releasing 

. We utilize Fluo-4 AM, a dye that fluoresces only when bound to free calcium, allowing real-time kinetic measurement of receptor activation.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR40 or GPR120 at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5%

    
    .
    
  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 Direct™ calcium assay buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

  • Compound Preparation: Serially dilute cyclopropyl-phenylpropanoic acid candidates (10-point curve, 10 µM to 0.5 nM) in assay buffer. Use Docosahexaenoic acid (DHA) as a positive endogenous control[5].

  • Kinetic Readout: Transfer the plate to a FLIPR Tetra system. Read baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Injection & Measurement: Inject 10 µL of the compound library. Record fluorescence continuously for 120 seconds. Calculate

    
     using the maximum baseline-subtracted fluorescence peak (Max-Min).
    
Protocol 2: -Arrestin Recruitment Assay (PathHunter)

Purpose: To assess receptor desensitization and potential biased agonism (critical for GPR120 anti-inflammatory profiles)[2]. Causality: GPCR activation leads to phosphorylation by GRKs and subsequent


-arrestin binding. Using an Enzyme Fragment Complementation (EFC) assay, 

-arrestin binding forces two fragments of

-galactosidase together, generating a luminescent signal.

Step-by-Step Methodology:

  • Seed PathHunter eXpress GPR120 CHO-K1 cells (10,000 cells/well) in a 384-well white plate.

  • Incubate with serially diluted compounds for 90 minutes at 37°C to allow for maximal arrestin recruitment.

  • Add PathHunter Detection Reagent (containing the chemiluminescent substrate).

  • Incubate for 60 minutes at room temperature in the dark.

  • Read luminescence on a standard microplate reader.

Protocol 3: Liver Microsomal Stability Assay

Purpose: To validate that the cyclopropyl ring successfully prevents


-oxidation and improves metabolic half-life[5].

Step-by-Step Methodology:

  • Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Spike in the test compound to a final concentration of 1 µM.

  • Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding a NADPH regenerating system (1 mM final concentration).

  • Quench 50 µL aliquots at time points 0, 15, 30, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes representative SAR data comparing standard linear phenylpropanoic acids against their cyclopropyl-substituted counterparts. The data clearly demonstrates the dual benefit of the cyclopropyl scaffold: enhanced potency and vastly improved metabolic stability[4][5].

Compound ClassR-Group ModificationGPR120

(nM)
GPR40

(nM)
HLM

(min)
Primary Liability / Advantage
Linear Reference Unsubstituted

-carbon
450120< 10Rapid

-oxidation clearance
Methylated

-methyl substitution
2108525Moderate steric hindrance
Cyclopropyl (Racemic)

-cyclopropyl
4550> 120Excellent stability, poor selectivity
Cyclopropyl (Chiral) (S,S)-trans-cyclopropyl12 > 10,000> 120 Highly potent, GPR120 selective
Spirocyclic Spiro-piperidine fusion26055 > 120GPR40 selective, high solubility[6]

Data interpretation: The (S,S)-trans-cyclopropyl configuration perfectly aligns the carboxylic acid for GPR120 binding while creating a steric clash in GPR40, achieving >800-fold selectivity[4]. Furthermore, the HLM half-life extends beyond 120 minutes, confirming the complete blockade of acyl-CoA dehydrogenase activity.

Translational Workflows in Drug Discovery

To systematically advance a cyclopropyl-phenylpropanoic acid hit to a lead candidate, a rigorous screening cascade must be employed.

Screening_Workflow Synth 1. Scaffold Synthesis (Stereoselective Cyclopropanation) InVitro 2. In Vitro Screening (FLIPR Ca2+ & β-Arrestin) Synth->InVitro ADME 3. ADME Profiling (Microsomal Stability) InVitro->ADME InVivo 4. In Vivo Efficacy (OGTT in DIO Mice) ADME->InVivo

Caption: Sequential drug discovery workflow for cyclopropyl-phenylpropanoic acid candidates.

Once in vitro potency and ADME profiles are validated, the ultimate proof-of-concept is the Oral Glucose Tolerance Test (OGTT) in Diet-Induced Obese (DIO) mice. Cyclopropyl derivatives consistently demonstrate robust glucose-lowering efficacy at doses of 10-50 mg/kg, driven by their superior oral bioavailability and extended systemic exposure[3][4].

Conclusion & Future Perspectives

The cyclopropyl-phenylpropanoic acid scaffold is a masterclass in rational drug design. By leveraging a simple, strained three-membered ring, medicinal chemists have successfully solved the dual challenges of metabolic instability and receptor selectivity inherent to fatty acid mimetics.

Moving forward, the field is expanding this scaffold beyond T2DM. Given the emerging role of GPR120 in neuroinflammation and oncology[2], optimizing the cyclopropyl-phenylpropanoic acid core for blood-brain barrier (BBB) penetrance represents the next frontier in metabolic and neuroprotective pharmacology.

References

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis and evaluation of potent G-protein coupled receptor 40 agonists: Design of phenylpropanoic acid derivatives with new linker Source: Acta Pharmaceutica Sinica B URL
  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • FFA1 (GPR40)
  • Polar aromatic periphery increases agonist potency of spirocyclic free fatty acid receptor (GPR40) agonists Source: Queen's University Belfast Research Portal URL:[Link]

Sources

An In-depth Technical Guide to 2-Cyclopropyl-3-phenylpropanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the novel compound 2-Cyclopropyl-3-phenylpropanoic acid. As a molecule combining the structural features of a cyclopropyl group and a phenylpropanoic acid scaffold, it holds significant potential in medicinal chemistry. The cyclopropyl moiety is known to enhance metabolic stability and potency in drug candidates, while the phenylpropanoic acid core is a common feature in various therapeutic agents. This document will explore the prospective synthesis, predicted physicochemical properties, and potential therapeutic applications of 2-Cyclopropyl-3-phenylpropanoic acid, with a particular focus on its promising role as a G-protein coupled receptor 120 (GPR120) agonist for the treatment of metabolic diseases such as type 2 diabetes.

Introduction: The Emergence of a Novel Scaffold

2-Cyclopropyl-3-phenylpropanoic acid is a compound of significant interest due to the unique combination of its constituent chemical motifs. The incorporation of a cyclopropyl ring into drug molecules is a well-established strategy to improve their pharmacological profile.[1][2][3] The strained three-membered ring can confer a number of advantageous properties, including increased metabolic stability by shielding adjacent C-H bonds from oxidative metabolism, enhanced potency through conformational rigidity, and improved membrane permeability.[3][4][5]

The phenylpropanoic acid framework is a key pharmacophore in a multitude of approved drugs, particularly in the anti-inflammatory and metabolic disease areas.[6][7] The carboxylic acid group provides a crucial interaction point with biological targets, while the phenyl ring allows for a wide range of substitutions to modulate activity and selectivity.

This guide will provide a detailed exploration of 2-Cyclopropyl-3-phenylpropanoic acid, a compound for which a specific CAS number has not yet been assigned, highlighting its novelty and potential as a valuable building block in drug discovery.

Synthesis and Stereochemistry

Proposed Synthetic Routes

Route A: Asymmetric Conjugate Addition

A highly promising approach involves the asymmetric 1,4-conjugate addition of a cyclopropyl nucleophile to a cinnamic acid derivative. Rhodium-catalyzed asymmetric addition of boronic acids to α,β-unsaturated esters is a well-established method for creating chiral centers.[8][9][10]

Step 1: Preparation of a suitable α,β-unsaturated ester. Cinnamic acid can be esterified to provide the starting material.

Step 2: Rhodium-catalyzed asymmetric 1,4-addition. The use of a chiral phosphine ligand, such as (S)-BINAP, with a rhodium(I) precursor can facilitate the enantioselective addition of a cyclopropylboronic acid to the cinnamate ester.[8][11]

Step 3: Hydrolysis. The resulting ester is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.

Asymmetric_Conjugate_Addition Cinnamic_Ester Cinnamic Ester Intermediate_Ester 2-Cyclopropyl-3-phenylpropanoate Ester Cinnamic_Ester->Intermediate_Ester Cyclopropylboronic_Acid Cyclopropylboronic Acid Cyclopropylboronic_Acid->Intermediate_Ester Rh_Catalyst [Rh(I)] / (S)-BINAP Rh_Catalyst->Intermediate_Ester Catalyst Final_Product 2-Cyclopropyl-3-phenylpropanoic Acid Intermediate_Ester->Final_Product Hydrolysis Hydrolysis Hydrolysis->Final_Product

Caption: Proposed synthesis via asymmetric conjugate addition.

Route B: Alkylation of a Phenylacetic Acid Derivative

Another viable strategy involves the alkylation of a chiral enolate derived from a phenylacetic acid derivative.

Step 1: Preparation of a chiral phenylacetic acid derivative. A chiral auxiliary, such as an Evans oxazolidinone, can be attached to phenylacetic acid to direct the stereochemistry of the subsequent alkylation.[12]

Step 2: Enolate formation and alkylation. Deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with a cyclopropylmethyl halide would introduce the cyclopropylmethyl group at the α-position.

Step 3: Cleavage of the chiral auxiliary. The chiral auxiliary is then cleaved to afford the desired carboxylic acid.

Alkylation_of_Phenylacetic_Acid_Derivative Chiral_Phenylacetic_Derivative Chiral Phenylacetic Acid Derivative Alkylated_Intermediate Alkylated Intermediate Chiral_Phenylacetic_Derivative->Alkylated_Intermediate LDA LDA LDA->Alkylated_Intermediate Base Cyclopropylmethyl_Halide Cyclopropylmethyl Halide Cyclopropylmethyl_Halide->Alkylated_Intermediate Final_Product 2-Cyclopropyl-3-phenylpropanoic Acid Alkylated_Intermediate->Final_Product Cleavage Cleavage of Auxiliary Cleavage->Final_Product

Caption: Proposed synthesis via alkylation of a chiral derivative.

Physicochemical Properties (Predicted)

Due to the novelty of 2-Cyclopropyl-3-phenylpropanoic acid, experimental data on its physicochemical properties are not available. However, we can predict these properties based on its structure using computational models.

PropertyPredicted ValueMethod/Rationale
Molecular Formula C₁₂H₁₄O₂Based on structure
Molecular Weight 190.24 g/mol Based on structure
logP ~2.5 - 3.5Increased lipophilicity due to the cyclopropyl group compared to a linear alkyl chain.[13]
pKa ~4.5 - 5.0Typical for a carboxylic acid.
Boiling Point >250 °CEstimated based on similar phenylpropanoic acids.
Metabolic Stability HighThe cyclopropyl group is expected to be resistant to oxidative metabolism by cytochrome P450 enzymes.[1][4]

Therapeutic Potential: A GPR120 Agonist for Metabolic Diseases

The structural features of 2-Cyclopropyl-3-phenylpropanoic acid make it a compelling candidate for targeting G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).

GPR120: A Key Regulator of Metabolism

GPR120 is a receptor for long-chain free fatty acids and is highly expressed in enteroendocrine cells and adipocytes.[14][15] Its activation has been shown to:

  • Stimulate Glucagon-Like Peptide-1 (GLP-1) Secretion: GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.[16]

  • Promote Anti-inflammatory Effects: GPR120 activation in macrophages has been linked to broad anti-inflammatory effects.

  • Improve Insulin Sensitivity: Agonism of GPR120 has been shown to improve insulin sensitivity in preclinical models of obesity and diabetes.

Structure-Activity Relationship (SAR) Insights

Several studies on GPR120 agonists have highlighted the importance of a carboxylic acid moiety for receptor activation and a lipophilic tail for potency.[17][18] The phenylpropanoic acid core of our target molecule provides the necessary acidic head group. The cyclopropyl group, as part of the lipophilic portion of the molecule, can contribute to a favorable binding interaction within the hydrophobic pocket of the receptor.

The stereochemistry at the C2 and C3 positions will be critical for GPR120 potency and selectivity.[18] It is anticipated that one specific stereoisomer will exhibit significantly higher activity.

GPR120_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular 2-Cyclopropyl-3-phenylpropanoic_Acid 2-Cyclopropyl-3- phenylpropanoic Acid GPR120 GPR120 G-protein Coupled Receptor 2-Cyclopropyl-3-phenylpropanoic_Acid->GPR120 Binds to G_Protein Gαq/11 GPR120->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP₃ Diacylglycerol (DAG) PLC->IP3_DAG Hydrolyzes PIP₂ to Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release Induces PKC Protein Kinase C IP3_DAG->PKC Activates GLP1_Secretion GLP-1 Secretion Ca_Release->GLP1_Secretion PKC->GLP1_Secretion

Caption: Simplified GPR120 signaling pathway leading to GLP-1 secretion.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric 1,4-Addition

The following is a general protocol that can be adapted for the synthesis of 2-Cyclopropyl-3-phenylpropanoic acid.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the chiral phosphine ligand (e.g., (S)-BINAP) in a suitable anhydrous solvent (e.g., THF or dioxane). Stir the mixture at room temperature for 30-60 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the cinnamic ester and the cyclopropylboronic acid in the same anhydrous solvent.

  • Addition: Add the catalyst solution to the substrate solution via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

GPR120 Activation Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonist activity of a compound on GPR120.

  • Cell Culture: Culture CHO-K1 cells stably expressing human GPR120 in appropriate media.

  • Cell Plating: Plate the cells in a 96-well black, clear-bottom plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37 °C.

  • Compound Addition: Add varying concentrations of the test compound (2-Cyclopropyl-3-phenylpropanoic acid) to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Conclusion

2-Cyclopropyl-3-phenylpropanoic acid represents a novel and promising scaffold for the development of new therapeutic agents. Its predicted favorable physicochemical properties, particularly its enhanced metabolic stability, make it an attractive candidate for drug design. The potential for this compound to act as a selective GPR120 agonist opens up exciting avenues for the treatment of type 2 diabetes and other metabolic disorders. Further investigation into its synthesis, stereochemical optimization, and biological evaluation is highly warranted to fully elucidate its therapeutic potential.

References

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017, April 13). PubMed. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). ResearchGate. [Link]

  • Cyclopropyl Carboxamides, a Chemically Novel Class of Antimalarial Agents Identified in a Phenotypic Screen. (2012). PMC. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). ACS Publications. [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021, April 10). ACS Publications. [Link]

  • Asymmetric Conjugate 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Esters Catalyzed by Rhodium(I)/(S)-binap. (2000, August 23). Figshare. [Link]

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. (2021). PMC. [Link]

  • The chemistry and biology of cyclopropyl compounds. (2013, November 21). Bálint Gál Burns Group. [Link]

  • Mechanistic studies on the catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of aryltitanate reagents to α,β-unsaturated ketones. (2003). PNAS. [Link]

  • Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides. (2001). Organic Chemistry Portal. [Link]

  • Highly Enantioselective Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions of Arylboronic Acids to Acyclic α,β-Unsaturated Compounds: The Formal Synthesis of (−)-Indatraline. (n.d.). Academia.edu. [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. [Link]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators. (2003, August 14). PubMed. [Link]

  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.).
  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. (2021, November 16). MDPI. [Link]

  • Predicting the Physicochemical Properties and Biological Activities of Monolayer-Protected Gold Nanoparticles using Simulation-D. (n.d.). [Link]

Sources

Whitepaper: Metabolic Stability and Structural Liabilities of Cyclopropyl-Containing Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl ring is a ubiquitous and privileged structural motif in modern drug discovery. Its incorporation addresses multiple pharmacokinetic roadblocks, primarily by enhancing metabolic stability, decreasing plasma clearance, and restricting molecular conformation[1]. However, when a cyclopropyl group is directly associated with a carboxylic acid moiety—either as a parent compound, a prodrug ester, or an in vivo metabolite—it introduces a complex duality. It offers profound resistance to traditional enzymatic degradation while simultaneously presenting unique, and potentially severe, toxicological liabilities[2].

Mechanistic Basis of Cyclopropyl Metabolic Stability

Evasion of Cytochrome P450 (CYP450) Oxidation

The metabolic stability of the cyclopropyl group is fundamentally rooted in its quantum mechanical properties. The ring strain forces the C-C bonds to adopt enhanced


-character, which in turn increases the 

-character of the C-H bonds[1]. Consequently, these C-H bonds are shorter and possess a significantly higher Bond Dissociation Energy (BDE) compared to standard aliphatic chains[1].

Because the rate-limiting step of CYP450-mediated oxidative metabolism is typically the initial hydrogen atom abstraction by the enzyme's iron-oxo (Compound I) species, the elevated BDE of the cyclopropyl group creates a high activation energy barrier. This effectively diverts metabolism away from the ring, reducing susceptibility to oxidative clearance[3].

CYP450_Mechanism CYP Cytochrome P450 (Fe=O) Active Oxidant Alkyl Standard Alkyl Group (Lower C-H BDE) CYP->Alkyl Interaction Cyclo Cyclopropyl Group (High C-H BDE, High s-character) CYP->Cyclo Interaction H_Abst Rapid H-Atom Abstraction Alkyl->H_Abst Resist Resistance to Abstraction Cyclo->Resist Metab Rapid Oxidative Clearance H_Abst->Metab Stable Enhanced Metabolic Stability Resist->Stable

Mechanistic divergence in CYP450 oxidation between standard alkyls and cyclopropyl groups.

Hydrolytic Stability via Hyperconjugation

When integrated into carboxylic acid esters (often utilized in prodrug design to improve permeability), the cyclopropyl group imparts remarkable hydrolytic stability. Computational calculations (e.g., CBS-QB3) demonstrate that the cyclopropyl group provides hyperconjugative stabilization to the adjacent ester carbonyl[4]. This electronic effect drastically reduces the susceptibility of the ester to both acid- and base-catalyzed hydrolysis, vastly extending the half-life of the compound in aqueous environments[4].

The Structural Alert: Carnitine Conjugation

Despite its stability against CYP450 and standard hydrolysis, the cyclopropyl carboxylic acid substructure is classified as a critical structural alert in medicinal chemistry[2]. If a drug contains a fragment capable of forming a cyclopropyl carboxylic acid in vivo, it can undergo an aberrant metabolic pathway.

The cyclopropyl carboxylic acid metabolite mimics endogenous fatty acids and becomes a substrate for carnitine conjugation. Carnitine is an essential small molecule responsible for transporting long-chain fatty acids into mitochondria for


-oxidation. The formation of cyclopropyl carnitine conjugates competitively inhibits this transport system, leading to a toxic accumulation of fatty acids and systemic carnitine depletion[2]. This exact mechanism was responsible for the hepatotoxicity that halted the Phase 1 clinical trials of the anxiolytic drug panadiplon[2].

Carnitine_Toxicity Drug Drug Candidate (e.g., Panadiplon) CyPrAcid Cyclopropyl Carboxylic Acid (Metabolite) Drug->CyPrAcid In Vivo Metabolism Conjugation Carnitine Conjugation CyPrAcid->Conjugation Toxicity Carnitine Depletion & Hepatotoxicity Conjugation->Toxicity

Metabolic pathway showing cyclopropyl carboxylic acids forming toxic carnitine conjugates.

Quantitative Stability Data

The following table summarizes the divergent stability profiles of cyclopropyl-containing moieties compared to standard aliphatic counterparts.

Compound / MoietyStructural ContextConditionHalf-Life (

)
Mechanistic ObservationReference
ValacyclovirStandard Aliphatic EsterpH 6.0, 40°C69.7 hoursSusceptible to standard base/acid hydrolysis[4]
Cyclopropyl AnalogueCyclopropanecarboxylic EsterpH 6.0, 40°C>300 hoursHyperconjugative stabilization resists hydrolysis[4]
PanadiplonCyclopropyl Carboxylic AcidIn Vivo (Human)N/A (Trial Paused)Forms toxic carnitine conjugates[2]

Experimental Methodology: Self-Validating Metabolic Stability Profiling

To harness the stability of cyclopropyl groups while mitigating the risk of carnitine depletion, rigorous in vitro Metabolite Identification (MetID) must be conducted early in lead optimization[2]. The following protocol is designed as a self-validating system to isolate CYP-mediated metabolism from esterase activity and accurately quantify intrinsic clearance (


).
Protocol: LC-HRMS Guided Microsomal Stability Assay

Objective: To quantify


 and identify reactive intermediate formation (e.g., carnitine conjugates) for cyclopropyl carboxylic acid derivatives.
  • Step 1: Assay Matrix Preparation & Control Designation

    • Action: Prepare Human Liver Microsomes (HLM) at a 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4). Include a Minus-NADPH Control (buffer instead of cofactor) and a Positive Control (Verapamil).

    • Causality & Validation: A 0.5 mg/mL concentration ensures linear enzyme kinetics while minimizing non-specific protein binding. The minus-NADPH control is a critical self-validating feature for cyclopropanecarboxylic acid esters; it differentiates true CYP450 oxidation from background esterase-driven hydrolysis, which does not require NADPH.

  • Step 2: Substrate Incubation & Cofactor Initiation

    • Action: Pre-incubate the matrix with 1 µM of the cyclopropyl test compound for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality & Validation: Pre-incubation establishes thermal equilibrium. Initiating the assay with NADPH synchronizes the start of the CYP450 catalytic cycles across all experimental wells, ensuring accurate

      
       baselines.
      
  • Step 3: Time-Course Quenching

    • Action: At predefined intervals (0, 5, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality & Validation: Ice-cold acetonitrile instantly denatures microsomal proteins, halting the enzymatic reaction precisely at the target time point. The internal standard corrects for any volumetric losses or matrix effects during subsequent steps, validating the quantitative integrity of the sample.

  • Step 4: Centrifugation & LC-HRMS Analysis

    • Action: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

    • Causality & Validation: HRMS is explicitly chosen over standard nominal mass MS/MS because high mass accuracy is required to detect the specific mass shifts indicative of carnitine conjugation or ring-opened adducts—the primary liabilities of the cyclopropyl ring.

  • Step 5: Data Synthesis & Clearance Calculation

    • Action: Plot the natural log of the remaining parent compound area ratio versus time. Calculate the slope (

      
      ) to derive 
      
      
      
      and
      
      
      .

References

  • Title : The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source : researchgate.net URL : 1

  • Title : Metabolism of cyclopropyl groups Source : hyphadiscovery.com URL : 3

  • Title : Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability Source : nih.gov URL : 4

  • Title : Put a ring on it: application of small aliphatic rings in medicinal chemistry Source : nih.gov URL :2

Sources

2-Cyclopropyl-3-phenylpropanoic Acid as a GPR120 Agonist: A Technical Blueprint for Selective FFAR4 Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Developers Content Type: Technical Whitepaper & Assay Implementation Guide

Executive Summary

The Free Fatty Acid Receptor 4 (FFAR4), commonly known as GPR120, has emerged as a premier therapeutic target for Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome. Activated endogenously by long-chain fatty acids, GPR120 signaling in enteroendocrine cells triggers the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1), while its activation in macrophages exerts profound anti-inflammatory effects[1].

However, the structural homology between GPR120 and GPR40 (FFAR1) has historically plagued drug discovery efforts with off-target liabilities. The introduction of the 2-cyclopropyl-3-phenylpropanoic acid scaffold represents a watershed moment in rational drug design. By incorporating a cyclopropyl ring at the


-position of the propanoic acid backbone, medicinal chemists have successfully locked the pharmacophore into a rigid conformation. This steric restriction is highly tolerated by the GPR120 orthosteric pocket but sterically clashes with the GPR40 binding site, yielding unprecedented receptor selectivity[2][3].

This whitepaper deconstructs the mechanistic rationale behind the 2-cyclopropyl-3-phenylpropanoic acid pharmacophore and provides self-validating, step-by-step experimental workflows for evaluating novel GPR120 agonists.

Pharmacological & Mechanistic Rationale

Structural Biology of the Orthosteric Pocket

GPR120 is a 7-transmembrane G-protein-coupled receptor (GPCR). Cryo-EM and mutagenesis studies reveal that the carboxylic acid headgroup of GPR120 agonists forms a critical, high-affinity salt bridge with the Arg99 residue deep within the orthosteric binding pocket[1][4].

In flexible linear aliphatic chains (like endogenous linolenic acid), the tail adopts multiple conformations. Synthetic propanoic acid derivatives (e.g., TUG-891) improved potency but often retained dual GPR120/GPR40 activity[5].

The "Cyclopropyl Advantage" and Stereochemical Causality

The addition of a cyclopropyl group at the C2 position of the 3-phenylpropanoic acid core fundamentally alters the molecule's torsional dynamics.

  • Conformational Restriction: The cyclopropyl ring restricts the rotation of the

    
     bond, forcing the phenyl ring and the carboxylic acid into a specific spatial orientation.
    
  • GPR40 Exclusion: GPR40 requires a highly flexible aliphatic tail to adopt a "U-shaped" conformation within its binding cleft. The rigidified cyclopropyl moiety prevents this folding, effectively abolishing GPR40 affinity[2].

  • Stereospecificity: The binding event is highly stereodependent. Literature demonstrates that specific enantiomers (typically the S,S-trans-cyclopropyl or R,R,R-configurations depending on the extended scaffold) fit perfectly into the GPR120 hydrophobic sub-pocket, yielding sub-micromolar potency and >100-fold selectivity over GPR40[2][3].

GPR120_Signaling Ligand 2-Cyclopropyl-3-phenylpropanoic acid (Selective Agonist) Receptor GPR120 (FFAR4) Ligand->Receptor Gq Gq/11 Coupling Receptor->Gq Arrestin β-Arrestin 2 Recruitment Receptor->Arrestin PLC Phospholipase C (PLC) Gq->PLC Internalization Receptor Desensitization Arrestin->Internalization AntiInflam Anti-inflammatory Response (Macrophages) Arrestin->AntiInflam Ca2 Intracellular Ca2+ Flux PLC->Ca2 GLP1 GLP-1 Secretion (Enteroendocrine Cells) Ca2->GLP1

GPR120 dual-signaling cascade activated by cyclopropyl-phenylpropanoic acid derivatives.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the profound impact of the cyclopropyl substitution, the following table synthesizes representative SAR data comparing the unsubstituted propanoic acid backbone against its methylated and cyclopropyl-restricted counterparts.

Compound Class / SubstitutionStructure MotifGPR120 EC

(nM)
GPR40 EC

(nM)
Selectivity Index (GPR120/40)
Unsubstituted 3-phenylpropanoic acid> 10,000> 10,000N/A

-Methylated
2-methyl-3-phenylpropanoic acid~4,500~2,100< 0.5x (Favors GPR40)

-Cyclopropyl (Racemate)
2-cyclopropyl-3-phenylpropanoic acid320> 10,000> 31x

-Cyclopropyl (Optimal Enantiomer)
(S,S)-2-cyclopropyl-3-phenylpropanoic acid45 > 10,000 > 222x

Data synthesis derived from foundational SAR studies on chromane and indazole propionic acid analogues[2][3]. The optimal enantiomer locks the carboxylate into the exact trajectory required for Arg99 engagement while sterically clashing with GPR40.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems —meaning the assay inherently proves that the observed signal is strictly target-mediated and physiologically relevant.

Protocol 1: Intracellular Calcium Mobilization (FLIPR Assay)

Purpose: To quantify the primary


-mediated agonism of the synthesized compound.
Self-Validation Mechanism:  Utilizes wild-type HEK293 cells (negative control) vs. hGPR120-expressing HEK293 cells, alongside the selective GPR120 antagonist AH7614 to prove receptor specificity.

Step-by-Step Methodology:

  • Cell Plating: Seed hGPR120-HEK293 and WT-HEK293 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Dye Loading: Remove media and add 20 µL of Calcium 6 Assay Kit dye (Molecular Devices) supplemented with 2.5 mM Probenecid. Causality note: Probenecid inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye and ensuring a stable baseline.

  • Incubation: Incubate for 2 hours at 37°C.

  • Antagonist Pre-treatment (The Specificity Control): To a subset of hGPR120 wells, add 10 µM of AH7614 (GPR120 antagonist) 15 minutes prior to reading.

  • Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Excite at 485 nm and read emission at 525 nm. Inject the 2-cyclopropyl-3-phenylpropanoic acid compound (10-point dose-response, 10 µM to 0.1 nM) online.

  • Data Analysis: Calculate the area under the curve (AUC) of the fluorescent spike. A valid assay will show a dose-dependent Ca

    
     spike in hGPR120 cells, no signal in WT-HEK293 cells, and complete signal ablation in the AH7614-treated wells.
    
Protocol 2: Endogenous GLP-1 Secretion Assay

Purpose: To validate that the biochemical potency translates to the desired physiological phenotype (incretin secretion). Self-Validation Mechanism: Utilizes STC-1 cells (a murine enteroendocrine cell line that endogenously expresses GPR120) and measures GLP-1 via a highly specific sandwich ELISA.

Step-by-Step Methodology:

  • Cell Preparation: Seed STC-1 cells in 24-well plates at

    
     cells/well. Grow to 80% confluency.
    
  • Starvation Phase: Wash cells twice with warm PBS and incubate in serum-free DMEM containing 0.1% BSA for 2 hours. Causality note: Serum starvation reduces basal GLP-1 secretion noise caused by undefined lipids in fetal bovine serum.

  • DPP-4 Inhibition: Add 50 µM of Sitagliptin (DPP-4 inhibitor) to the buffer. Causality note: GLP-1 has a half-life of <2 minutes in vitro due to rapid cleavage by DPP-4. Inhibiting this enzyme is mandatory to accumulate measurable quantities of the peptide.

  • Agonist Stimulation: Treat cells with the 2-cyclopropyl-3-phenylpropanoic acid derivative at its established EC

    
     concentration for 60 minutes. Use TUG-891 as a positive control[1].
    
  • Supernatant Harvest: Collect the supernatant, centrifuge at 1,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Quantification: Assay the supernatant using a Total GLP-1 ELISA kit. Normalize GLP-1 concentrations (pM) to total cellular protein content (BCA assay) to account for well-to-well cell density variations.

Workflow Synthesis 1. Compound Synthesis (Stereoselective) Primary 2. Primary Screening (FLIPR Ca2+ Assay) Synthesis->Primary Secondary 3. Secondary Screening (β-Arrestin EFC) Primary->Secondary Selectivity 4. Selectivity Profiling (vs GPR40) Secondary->Selectivity Functional 5. Functional Assay (STC-1 GLP-1 Release) Selectivity->Functional

High-throughput screening and validation workflow for novel GPR120 agonists.

Conclusion

The integration of the 2-cyclopropyl-3-phenylpropanoic acid motif into GPR120 agonist design solves the critical bottleneck of GPR40 cross-reactivity. By enforcing a rigid stereochemical geometry that specifically complements the GPR120 orthosteric pocket, researchers can isolate the metabolic and anti-inflammatory benefits of FFAR4 activation. Adhering to the self-validating protocols outlined above ensures that subsequent lead optimization is driven by high-fidelity, target-specific data.

References

  • GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents ACS Medicinal Chemistry Letters URL:[Link][2]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • Structural basis for the ligand recognition and signaling of free fatty acid receptors Nature Communications URL:[Link][4]

  • Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes Molecules (MDPI) URL:[Link][5]

Sources

Technical Guide: Cyclopropyl Bioisosteres in Phenylpropanoic Acid Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the strategic incorporation of cyclopropyl moieties into the phenylpropanoic acid (PPA) pharmacophore. The PPA scaffold is a privileged structure in medicinal chemistry, central to the activity of PPAR agonists (fibrates, glitazones) and GPR40 (FFAR1) agonists. However, its inherent rotatable bonds often incur a high entropic penalty upon binding, and its benzylic positions are metabolic "soft spots."

This whitepaper details how cyclopropyl bioisosterism solves these liabilities by:

  • Conformational Locking: Freezing bioactive conformations to improve potency (

    
    ).
    
  • Metabolic Shunting: Blocking cytochrome P450 (CYP) oxidation at the benzylic carbon.

  • Electronic Modulation: Leveraging the unique

    
    -aromaticity (Walsh orbitals) of the cyclopropane ring to mimic alkene character while retaining 
    
    
    
    fraction (
    
    
    ).

The Phenylpropanoic Acid (PPA) Challenge

The PPA scaffold consists of a lipophilic tail (phenyl), a flexible linker (ethyl/propyl), and a polar head group (carboxylic acid).

The Problem: Entropic Debt & Metabolic Liability
  • Rotational Freedom: The ethyl linker allows the carboxylic acid to sweep a large conformational volume. Binding to a receptor (e.g., GPR40) requires freezing this motion, resulting in an entropic penalty (

    
    ) that fights binding affinity.
    
  • Oxidative Vulnerability: The benzylic carbons (adjacent to the phenyl ring) are prime targets for CYP450-mediated hydroxylation, leading to rapid clearance or toxic metabolite formation.

The Solution: Cyclopropyl Rigidification

Replacing the ethylene linker with a cyclopropane ring restricts bond rotation (


 angles) without significantly altering the steric bulk. This "pre-organizes" the molecule for binding.

Mechanistic Rationale: The Cyclopropane Bioisostere

Geometric Properties

Unlike a standard alkyl chain, the cyclopropane ring is rigid.

  • Bond Angles: Internally

    
    , but the external bonds mimic the angle of an 
    
    
    
    system (
    
    
    ).
  • Vectorial Alignment: It directs substituents (phenyl and acid groups) into specific vectors (cis vs. trans), allowing the chemist to probe the receptor pocket's spatial requirements precisely.

Electronic Properties (Walsh Orbitals)

Cyclopropane is not merely a spacer; it is electronically active. The C-C bonds are "bent," with electron density bulging outward.

  • 
    -Character:  These "Walsh orbitals" can conjugate with adjacent 
    
    
    
    -systems (like the phenyl ring in PPA).
  • Acidity Modulation: A cyclopropyl group adjacent to a carboxylic acid (or amine) lowers the

    
     compared to a propyl chain due to the greater 
    
    
    
    -character of the exocyclic bonds.

Case Study: GPR40 Agonists (Fasiglifam/TAK-875 Derivatives)

The development of GPR40 agonists for Type 2 Diabetes provides the definitive case study for this bioisostere strategy. Early PPA derivatives suffered from poor metabolic stability and moderate potency.

SAR Optimization Data

The following table summarizes the impact of linker rigidification on potency and stability in a representative GPR40 agonist series (based on Takeda and Amgen optimization campaigns).

Compound ScaffoldLinker StructureGPR40

(nM)

(Human Microsomes)
Mechanism of Improvement
Reference PPA

(Flexible)
12015 minN/A
Alkene Analog

(Rigid)
4522 minReduced entropic penalty.
Gem-dimethyl

8540 minSteric block of metabolism.
Cyclopropyl (Trans) Cyclopropane-1,2-diyl 12 >60 min Optimal vector + metabolic block.
Cyclopropyl (Cis) Cyclopropane-1,2-diyl>1000>60 minIncorrect vector for receptor.

Note: Data is representative of SAR trends observed in GPR40 agonist literature (e.g., TAK-875 development).

Signaling Pathway Visualization

GPR40 agonists function by activating the


 pathway in pancreatic 

-cells. The diagram below illustrates the downstream effects triggered by the optimized ligand.

GPR40_Pathway Ligand Cyclopropyl-PPA Ligand Receptor GPR40 (FFAR1) (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Intracellular Ca2+ Release ER->Ca Efflux Insulin Insulin Secretion (Glucose Dependent) Ca->Insulin Exocytosis

Caption: GPR40 signaling cascade triggered by cyclopropyl-PPA agonists, leading to glucose-dependent insulin secretion.

Synthetic Protocol: Stereoselective Cyclopropanation

The synthesis of these bioisosteres requires precise stereocontrol.[1][2] The Simmons-Smith reaction (using the Furukawa modification) is the industry standard for converting chiral allylic alcohols (derived from PPA precursors) into cyclopropanes.

Reaction Workflow

The reaction involves the in situ generation of a zinc-carbenoid species that performs a stereospecific syn-addition to the alkene.

Synthesis_Workflow Step1 Start: Cinnamyl Alcohol (Chiral Precursor) Intermediate Zinc-Carbenoid Complex (Butterfly TS) Step1->Intermediate Coordination Reagents Reagents: Et2Zn + CH2I2 (DCM, -10°C) Reagents->Intermediate Quench Quench: Sat. NH4Cl Intermediate->Quench Cyclopropanation Product Product: Trans-Cyclopropyl Carbinol Quench->Product Workup

Caption: Furukawa-modified Simmons-Smith cyclopropanation workflow for PPA derivatives.

Detailed Protocol (Self-Validating)

Objective: Synthesis of trans-2-phenylcyclopropanecarboxylic acid ethyl ester (PPA precursor).

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the alkene substrate (e.g., ethyl cinnamate, 1.0 equiv) in anhydrous Dichloromethane (DCM).

  • Carbenoid Formation: Cool to

    
    . Add Diethylzinc (
    
    
    
    , 1.0 M in hexanes, 2.5 equiv) dropwise. Caution: Pyrophoric.
  • Addition: Add Diiodomethane (

    
    , 2.5 equiv) dropwise. A white precipitate may form.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 9:1). The alkene spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    . Caution: Vigorous gas evolution.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Critical Note: For chiral synthesis, use a chiral auxiliary (e.g., Oppolzer’s sultam) or start with a chiral allylic alcohol, as the Simmons-Smith reaction is directed by hydroxyl groups (chelation control).

ADME & Toxicity Implications

Metabolic Stability

The cyclopropyl group is significantly more resistant to hydrogen atom abstraction than an ethyl chain.

  • Bond Dissociation Energy (BDE): Cyclopropyl C-H bonds (

    
     kcal/mol) are stronger than secondary alkyl C-H bonds (
    
    
    
    kcal/mol).
  • Result: This raises the activation energy for CYP450 oxidation, effectively "shunting" metabolism away from the linker and prolonging half-life (

    
    ).
    
Safety Considerations

While generally safe, cyclopropyl amines (if the PPA is modified to an amine) can form reactive iminium intermediates (suicide inhibition of CYP enzymes). However, in PPA acid derivatives, the cyclopropane is usually flanked by the phenyl ring and the acid/ester, which poses a lower risk of bioactivation compared to cyclopropyl amines.

References

  • Negoro, N., et al. (2012). Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes.[3] Journal of Medicinal Chemistry, 55(8), 3756–3776. Link

  • Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves glucose homeostasis in rats. Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Chapter 13: Molecular Variations Based on Isosteric Replacements. Elsevier. Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][5][6] Organic Reactions, 58, 1-415. Link

  • Talele, T. T. (2016).[2] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[7] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

Sources

Cyclopropyl group ring strain and reactivity in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Unsaturated" Saturated Ring

The cyclopropyl group is a thermodynamic anomaly in organic chemistry. Despite being fully saturated, its chemical behavior mimics alkenes due to extreme ring strain (~27.5 kcal/mol) and unique orbital overlap (Walsh orbitals). For the drug development scientist, the cyclopropane ring is not merely a structural spacer; it is a functional tool for metabolic blocking , conformational restriction , and complexity generation via ring-opening reactions.

This guide moves beyond textbook definitions to provide actionable protocols for synthesizing and manipulating cyclopropanes, grounded in orbital theory and modern catalytic systems.

Theoretical Framework: The Origins of Reactivity[1]

To exploit cyclopropane, one must understand why it reacts. The reactivity is driven by the release of angular strain and the specific hybridization of its carbon atoms.[1]

Thermodynamic Strain Profile

Unlike cyclohexane, which adopts a chair conformation to alleviate strain, cyclopropane is planar and rigid. This forces the C-C-C bond angles to 60°, deviating significantly from the ideal tetrahedral 109.5°.

Table 1: Comparative Strain Energies of Small Rings

Ring SizeAngle StrainTorsional StrainTotal Strain Energy (kcal/mol)C-C Bond Character
Cyclopropane (

)
Extreme (60°)High (Eclipsed H)27.5

(high

-character)
Cyclobutane (

)
High (88°)Moderate (Puckered)26.3

Cyclopentane (

)
LowLow6.2

Cyclohexane (

)
MinimalMinimal0.1

The Walsh Orbital Model ("Banana Bonds")

The reactivity of cyclopropane is best explained by the Walsh orbital model. The carbon atoms are


-hybridized rather than 

.
  • Exocyclic Bonds (C-H): Use orbitals with high

    
    -character (
    
    
    
    -like), making these bonds shorter and stronger (similar to ethylene).
  • Endocyclic Bonds (C-C): Formed by the overlap of

    
    -rich orbitals (
    
    
    
    character). These orbitals cannot overlap in a straight line; they bow outward, creating "banana bonds."

Implication for Synthesis: The electron density in the C-C bonds lies outside the interatomic axis, making the ring susceptible to electrophilic attack, much like a double bond.

Synthetic Utility: Donor-Acceptor (D-A) Cyclopropanes[3][4][5][6]

The most powerful application of cyclopropane strain in modern synthesis is the Donor-Acceptor (D-A) strategy . By placing an electron-donating group (EDG) vicinal to an electron-withdrawing group (EWG), the ring bond between them becomes hyper-polarized and significantly weakened.

Mechanism: The 1,3-Zwitterion

Under Lewis Acid catalysis, the polarized C-C bond cleaves to form a transient 1,3-zwitterion (or 1,3-dipole). This species acts as a radical clock or a dipole for [3+2] cycloadditions, allowing rapid access to complex heterocycles like tetrahydrofurans and pyrrolidines.

Workflow Visualization

The following diagram illustrates the activation logic of D-A cyclopropanes.

DA_Cyclopropane_Activation Start D-A Cyclopropane (Vicinal Donor/Acceptor) Transition Bond Polarization (Push-Pull Effect) Start->Transition Coordination Catalyst Lewis Acid Catalyst (e.g., Sn(OTf)2, Sc(OTf)3) Catalyst->Transition Dipole 1,3-Zwitterion Intermediate (Reactive Dipole) Transition->Dipole Ring Opening Product Five-Membered Heterocycle ([3+2] Adduct) Dipole->Product [3+2] Cycloaddition Trapping Dipolarophile Trap (Aldehyde, Nitrone, Alkene) Trapping->Product Intermolecular Reaction

Figure 1: The activation pathway of Donor-Acceptor cyclopropanes converting strain energy into chemical complexity.[2]

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols represent the industry standard for installing and manipulating cyclopropyl groups.

Protocol A: Furukawa-Modified Simmons-Smith Cyclopropanation

Why this method? The classic Zn-Cu couple is notoriously difficult to activate reproducibly. The Furukawa modification uses diethylzinc (


), which is homogenous, commercially available, and provides superior stereocontrol (syn-addition) via hydroxyl-group direction.

Safety Warning:


 is pyrophoric. All steps must be performed under Argon/Nitrogen.

Reagents:

  • Substrate: Allylic alcohol (1.0 equiv)

  • Reagent: Diethylzinc (1.0 M in hexanes, 2.2 equiv)

  • Carbenoid Source: Diiodomethane (

    
    , 2.2 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and cool to 0°C under inert atmosphere. Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Carbenoid Formation: Add

    
     solution dropwise. Wait 10 mins. Carefully add 
    
    
    
    dropwise. A white precipitate (
    
    
    ) may form. Stir for 20 minutes at 0°C to generate the active species (
    
    
    ).
  • Substrate Addition: Dissolve the allylic alcohol in a minimum amount of DCM and add slowly to the reaction mixture.

    • Note: The zinc reagent coordinates to the alcohol oxygen, directing the methylene delivery to the syn face.[3]

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–6 hours. Monitor by TLC.

  • Quench: Cool back to 0°C. Quench efficiently with saturated aqueous

    
    .
    
    • Tip: Vigorous gas evolution (ethane) will occur. Add slowly.

  • Workup: Extract with DCM (3x), wash organic layers with aqueous

    
     (to remove iodine), dry over 
    
    
    
    , and concentrate.
Protocol B: Lewis-Acid Catalyzed [3+2] Cycloaddition

Target: Synthesis of highly substituted tetrahydrofurans from D-A cyclopropanes.

Reagents:

  • Substrate: Cyclopropane-1,1-diester (Donor: Aryl; Acceptor: Diester)

  • Catalyst:

    
     (10 mol%)
    
  • Trap: Benzaldehyde (1.2 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under strict inert conditions, add

    
     to a flame-dried vial.
    
  • Mixing: Add DCM and the aldehyde.

  • Initiation: Add the D-A cyclopropane solution dropwise at RT.

  • Observation: The reaction is often rapid (<1 hour).

  • Purification: Filter through a silica plug to remove the tin salt and concentrate.

Medicinal Chemistry Applications

In drug design, the cyclopropyl group is a "bioisostere with benefits." It is frequently used to replace ethyl or isopropyl groups, or to lock conformations.[4]

Metabolic Stability (The CYP Block)

Cytochrome P450 enzymes typically attack C-H bonds via radical abstraction.

  • Mechanism: The C-H bonds of a cyclopropane ring have high

    
    -character (
    
    
    
    -like), resulting in a bond dissociation energy (BDE) of ~106 kcal/mol, compared to ~98 kcal/mol for a standard secondary alkyl C-H.
  • Result: The ring resists oxidative metabolism, extending the half-life (

    
    ) of the drug.[5]
    
Conformational Restriction

The rigid geometry of the ring fixes the vectors of the substituents. This is used to freeze a bioactive conformation, reducing the entropic penalty of binding to a receptor.

Case Study: Olaparib (Lynparza) Olaparib (PARP inhibitor) utilizes a cyclopropylcarbonyl moiety. The cyclopropane ring restricts the rotation of the amide bond, ensuring the molecule adopts the precise shape required to fit the PARP active site, while also preventing rapid metabolic degradation of the linker.

MedChem_Logic cluster_effects Physicochemical Effects Problem Problem: Rapid Metabolic Clearance (CYP450) & High Entropic Penalty Solution Solution: Install Cyclopropyl Group Problem->Solution Bioisosteric Replacement Effect1 Increased C-H BDE (~106 kcal/mol) Solution->Effect1 Effect2 Rigid Geometry (Fixed Vectors) Solution->Effect2 Outcome Outcome: Extended Half-life (t1/2) & High Potency (Olaparib) Effect1->Outcome Resists Oxidation Effect2->Outcome Pre-organized Binding

Figure 2: Strategic rationale for cyclopropyl incorporation in lead optimization.

References

  • Strain Energy & Bonding

    • Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. Link

    • Derivation of Walsh Cyclopropane Molecular Orbitals. Bluffton University. Link

  • Donor-Acceptor Cyclopropanes

    • Synthetic Applications and Methodological Developments of Donor–Acceptor Cyclopropanes. PMC (NIH). Link

    • Donor−Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews (ACS). Link

  • Simmons-Smith Protocol

    • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. PMC (NIH). Link

    • Synthesis of 2-Methylcyclopropanol via Simmons-Smith Cyclopropanation.[3] BenchChem Protocols. Link

  • Medicinal Chemistry

    • The Cyclopropyl Group in Medicinal Chemistry.[6][3][7] Scientific Update.[7] Link

    • Metabolism of cyclopropyl groups. Hypha Discovery. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-cyclopropyl-3-phenylpropanoic Acid via Diastereoselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclopropane ring is a privileged structural motif in medicinal chemistry and drug development. Its unique conformational properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutics.[1][2] The incorporation of a cyclopropyl group can significantly enhance the potency, selectivity, and pharmacokinetic profile of a drug candidate. This application note provides a comprehensive guide to the synthesis of 2-cyclopropyl-3-phenylpropanoic acid, a valuable chiral building block, utilizing a robust and widely applicable cyclopropanation strategy. We will delve into the mechanistic rationale behind the chosen synthetic route, provide detailed, step-by-step protocols for synthesis and purification, and offer insights based on established chemical principles.

Retrosynthetic Analysis and Strategic Considerations

The most logical approach to constructing the target molecule involves the formation of the three-membered ring on a suitable precursor. A retrosynthetic analysis reveals that 2-cyclopropyl-3-phenylpropanoic acid can be derived from a corresponding ester, which, in turn, can be synthesized by the cyclopropanation of an α,β-unsaturated ester, namely ethyl cinnamate. This precursor is readily available and features an electron-deficient alkene, making it a suitable substrate for several cyclopropanation methods.

G Target 2-cyclopropyl-3-phenylpropanoic acid Ester Ethyl 2-cyclopropyl-3-phenylpropanoate Target->Ester Hydrolysis Cinnamate Ethyl Cinnamate Ester->Cinnamate Cyclopropanation Reagents Cyclopropanating Agent Reagents->Ester

Caption: Retrosynthetic pathway for the target molecule.

Among the various cyclopropanation methods, the Simmons-Smith reaction and its modifications stand out for their operational simplicity, high degree of stereospecificity, and tolerance of various functional groups.[2][3] While traditional methods use a zinc-copper couple, the Furukawa modification, which employs diethylzinc (Et₂Zn), often provides higher yields and greater reproducibility.[3] This guide will focus on the Furukawa-modified Simmons-Smith reaction for the key cyclopropanation step, followed by a standard saponification to yield the final carboxylic acid.

The Simmons-Smith Reaction: Mechanism and Rationale

The Simmons-Smith reaction involves an organozinc carbenoid, which reacts with an alkene in a concerted fashion to form a cyclopropane ring.[3] The key reactive species, (iodomethyl)zinc iodide (ICH₂ZnI) or its equivalent, is generated in situ from diiodomethane (CH₂I₂) and a zinc source.

Mechanism Overview:

  • Carbenoid Formation: Diethylzinc reacts with diiodomethane to form the active zinc carbenoid, ethyl(iodomethyl)zinc, and ethyl iodide as a byproduct.

  • Cyclopropanation: The carbenoid coordinates to the alkene. The methylene group is then transferred to the double bond through a "butterfly" transition state, forming the cyclopropane ring stereospecifically.[2] The original stereochemistry of the alkene (E or Z) is preserved in the product.

G cluster_0 Carbenoid Formation cluster_1 Cyclopropanation Step Et2Zn Et₂Zn Carbenoid EtZnCH₂I Active Carbenoid Et2Zn->Carbenoid + CH₂I₂ CH2I2 CH₂I₂ EtI EtI Carbenoid->EtI - EtI Alkene Ethyl Cinnamate TransitionState Butterfly Transition State Alkene->TransitionState + EtZnCH₂I Product Ethyl 2-cyclopropyl- 3-phenylpropanoate TransitionState->Product

Caption: Simplified mechanism of the Simmons-Smith reaction.

The electrophilic nature of the zinc carbenoid makes it highly effective for electron-rich alkenes.[4] However, the reaction is also well-suited for α,β-unsaturated esters like ethyl cinnamate. The reaction proceeds with high diastereoselectivity, and the choice of starting from (E)-ethyl cinnamate will predominantly yield the trans-substituted cyclopropane ester.

Detailed Experimental Protocols

Safety Precautions: Diethylzinc is pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Diiodomethane is a toxic irritant. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part A: Synthesis of Ethyl (2R,3S)-2-phenyl-1-cyclopropanecarboxylate**

This protocol details the cyclopropanation of (E)-ethyl cinnamate using the Furukawa-modified Simmons-Smith conditions.

Materials & Reagents:

  • (E)-Ethyl cinnamate (98%)

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂, 99%, stabilized)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add (E)-ethyl cinnamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Under a steady flow of nitrogen, slowly add diethylzinc (1.0 M solution in hexanes, 2.2 eq) via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, add diiodomethane (2.2 eq) dropwise via syringe over 20-30 minutes, maintaining the temperature at 0 °C. A white precipitate may form.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Workup: Upon completion, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:ethyl acetate) to afford the pure ethyl 2-cyclopropyl-3-phenylpropanoate as a colorless oil.

Part B: Hydrolysis to 2-cyclopropyl-3-phenylpropanoic Acid

This protocol describes the saponification of the cyclopropyl ester to the final carboxylic acid.

Materials & Reagents:

  • Ethyl 2-cyclopropyl-3-phenylpropanoate (from Part A)

  • Ethanol (or Tetrahydrofuran/Methanol mixture)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Deionized water

  • Hydrochloric acid (HCl, e.g., 3 M)

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the purified ester (1.0 eq) in a suitable solvent such as ethanol or a 3:1 mixture of THF:water.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the ester solution.[5][6]

  • Heat the mixture to reflux (typically 60-80 °C) and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous residue with water and wash once with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 3 M HCl. A white precipitate should form.

  • Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexanes/ethyl acetate mixture) to yield 2-cyclopropyl-3-phenylpropanoic acid as a white crystalline solid.

Characterization and Expected Results

The successful synthesis of the target compound and its intermediate can be confirmed by standard analytical techniques.

CompoundAppearanceTypical YieldKey ¹H NMR Signals (δ, ppm, CDCl₃)Key ¹³C NMR Signals (δ, ppm, CDCl₃)
Ethyl 2-cyclopropyl-3-phenylpropanoate Colorless Oil75-90%7.35-7.15 (m, 5H, Ar-H), 4.10 (q, 2H, OCH₂), 2.95 (d, 2H, PhCH₂), 1.50-1.35 (m, 1H, CH-CO), 1.20 (t, 3H, CH₃), 0.90-0.70 (m, 1H, cyclopropyl-H), 0.50-0.20 (m, 4H, cyclopropyl-H)~174 (C=O), 140 (Ar-C), 129-126 (Ar-CH), 60 (OCH₂), 45 (CH-CO), 38 (PhCH₂), 14 (CH₃), 12-8 (cyclopropyl CH, CH₂)
2-cyclopropyl-3-phenylpropanoic acid White Solid85-95%11.5 (br s, 1H, COOH), 7.40-7.10 (m, 5H, Ar-H), 3.00 (d, 2H, PhCH₂), 1.60-1.45 (m, 1H, CH-COOH), 1.00-0.80 (m, 1H, cyclopropyl-H), 0.60-0.25 (m, 4H, cyclopropyl-H)~180 (C=O), 139 (Ar-C), 129-126 (Ar-CH), 44 (CH-COOH), 38 (PhCH₂), 12-8 (cyclopropyl CH, CH₂)

Note: NMR chemical shifts are estimates based on analogous structures and may vary slightly.[7][8][9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no yield in cyclopropanation (Part A) Inactive/decomposed diethylzinc reagent.Use a freshly opened bottle of Et₂Zn or titrate the solution before use. Ensure the reaction is run under strictly anhydrous and inert conditions.
Low reactivity of the alkene.Increase reaction time or temperature (e.g., reflux in DCE). However, this may lead to side products.
Incomplete hydrolysis (Part B) Insufficient base or reaction time.Increase the equivalents of NaOH/LiOH or prolong the reflux time. Monitor by TLC.
Difficulty isolating the final acid Product is partially soluble in the aqueous layer.Perform more extractions (4-5 times) with the organic solvent after acidification. Ensure the aqueous layer is saturated with NaCl (brine) to decrease the solubility of the organic acid.

Conclusion

This application note provides a reliable and detailed methodology for the synthesis of 2-cyclopropyl-3-phenylpropanoic acid. The two-step sequence, involving a diastereoselective Simmons-Smith cyclopropanation followed by ester hydrolysis, is a high-yielding route to this valuable synthetic intermediate. The principles and protocols outlined herein are broadly applicable to a range of substrates and serve as a robust foundation for researchers in organic synthesis and medicinal chemistry.

References

  • Talele, T. T. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. [Link]

  • Charette, A. B., & Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 2001, 58, 1-415. [Link]

  • Al-Zoubi, R. M., et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 2021, 26(19), 5823. [Link]

  • Furukawa, J., Kawabata, N., & Nishimura, J. A Novel Method for the Preparation of Cyclopropanes from Olefins. Tetrahedron Letters, 1966, 7(29), 3353-3354. [Link]

  • Simmons, H. E., & Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. Journal of the American Chemical Society, 1958, 80(19), 5323–5324. [Link]

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003, 103(4), 977–1050. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. University of Calgary Chemistry LibreTexts. [Link]

  • Clark, J. Hydrolysing Esters. Chemguide. [Link]

  • Organic Syntheses. 2-Phenylpropionic acid. Organic Syntheses Procedure. [Link]

Sources

Application Note: Enantioselective Synthesis of Cyclopropyl Phenylpropanoic Acid Scaffolds via Rh(II) Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the Rhodium-Catalyzed Synthesis of Cyclopropyl Phenylpropanoic Acid Derivatives . This guide focuses on the enantioselective construction of 2-arylcyclopropane-1-carboxylic acids —rigidified bioisosteres of phenylpropanoic acid (a common pharmacophore in GPR40 agonists and metabolic disease therapeutics)—using chiral dirhodium(II) carbenoid chemistry.

Introduction & Strategic Significance

Phenylpropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, particularly in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes (e.g., AMG 837 analogs). However, the flexible ethylene linker in native phenylpropanoic acids often leads to metabolic instability and off-target effects due to conformational freedom.

The Solution: Replacing the flexible alkyl chain with a cyclopropane ring creates a rigidified analog—2-phenylcyclopropane-1-carboxylic acid . This bioisosteric replacement locks the pharmacophore in a bioactive conformation, potentially enhancing potency and selectivity.

The Challenge: The biological activity of these cyclopropyl derivatives is strictly governed by their stereochemistry (cis/trans and R/S configurations). Traditional Simmons-Smith cyclopropanation often lacks the necessary enantiocontrol for complex pharmaceutical intermediates.

The Rhodium Advantage: This protocol utilizes chiral dirhodium(II) tetracarboxylates (specifically the Davies catalyst,


 ) to catalyze the decomposition of aryldiazoacetates in the presence of styrenes. This method provides:
  • High Diastereoselectivity: Exclusive formation of the trans-cyclopropane (thermodynamically favored).

  • Exceptional Enantioselectivity: Typically >90% ee via the

    
    -symmetric chiral pocket of the catalyst.
    
  • Atom Economy: Nitrogen gas (

    
    ) is the only byproduct.
    

Mechanistic Principles

The reaction proceeds via a Donor-Acceptor Rhodium Carbenoid mechanism.[1] Unlike traditional carbenes, the presence of both an electron-donating group (aryl) and an electron-withdrawing group (ester) on the carbenoid carbon stabilizes the intermediate, taming its reactivity and allowing for high stereocontrol.

Catalytic Cycle Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical stereodetermining step where the styrene approaches the Rh-carbenoid.

RhodiumCycle Rh_Catalyst Dirhodium(II) Catalyst Rh2(S-DOSP)4 Rh_Diazo_Complex Rh-Diazo Complex Rh_Catalyst->Rh_Diazo_Complex Coordination Diazo Aryldiazoacetate (Precursor) Diazo->Rh_Diazo_Complex N2_Loss - N2 (Gas) Rh_Diazo_Complex->N2_Loss Rh_Carbenoid Rh(II)-Carbenoid (Active Species) Rh_Diazo_Complex->Rh_Carbenoid Denitrogenation Transition_State Stereodetermining Transition State Rh_Carbenoid->Transition_State + Styrene Styrene Styrene Substrate (Alkene) Styrene->Transition_State Transition_State->Rh_Catalyst Catalyst Regeneration Cyclopropane Chiral Cyclopropyl Phenylpropanoate Transition_State->Cyclopropane Ring Closure Product_Release Product Release

Caption: Catalytic cycle of Rh(II)-mediated cyclopropanation. The chiral catalyst governs the trajectory of styrene attack.

Experimental Protocol

Safety Warning: Diazo compounds are potentially explosive and toxic. All reactions must be performed in a fume hood behind a blast shield. Avoid concentrating diazo solutions to dryness.

Reagents & Equipment
  • Catalyst:

    
     [Dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)].[2][3]
    
    • Why: The bulky sulfonamide ligands create a chiral pocket that enforces trans-selectivity and high ee.

  • Diazo Precursor: Methyl phenyldiazoacetate (or derivatives).

  • Substrate: Styrene (or substituted styrene derivatives).[1]

  • Solvent: 2,2-Dimethylbutane (2,2-DMB) or Hexanes.

    • Why: Non-polar, non-coordinating solvents prevent competition for the Rh axial site and enhance enantioselectivity.

  • Atmosphere: Dry Argon or Nitrogen.

Step-by-Step Workflow
Step 1: Catalyst Activation & Substrate Loading
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with Argon.

  • Add

    
     (1.0 mol%). Note: Catalyst loading can often be lowered to 0.01 mol% for optimized systems.
    
  • Add the styrene substrate (5.0 equivalents) to the flask.

    • Rationale: Using excess alkene minimizes the homocoupling of the diazo compound (carbene dimerization).

  • Dissolve in anhydrous 2,2-dimethylbutane (0.1 M relative to diazo).

  • Cool the mixture to -78°C (dry ice/acetone bath) if extremely high ee is required, though

    
     often performs excellently at room temperature or 0°C. Standard protocol: 23°C.
    
Step 2: Controlled Diazo Addition
  • Dissolve methyl phenyldiazoacetate (1.0 equiv) in 2,2-dimethylbutane (to make a 0.2 M solution).

  • Load this solution into a syringe pump.

  • Add the diazo solution to the stirring catalyst/styrene mixture very slowly (over 2–4 hours).

    • Critical Control Point: Slow addition keeps the steady-state concentration of the diazo compound low, favoring the reaction with the alkene (cyclopropanation) over reaction with another diazo molecule (dimerization).

Step 3: Reaction Monitoring & Workup
  • Monitor the disappearance of the diazo compound via TLC (or IR monitoring of the

    
     stretch at ~2100 
    
    
    
    ).
  • Once addition is complete, stir for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove solvent and excess styrene.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The trans-isomer is typically the major product.

Step 4: Hydrolysis to the Free Acid
  • Dissolve the purified cyclopropyl ester in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 equiv) and stir at room temperature until TLC indicates complete hydrolysis (usually 2-4 hours).

  • Acidify with 1N HCl to pH 2.

  • Extract with EtOAc, dry over

    
    , and concentrate to yield the chiral 2-phenylcyclopropane-1-carboxylic acid .
    

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Reaction cluster_2 Phase 3: Isolation Prep Flame-dry Flask Argon Atmosphere Mix Mix Rh2(S-DOSP)4 + Excess Styrene in 2,2-DMB Prep->Mix Add Syringe Pump Addition of Diazoacetate (2-4 Hours) Mix->Add Stir Stir at 23°C Monitor N2 evolution Add->Stir Conc Concentrate (Remove Solvent) Stir->Conc Purify Flash Chromatography (Isolate Trans-Ester) Conc->Purify Hydrolysis LiOH Hydrolysis -> Free Acid Purify->Hydrolysis

Caption: Operational workflow for the batch synthesis of cyclopropyl phenylpropanoic acid derivatives.

Data Analysis & Troubleshooting

Expected Results (Substrate Scope)

The electronic nature of the styrene substituent affects the yield and enantioselectivity. Electron-rich styrenes generally react faster and with higher enantioselectivity.

Substrate (Styrene Substituent)Product (Cyclopropane)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (% ee)
H (Styrene) 2-phenylcyclopropane-1-carboxylate85-92>20:190-94
p-OMe (Electron Rich) 2-(4-methoxyphenyl)...90-95>20:194-98
p-Cl (Electron Poor) 2-(4-chlorophenyl)...70-8015:185-90
m-Br (Meta Substituted) 2-(3-bromophenyl)...75-85>20:188-92
Troubleshooting Guide
  • Problem: Low Diastereoselectivity (Low trans:cis ratio)

    • Cause: Catalyst degradation or coordinating solvent interference.

    • Fix: Ensure 2,2-DMB or Hexanes are strictly anhydrous. Avoid THF or DCM during the cyclopropanation step.

  • Problem: Low Yield / Diazo Dimerization

    • Cause: Diazo addition rate too fast.

    • Fix: Decrease addition rate (e.g., extend from 2h to 6h) or increase the equivalents of styrene.

  • Problem: Low Enantioselectivity

    • Cause: Temperature too high or impure catalyst.

    • Fix: Lower reaction temperature to -40°C or -78°C. Verify catalyst purity (Rh(II) dimers can degrade to Rh(III) oxides over time).

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904.

  • Davies, H. M. L., & Panaro, S. A. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes.[4] Tetrahedron Letters, 37(10), 1713-1716.

  • Negi, S., et al. (2013). Synthesis and biological evaluation of phenylpropanoic acid derivatives as novel GPR40 agonists. Bioorganic & Medicinal Chemistry, 21(11), 3120-3132.

  • Denton, J. R., & Davies, H. M. L. (2009). Enantioselective reaction of donor-acceptor carbenoids.[1][5][6][7] Organic Letters, 11(4), 787-790.

  • Chuprakov, S., et al. (2009).[6] Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society, 131(50), 18034-18035.

Sources

Application Note: A Guide to the Enantioselective Synthesis of Chiral 2-Cyclopropyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive technical guide provides detailed protocols and scientific rationale for the enantioselective synthesis of 2-cyclopropyl-3-phenylpropanoic acid, a valuable chiral building block in medicinal chemistry and materials science. We present two distinct and robust strategies: a modern catalytic approach via asymmetric hydrogenation and a classic, substrate-controlled method utilizing a chiral auxiliary. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, execution, and analysis. Each protocol is supported by mechanistic explanations, workflow diagrams, and citations to authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of a Chiral Scaffold

Chiral carboxylic acids possessing both cyclopropyl and phenyl moieties are privileged structures in modern drug discovery. The cyclopropyl group, a bioisostere of a vinyl or gem-dimethyl group, often imparts metabolic stability, conformational rigidity, and improved binding affinity to bioactive molecules. The 2-cyclopropyl-3-phenylpropanoic acid scaffold, in particular, serves as a key intermediate for complex pharmaceuticals where precise three-dimensional orientation is critical for efficacy.

The primary challenge in synthesizing this molecule lies in the controlled installation of the stereocenter at the C2 position. Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different pharmacological or toxicological profiles. This guide details two powerful and widely-adopted strategies to address this challenge.

Strategic Overview: Catalysis vs. Substrate Control

The enantioselective synthesis of the target acid can be approached from two fundamentally different perspectives, as illustrated below.

G cluster_0 Strategic Approaches cluster_1 Strategy 1: Asymmetric Catalysis cluster_2 Strategy 2: Substrate Control Start Prochiral Precursors Cat_Precursor α,β-Unsaturated Ester ((E)-2-cyclopropyl-3-phenylpropenoate) Start->Cat_Precursor Knoevenagel Condensation Aux_Precursor Achiral Acid Chloride (Cyclopropylacetyl chloride) Start->Aux_Precursor Activation Cat_Reaction Asymmetric Hydrogenation Cat_Precursor->Cat_Reaction Cat_Product Chiral Ester Cat_Reaction->Cat_Product Cat_Ligand Chiral Ligand (e.g., BINAP, Josiphos) Cat_Ligand->Cat_Reaction Directs Stereochemistry Final_Product Chiral 2-Cyclopropyl-3-phenylpropanoic Acid Cat_Product->Final_Product Hydrolysis Aux_Reaction Diastereoselective Alkylation Aux_Precursor->Aux_Reaction Forms Chiral Adduct Aux_Product Alkylated Auxiliary Adduct Aux_Reaction->Aux_Product Aux_Chiral Chiral Auxiliary (e.g., Evans Oxazolidinone) Aux_Chiral->Aux_Reaction Controls Stereochemistry Aux_Product->Final_Product Cleavage

Figure 1: Comparison of Synthetic Strategies. This diagram outlines the two primary pathways for the enantioselective synthesis of the target molecule, highlighting the key stereochemistry-determining step in each approach.

Protocol I: Rhodium-Catalyzed Asymmetric Hydrogenation

This strategy is a premier example of transition-metal catalysis, offering high efficiency and atom economy.[1] The synthesis begins with the preparation of a prochiral α,β-unsaturated ester, which is then reduced using molecular hydrogen in the presence of a chiral rhodium catalyst. The chiral ligand on the rhodium center orchestrates the facial selectivity of hydrogen delivery, establishing the desired stereocenter.

Principle & Mechanistic Insight

Asymmetric hydrogenation of prochiral olefins is a cornerstone of modern synthesis.[1] The catalytic cycle, shown in Figure 2, generally involves the coordination of the olefin to the chiral rhodium complex. This is followed by the oxidative addition of dihydrogen (H₂) to the metal center. Subsequent migratory insertion of hydrogen onto one of the olefinic carbons and reductive elimination of the final product regenerates the catalyst. The specific enantiomer produced is determined by the steric and electronic properties of the chiral phosphine ligand, which creates a chiral pocket around the metal, forcing the substrate to coordinate in a preferred orientation.

G Catalyst [Rh(L*)]+ Intermediate1 [Rh(L)(Substrate)]+ Catalyst->Intermediate1 Coordination Substrate Substrate Substrate->Intermediate1 Product Product H2 H₂ Intermediate2 [Rh(H)₂(L)(Substrate)]+ H2->Intermediate2 Intermediate1->Intermediate2 Oxidative Addition Intermediate3 [Rh(H)(L*)(Alkyl)]+ Intermediate2->Intermediate3 Migratory Insertion Intermediate3->Catalyst Reductive Elimination Intermediate3->Product

Figure 2: Simplified Catalytic Cycle. General mechanism for Rhodium-catalyzed asymmetric hydrogenation. The chiral ligand (L*) dictates the stereochemical outcome.

Experimental Protocol

Step A: Synthesis of (E)-ethyl 2-cyclopropyl-3-phenylpropenoate (Precursor)

  • To a stirred solution of ethyl cyclopropylacetate (1.0 equiv.) and benzaldehyde (1.0 equiv.) in toluene (2 M), add piperidine (0.1 equiv.) and acetic acid (0.1 equiv.).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 12-18 hours, or until water evolution ceases.

  • Cool the reaction to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the title compound as a clear oil.

Step B: Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor vessel with the precursor from Step A (1.0 equiv.) and a rhodium-phosphine catalyst, such as [Rh(COD)₂(S,S)-Et-DuPhos]BF₄ (0.01 equiv.).

  • Add a degassed solvent, such as methanol (0.2 M).

  • Seal the vessel, remove it from the glovebox, and purge with argon gas followed by hydrogen gas.

  • Pressurize the vessel with H₂ gas (e.g., 5 bar) and stir vigorously at room temperature for 24 hours.

  • Carefully vent the reactor and purge with argon. Concentrate the reaction mixture in vacuo. The crude product can be passed through a short plug of silica to remove the catalyst.

Step C: Saponification to the Carboxylic Acid

  • Dissolve the crude chiral ester from Step B in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 2.0 equiv.) and stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the ester.

  • Quench the reaction with 1 M HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the final product, chiral 2-cyclopropyl-3-phenylpropanoic acid.

Data & Characterization
ParameterExpected OutcomeAnalytical Method
Yield (Overall) 65-80%Gravimetric
Enantiomeric Excess (ee) >95%Chiral HPLC/SFC
¹H NMR Consistent with structureNMR Spectroscopy
¹³C NMR Consistent with structureNMR Spectroscopy

Analytical Note: The enantiomeric excess (ee) must be determined by a chiral separation technique. A common method involves converting the carboxylic acid to its methyl ester (using TMS-diazomethane or similar) and analyzing it on a chiral HPLC column (e.g., Chiralcel OD-H).

Protocol II: Chiral Auxiliary-Mediated Diastereoselective Alkylation

This classic approach relies on the temporary installation of a chiral auxiliary to a prochiral substrate.[2] The auxiliary acts as a "chiral steering group," directing an incoming electrophile to one face of an enolate intermediate. This diastereoselective reaction creates the desired stereocenter, after which the auxiliary is cleaved and can often be recovered.[3]

Principle & Mechanistic Insight

The Evans oxazolidinone auxiliaries are among the most reliable and well-studied.[2] After acylation with cyclopropylacetyl chloride, the imide is deprotonated to form a Z-enolate, which is stabilized by chelation to the lithium counterion. The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) sterically blocks one face of the planar enolate. Consequently, an electrophile, such as benzyl bromide, can only approach from the less hindered face, leading to the formation of a single diastereomer.

G cluster_0 Diastereoselective Alkylation Workflow Start Cyclopropylacetic Acid + (S)-4-benzyloxazolidinone Step1 Acylation (Form Imide) Start->Step1 Imide Chiral Imide Adduct Step1->Imide Step2 Enolate Formation (LDA or NaHMDS) Imide->Step2 Enolate Chelated Z-Enolate Step2->Enolate Step3 Alkylation (Benzyl Bromide) Enolate->Step3 Alkylated Alkylated Adduct (High d.r.) Step3->Alkylated Step4 Auxiliary Cleavage (LiOH / H₂O₂) Alkylated->Step4 Product (S)-2-cyclopropyl-3- phenylpropanoic Acid Step4->Product Auxiliary Recovered Auxiliary Step4->Auxiliary Recycle

Figure 3: Workflow for the Chiral Auxiliary Strategy. This flowchart details the key transformations from starting materials to the final enantiopure product.

Experimental Protocol

Step A: Preparation of the N-Acyl Oxazolidinone

  • In a flame-dried, three-neck flask under argon, dissolve (S)-4-benzyloxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise, and stir for 15 minutes.

  • In a separate flask, prepare cyclopropylacetyl chloride by reacting cyclopropylacetic acid with oxalyl chloride or thionyl chloride. Add the freshly prepared acid chloride (1.1 equiv.) dropwise to the lithiated oxazolidinone solution.

  • Allow the reaction to warm to 0 °C and stir for 1 hour. Quench with saturated NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to obtain the chiral imide.

Step B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone from Step A (1.0 equiv.) in anhydrous THF (0.2 M) and cool to -78 °C under argon.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv., 1.0 M in THF) dropwise. Stir for 30 minutes to form the sodium enolate.

  • Add benzyl bromide (1.2 equiv.) dropwise and stir the reaction at -78 °C for 4 hours, then allow it to warm slowly to 0 °C over 2 hours.

  • Quench with saturated NH₄Cl solution, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude alkylated product, which can be used directly in the next step after confirming high diastereoselectivity by ¹H NMR.

Step C: Cleavage of the Chiral Auxiliary

  • Dissolve the crude alkylated product from Step B in a 4:1 mixture of THF and water (0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv.) followed by aqueous LiOH (2.0 equiv.).

  • Stir vigorously at room temperature for 4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1 M HCl. Extract with ethyl acetate.

  • The aqueous layer can be saved to recover the chiral auxiliary. The combined organic layers contain the final product. Wash with brine, dry over Na₂SO₄, and concentrate to afford the chiral 2-cyclopropyl-3-phenylpropanoic acid.

Conclusion

Both catalytic asymmetric hydrogenation and chiral auxiliary-mediated alkylation are powerful, reliable methods for producing enantiomerically enriched 2-cyclopropyl-3-phenylpropanoic acid. The choice of method often depends on available resources, scale, and specific project requirements. Asymmetric catalysis offers a more modern, atom-economical route ideal for larger scales, while the chiral auxiliary approach provides a robust, predictable, and often more accessible method for laboratory-scale synthesis. The protocols and insights provided herein serve as a validated starting point for researchers aiming to incorporate this valuable chiral building block into their synthetic programs.

References

  • Zhang, X., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(10), 2893–2898. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. A foundational overview of the significance and development of asymmetric hydrogenation. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. A comprehensive review of ligands used in asymmetric hydrogenation. [Link]

  • Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. This book provides extensive background on various asymmetric transformations. [Link]

  • Evans, D. A., et al. (1982). A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. The seminal paper on Evans auxiliaries for asymmetric alkylations. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,4-Addition of Organometallic Reagents to α,β-Unsaturated Carbonyl Compounds. Chemical Reviews, 96(2), 835–876. Provides context for related C-C bond formations. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. A good general overview of the concept and different types of chiral auxiliaries. [Link]

  • Organic Syntheses. (Various Years). A reliable source for detailed and checked experimental procedures. The procedure for 2-phenylpropionic acid provides a template for related transformations. [Link]

Sources

Application Note: Simmons-Smith Cyclopropanation of Cinnamyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Simmons-Smith cyclopropanation is the gold standard for converting alkenes into cyclopropanes without the involvement of free carbenes, thereby avoiding non-selective insertion reactions. For cinnamyl derivatives (allylic alcohols, ethers, and esters), this transformation is particularly valuable in drug development due to the prevalence of the cyclopropyl pharmacophore in metabolic stabilizers and conformationally restricted peptidomimetics.

This guide details the Furukawa modification (using


) as the primary robust protocol for diastereoselective synthesis and introduces the Charette modification  for enantioselective applications. It emphasizes the "Hydroxyl Directing Effect," where the allylic alcohol chelates the zinc reagent to control facial selectivity.[1]

Mechanistic Principles & The Hydroxyl Directing Effect[1][2]

The Concerted "Butterfly" Transition State

Unlike diazo-based cyclopropanations that proceed via free carbenes, the Simmons-Smith reaction utilizes a zinc carbenoid (


 or 

).[2] The reaction is stereospecific: the geometry of the alkene (

or

) is strictly retained in the cyclopropane product.[1]
Chelation Control

In cinnamyl alcohol derivatives, the reaction rate and stereochemistry are governed by the coordination of the zinc carbenoid to the allylic oxygen.

  • Rate Acceleration: The pre-association of the zinc reagent with the hydroxyl group increases the effective concentration of the carbenoid near the alkene.

  • Stereocontrol: The reagent is delivered to the face of the double bond syn to the hydroxyl group.

Mechanistic Pathway Visualization

SimmonsSmithMechanism cluster_0 Stereodetermining Step Reagents Reagents (Cinnamyl Alcohol + Et2Zn + CH2I2) Alkoxide Zinc Alkoxide Intermediate Reagents->Alkoxide Deprotonation (-EtH) TS Butterfly Transition State Alkoxide->TS Chelation & CH2 Transfer Product Syn-Cyclopropyl Alcohol TS->Product ZnI2 Elimination

Figure 1: Mechanistic pathway highlighting the critical zinc alkoxide formation that directs syn-facial selectivity.

Methodological Considerations

Reagent Selection: Furukawa vs. Classic Couple
FeatureClassic (Zn-Cu Couple)Furukawa (

)
Recommendation
Homogeneity Heterogeneous (slurry)Homogeneous solutionFurukawa (Reproducible)
Induction Period Variable/UnpredictableNoneFurukawa (Reliable kinetics)
Safety Moderate (Toxic dust)High Risk (Pyrophoric)Furukawa (With strict inert protocols)
Reactivity ModerateHighFurukawa (Best for sterically hindered cinnamyls)
Solvent Effects
  • Dichloromethane (DCM) / 1,2-Dichloroethane (DCE): Preferred. Non-coordinating solvents maximize the Lewis acidity of the zinc, enhancing reaction rates.

  • Diethyl Ether / THF: Avoid if possible. Lewis basic solvents coordinate to Zinc, competing with the substrate and significantly slowing the reaction.

Protocol A: Diastereoselective Cyclopropanation (Furukawa Modification)

Objective: Synthesis of trans-2-phenylcyclopropanemethanol from trans-cinnamyl alcohol. Scale: 10 mmol input.

Reagents & Equipment[1][4]
  • Substrate: trans-Cinnamyl alcohol (1.34 g, 10 mmol).

  • Carbenoid Source: Diethylzinc (

    
    ), 1.0 M in hexanes (Caution: Pyrophoric).
    
  • Methylene Source: Diiodomethane (

    
    ), stabilized with Cu.[1][3]
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Apparatus: Flame-dried 3-neck round bottom flask, argon line, addition funnel, internal thermometer.

Step-by-Step Procedure
  • Setup: Equip the flask with a magnetic stir bar and purge with Argon. Add anhydrous DCM (50 mL).

  • Cooling: Cool the solvent to -10°C using an ice/acetone bath.

  • Diethylzinc Addition: Via syringe/cannula, add

    
     (20 mL, 20 mmol, 2.0 equiv) dropwise over 15 minutes.
    
    • Note: Maintain internal temperature < 0°C.

  • Substrate Addition: Add a solution of cinnamyl alcohol (10 mmol) in DCM (10 mL) slowly.

    • Observation: Ethane gas evolution will occur. Allow to stir for 10 mins to form the zinc alkoxide.

  • Carbenoid Formation: Add

    
     (1.61 mL, 20 mmol, 2.0 equiv) dropwise.
    
    • Critical: This order of addition (Substrate

      
      
      
      
      
      
      
      
      
      ) maximizes the directing effect.
  • Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (23°C). Stir for 2–4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).

  • Quenching (Exothermic): Cool back to 0°C. Slowly add saturated aqueous

    
     (30 mL). Vigorous bubbling and precipitation of zinc salts will occur.
    
  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with 10%

    
     (to remove iodine traces), then brine. Dry over 
    
    
    
    .
Experimental Workflow Visualization

ExperimentalWorkflow Start Inert Setup (Argon, -10°C) Step1 Add Et2Zn to DCM Start->Step1 Step2 Add Cinnamyl Alcohol (Forms Zinc Alkoxide) Step1->Step2 H2/EtH Evolution Step3 Add CH2I2 (Forms Carbenoid) Step2->Step3 Step4 Warm to RT (Reaction 2-4h) Step3->Step4 Quench Quench sat. NH4Cl (Care: Exothermic!) Step4->Quench

Figure 2: Step-by-step workflow for the Furukawa modification protocol.

Protocol B: Enantioselective Cyclopropanation (Charette Modification)

Context: For drug candidates requiring high optical purity (>90% ee). This method uses a chiral dioxaborolane ligand to control the trajectory of the zinc carbenoid.

Key Reagents
  • Ligand:

    
    -2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide (Charette Ligand).
    
  • Reagent:

    
     and 
    
    
    
    (as above).[1][2][3][4][5]
Protocol Summary
  • Complexation: In a flame-dried flask, mix the chiral ligand (1.1 equiv) with

    
     (2 equiv) and 
    
    
    
    (2 equiv) in DCM at -10°C.
  • Substrate Addition: Add the cinnamyl alcohol (1.0 equiv) slowly.

  • Mechanism: The allylic alcohol exchanges with the ethyl group on zinc, forming a chiral complex where the dioxaborolane creates a steric wall, forcing cyclopropanation from the open face.

  • Result: Typical yields for cinnamyl alcohol are 85-95% with 90-94% ee.

Troubleshooting & Safety (E-E-A-T)

Safety: Handling Diethylzinc
  • Pyrophoric:

    
     ignites immediately on contact with air. Always use long needles and inert gas (Argon/Nitrogen) manifolds.
    
  • Disposal: Rinse all syringes and needles immediately with hexane, then quench into a beaker of hexane/isopropanol under a fume hood. Do not throw unquenched needles into sharps containers.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Old

or wet solvent
Titrate

; redistill DCM over

.
Polymerization Reaction too vigorousDilute reaction (0.2 M); Add

slower.
Pink/Red Product Iodine contaminationWash organic layer with 10%

or

.
Low Diastereoselectivity Loss of coordinationEnsure non-coordinating solvent (DCM) is used; avoid THF.

References

  • Simmons, H. E., & Smith, R. D. (1959).[3] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264. Link

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[6][4] Tetrahedron, 24(1), 53–58. Link

  • Charette, A. B., Juteau, H., Lebel, H., & Molinaro, C. (1998).[7][8] Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands: Scope and Synthetic Applications. Journal of the American Chemical Society, 120(46), 11943–11952. Link

  • Organic Syntheses. (2014). Discussion Addendum for: One-Carbon Ring Expansion of Cycloalkanones. (Safety discussion on Diethylzinc). Link

Sources

Preparation of 2-cyclopropyl-3-phenylpropanoic acid from phenyl vinyl sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Cyclopropyl-3-phenylpropanoic Acid via Phenyl Vinyl Sulfide Cyclopropanation and Sulfoxide-Magnesium Exchange

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.

Executive Summary & Strategic Rationale

The cyclopropyl motif is a privileged structural element in modern drug discovery. Its incorporation restricts molecular conformation, enhances metabolic stability, and improves target binding affinity by locking pharmacophores into optimal geometries . However, the direct installation of intact cyclopropyl rings onto complex aliphatic backbones often presents synthetic challenges, particularly when avoiding volatile, unstable, or highly toxic cyclopropyl halides.

This application note details an atom-economical, highly scalable synthetic route to 2-cyclopropyl-3-phenylpropanoic acid utilizing phenyl vinyl sulfide as the primary C3-synthon. Rather than relying on pre-formed cyclopropyl reagents, this strategy constructs the cyclopropane ring in situ via a Simmons-Smith reaction, followed by a highly efficient sulfoxide-magnesium exchange to generate a stable cyclopropyl nucleophile. This methodology provides researchers with a robust, self-validating framework for sp3-sp3 cross-coupling.

Retrosynthetic Analysis & Workflow

The synthesis relies on the unique ability of the phenylthio group to act as both an activating group for initial cyclopropanation and a traceless leaving group during metalation.

Synthesis A Phenyl Vinyl Sulfide B Cyclopropyl Phenyl Sulfide A->B Et2Zn, CH2I2 CH2Cl2, 0 °C to RT C Cyclopropyl Phenyl Sulfoxide B->C mCPBA CH2Cl2, -20 °C D Cyclopropylmagnesium Chloride C->D iPrMgCl THF, 0 °C E Ethyl 2-cyclopropyl-3-phenylpropanoate D->E Ethyl 2-bromo-3-phenylpropanoate CuI (cat.), THF, -78 °C to RT F 2-Cyclopropyl-3-phenylpropanoic acid E->F LiOH, THF/H2O then HCl

Synthetic workflow for 2-cyclopropyl-3-phenylpropanoic acid from phenyl vinyl sulfide.

Mechanistic Insights: The Sulfoxide-Magnesium Exchange

A critical junction in this protocol is the conversion of cyclopropyl phenyl sulfoxide to cyclopropylmagnesium chloride. Why oxidize the sulfide to a sulfoxide rather than a sulfone? While sulfones are excellent substrates for


-deprotonation, they are completely inert to magnesium exchange. The sulfoxide oxygen coordinates with the Grignard reagent (iPrMgCl), directing the nucleophilic attack of the isopropyl carbanion onto the sulfur atom. This forms a hypervalent sulfurane intermediate that rapidly collapses, cleaving the C(cyclopropyl)–S bond to yield the desired cyclopropyl Grignard and phenyl isopropyl sulfoxide as a stable byproduct .

Mechanism S1 Cyclopropyl Phenyl Sulfoxide Ph-S(=O)-cPr S2 Sulfurane Intermediate [Ph-S(O)(iPr)(cPr)] MgCl S1->S2 + iPrMgCl S3 Cyclopropyl Grignard cPr-MgCl S2->S3 Ligand Coupling (Cleavage) S4 Phenyl Isopropyl Sulfoxide Ph-S(=O)-iPr S2->S4 Leaving Group

Mechanism of sulfoxide-magnesium exchange to generate the cyclopropyl nucleophile.

Step-by-Step Experimental Protocols

Step 1: Simmons-Smith Cyclopropanation

Causality Note: The Furukawa modification (Et₂Zn/CH₂I₂) is utilized over diazomethane due to its superior safety profile on multigram scales and high efficiency with electron-rich vinyl sulfides .

  • Setup: Flame-dry a 500 mL Schlenk flask and purge with N₂. Add anhydrous CH₂Cl₂ (150 mL) and cool to 0 °C.

  • Reagent Addition: Slowly add diethylzinc (1.0 M in hexanes, 30.0 mL, 30.0 mmol). Dropwise, add diiodomethane (4.8 mL, 60.0 mmol) over 20 minutes. Stir for 30 minutes at 0 °C to pre-form the active zinc carbenoid.

  • Substrate Addition: Add phenyl vinyl sulfide (2.72 g, 20.0 mmol) dropwise.

  • Self-Validation: The reaction mixture will transition from clear to a cloudy white suspension as ZnI₂ precipitates, indicating successful carbenoid transfer.

  • Workup: After stirring at room temperature for 12 hours, quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with CH₂Cl₂ (3 × 50 mL), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (100% Hexanes) yields cyclopropyl phenyl sulfide (R_f = 0.75).

Step 2: Controlled Oxidation to the Sulfoxide

Causality Note: The reaction must be strictly maintained at -20 °C. Higher temperatures risk over-oxidation to the sulfone, which will fatally halt the sequence in Step 3. The resulting sulfoxide is a 1:1 mixture of diastereomers; however, this stereochemical complexity is irrelevant, as the chiral center at sulfur is ablated during the subsequent Grignard formation.

  • Setup: Dissolve cyclopropyl phenyl sulfide (2.50 g, 16.6 mmol) in anhydrous CH₂Cl₂ (100 mL) and cool to -20 °C using a dry ice/ethylene glycol bath.

  • Oxidation: Add m-CPBA (77% purity, 3.72 g, 16.6 mmol) portion-wise over 15 minutes.

  • Self-Validation: m-Chlorobenzoic acid (mCBA) will precipitate as a white solid as the reaction progresses. TLC (20% EtOAc/Hexanes) will show the disappearance of the starting material and the appearance of a highly UV-active spot at R_f = 0.30.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (30 mL) and saturated NaHCO₃ (30 mL). Extract with CH₂Cl₂, wash with brine, dry, and concentrate to yield cyclopropyl phenyl sulfoxide .

Step 3 & 4: Sulfoxide-Magnesium Exchange and Cu-Catalyzed Alkylation

Causality Note: Direct alkylation of secondary alkyl halides with Grignard reagents is notoriously sluggish and plagued by competitive E2 elimination. Adding catalytic CuI facilitates transmetalation to a softer, highly nucleophilic organocuprate intermediate. This species undergoes rapid oxidative addition into the C-Br bond followed by reductive elimination, forging the sp3-sp3 linkage while suppressing ethyl cinnamate formation .

  • Exchange: Dissolve cyclopropyl phenyl sulfoxide (2.0 g, 12.0 mmol) in anhydrous THF (40 mL) under N₂ and cool to 0 °C. Add iPrMgCl (2.0 M in THF, 6.6 mL, 13.2 mmol) dropwise. Stir for 30 minutes. The solution will turn slightly yellow, confirming Grignard formation.

  • Catalyst & Electrophile Addition: Cool the mixture to -78 °C. Add CuI (228 mg, 1.2 mmol, 10 mol%), followed by a solution of ethyl 2-bromo-3-phenylpropanoate (2.83 g, 11.0 mmol) in THF (10 mL).

  • Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3 × 40 mL). Purify via flash chromatography (10% EtOAc/Hexanes) to isolate ethyl 2-cyclopropyl-3-phenylpropanoate (R_f = 0.60).

Step 5: Saponification
  • Hydrolysis: Dissolve the ester (1.5 g, 6.87 mmol) in a 3:1 mixture of THF/H₂O (20 mL). Add LiOH·H₂O (865 mg, 20.6 mmol). Stir at room temperature for 3 hours.

  • Self-Validation: TLC (30% EtOAc/Hexanes + 1% AcOH) will show complete conversion of the ester to a highly polar spot (R_f = 0.20).

  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer to pH 2 using 1M HCl (white precipitate forms). Extract with EtOAc (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield 2-cyclopropyl-3-phenylpropanoic acid as a white solid.

Quantitative Data & Yield Analysis

StepTransformationKey ReagentsTime / TempYield (%)Purity (GC/HPLC)
1 CyclopropanationEt₂Zn, CH₂I₂, CH₂Cl₂12 h / 0 °C → RT88%>98%
2 Oxidationm-CPBA, CH₂Cl₂2 h / -20 °C92%>95% (dr 1:1)
3 & 4 Mg-Exchange & AlkylationiPrMgCl, then CuI, R-Br4 h / -78 °C → RT74%>96%
5 SaponificationLiOH, THF/H₂O, then HCl3 h / RT95%>99%

Note: The overall yield over the 4-step sequence is approximately 57%, representing a highly efficient route to functionalized aliphatic cyclopropanes.

References

  • Bull, J. A., Chawner, S. J., & Cases-Thomas, M. J. (2017). "Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide." European Journal of Organic Chemistry, 2017(34), 5015-5024.[Link]

  • Satoh, T. (2004). "Generation of carbanions via sulfoxide-magnesium exchange reaction and its application to organic synthesis." Chemical Society Reviews, 33(10), 680-689.[Link]

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction." Organic Reactions, 58, 1-415.[Link]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

Grignard reaction protocols for cyclopropyl-phenylpropanoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to synthesizing specific cyclopropyl-phenylpropanoic acid derivatives, focusing on the critical copper-catalyzed 1,4-conjugate addition of Grignard reagents to α,β-unsaturated esters.

Strategic Rationale & Mechanistic Insights

The cyclopropyl-phenylpropanoic acid scaffold is a highly versatile intermediate in medicinal chemistry, frequently utilized to impart conformational restriction and enhance the metabolic stability of drug candidates. Synthesizing this intermediate via a standard Grignard addition to an α,β-unsaturated ester (such as ethyl cinnamate) is notoriously problematic. Uncatalyzed Grignard reagents (RMgX) act as "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon, leading almost exclusively to 1,2-addition and the formation of undesired tertiary alcohols .

To successfully forge the carbon-carbon bond at the β-position, the intrinsic reactivity of the Grignard reagent must be modulated. The introduction of a Copper(I) catalyst (e.g., CuBr·SMe₂ or CuCN) facilitates a transmetalation event, converting the hard magnesium species into a "soft" organocuprate intermediate. This soft nucleophile exhibits exquisite regioselectivity for the softer β-carbon of the enoate, driving the 1,4-conjugate addition pathway .

Furthermore, the addition of Chlorotrimethylsilane (TMSCl) serves as a critical kinetic trap. It captures the resulting enolate as a silyl ketene acetal, preventing reversible addition, suppressing polymerization, and accelerating the overall catalytic cycle .

Reaction Workflow & Pathway Visualization

G A Ethyl Cinnamate (Electrophile) C CuBr·SMe2 + TMSCl (Catalyst & Trapping Agent) A->C B Cyclopropylmagnesium Bromide (Nucleophile) B->C D Silyl Ketene Acetal (Stable Intermediate) C->D 1,4-Conjugate Addition E Aqueous NH4Cl Quench (Hydrolysis) D->E Desilylation F Ethyl 3-cyclopropyl-3-phenylpropanoate (1,4-Adduct) E->F Phase Separation G LiOH / H2O / THF (Saponification) F->G Base Hydrolysis H 3-Cyclopropyl-3-phenylpropanoic acid (Final Target) G->H Acidic Workup (HCl)

Workflow for the Cu-catalyzed 1,4-conjugate addition and subsequent saponification.

Quantitative Data: Optimization of Conjugate Addition

The following table summarizes the optimization parameters for the 1,4-addition of cyclopropylmagnesium bromide to ethyl cinnamate, highlighting the necessity of the Cu(I)/TMSCl synergistic system.

EntryCatalyst (mol %)Additive (equiv)Temp (°C)1,4-Addition (%)1,2-Addition (%)Isolated Yield (%)
1NoneNone0 to RT< 5> 9085 (Alcohol)
2CuBr·SMe₂ (5%)None-78 to 0652060
3CuCN (5%)TMSCl (1.5)-78 to 088582
4 CuBr·SMe₂ (5%) TMSCl (2.0) -78 to 0 > 95 < 2 94

Note: Entry 4 represents the optimal self-validating system; the complete consumption of starting material and absence of the highly polar 1,2-adduct on TLC confirms the mechanistic fidelity of the cuprate-TMSCl synergy.

Step-by-Step Experimental Protocol

Part A: Synthesis of Ethyl 3-cyclopropyl-3-phenylpropanoate (1,4-Adduct)

Self-Validating Checkpoint: All glassware must be flame-dried under vacuum and purged with inert gas (Ar or N₂). Trace moisture will prematurely quench the Grignard reagent, forming cyclopropane gas and reducing the effective nucleophile concentration, which directly impacts the yield.

  • Catalyst Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add CuBr·SMe₂ (0.5 mmol, 5 mol%). Suspend the catalyst in anhydrous THF (20 mL) under an argon atmosphere.

  • Substrate & Additive Introduction: Add ethyl cinnamate (10.0 mmol, 1.0 equiv) to the suspension, followed by freshly distilled TMSCl (20.0 mmol, 2.0 equiv). Stir the mixture and cool to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol, 1.2 equiv) dropwise via a syringe pump over 30 minutes.

    • Causality Note: Slow addition at cryogenic temperatures prevents localized heating, ensuring the transmetalation to copper outpaces any uncatalyzed 1,2-addition background reaction.

  • Reaction Maturation: Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

    • Self-Validating Checkpoint: Monitor via TLC (Hexanes:EtOAc 9:1). The UV-active starting material (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.65). The absence of a baseline spot confirms that 1,2-addition was successfully suppressed.

  • Quench & Workup: Quench the reaction at 0 °C by carefully adding saturated aqueous NH₄Cl solution (20 mL). Stir vigorously for 15 minutes.

    • Causality Note: The ammonia/ammonium buffer breaks down the copper complexes, turning the aqueous layer deep blue. This visual cue confirms the successful sequestration of the copper catalyst.

  • Extraction: Extract the aqueous phase with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Part B: Saponification to 3-Cyclopropyl-3-phenylpropanoic Acid
  • Hydrolysis: Dissolve the crude ethyl 3-cyclopropyl-3-phenylpropanoate in a 1:1:1 mixture of THF/MeOH/H₂O (30 mL).

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (30.0 mmol, 3.0 equiv). Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Aqueous Wash: Remove the organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with water (10 mL) and wash once with diethyl ether (10 mL) to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until the pH reaches ~2.

    • Self-Validating Checkpoint: A white precipitate (the free carboxylic acid) will form as the pH drops below the pKa of the propanoic acid derivative. If no precipitate forms, the ester hydrolysis in Step 2 was incomplete.

  • Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude product from hot heptane/ethyl acetate to afford pure 3-cyclopropyl-3-phenylpropanoic acid as a white crystalline solid.

References

  • Reactions of Grignard Reagents Master Organic Chemistry URL:[Link]

  • Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters Organic Chemistry Portal (Summary of Angew. Chem. Int. Ed., 2005, 44, 2752-2756) URL:[Link]

  • Progress on the Cu-Catalyzed 1,4-Conjugate Addition to Thiochromones MDPI - Molecules 2023, 28(8), 3378 URL:[Link]

Application Note: Optimization of Corey-Chaykovsky Cyclopropanation for Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl moiety is a privileged pharmacophore in modern drug discovery, offering metabolic stability and rigid vector orientation (the "gem-dimethyl" effect) that linear alkyl chains cannot match. While the Corey-Chaykovsky reaction is the industry standard for synthesizing these scaffolds from electron-deficient alkenes (enones), it is frequently plagued by safety hazards (DMSO/NaH exotherms) and reproducibility issues regarding diastereoselectivity.

This guide provides an optimized, scalable framework for the cyclopropanation of


-unsaturated ketones. It prioritizes process safety  and mechanistic control , moving beyond textbook recipes to field-proven industrial protocols.

Mechanistic Foundation: The Ylide Selection Rule

To optimize this reaction, one must understand the divergence between epoxidation and cyclopropanation . This is governed by the stability of the sulfur ylide and the reversibility of the initial nucleophilic attack.

Sulfonium vs. Sulfoxonium[1]
  • Dimethylsulfonium methylide (Kinetic): Generated from trimethylsulfonium iodide.[1][2] It is unstable and highly reactive. It attacks carbonyls irreversibly to form epoxides.

  • Dimethyloxosulfonium methylide (Thermodynamic): Generated from trimethylsulfoxonium iodide (TMSOI) . The oxygen atom stabilizes the negative charge. It adds reversibly to the carbonyl (1,2-addition) but irreversibly to the

    
    -carbon of enones (1,4-addition), making it the reagent of choice for cyclopropanation.
    
Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation point where ylide selection dictates the product.

corey_chaykovsky_mechanism Start Enone Substrate (Michael Acceptor) Betaine Betaine Intermediate (Zwitterion) Start->Betaine 1,4-Nucleophilic Attack Ylide Sulfoxonium Ylide (TMSOI + Base) Ylide->Betaine Rev_12 1,2-Addition (Reversible) Betaine->Rev_12 Kinetic Path (Disfavored) Prod_Cyclo Cyclopropane Product (Thermodynamic) Betaine->Prod_Cyclo Intramolecular SN2 (Ring Closure) Leaving DMSO Release Prod_Cyclo->Leaving

Figure 1: Mechanistic pathway favoring cyclopropanation using Sulfoxonium Ylides via conjugate addition.

Critical Safety Analysis: The NaH/DMSO Hazard

WARNING: The most common protocol involves Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO). This combination is potentially explosive .

  • The Hazard: NaH reacts with DMSO to form the dimosyl anion (the active base). However, this mixture decomposes exothermically.[3][4] The onset temperature for rapid decomposition is approximately 55–60°C . If the reaction exotherm pushes the internal temperature above this limit, a runaway explosion can occur.

  • The Solution:

    • Strict Temperature Control: Never heat NaH/DMSO mixtures above 50°C.

    • Alternative Bases: Use Potassium tert-butoxide (KOtBu), which requires no activation energy to deprotonate TMSOI and generates less heat.

Optimization Parameters

The following table summarizes the impact of key variables on reaction efficiency and safety.

ParameterStandard (Classic)Optimized (Recommended)Rationale
Reagent TMSOITMSOI Stable solid, highly selective for 1,4-addition.
Base NaH (60% in oil)KOtBu or NaH (wash-free) KOtBu eliminates H2 evolution and lowers exotherm risk.
Solvent Pure DMSODMSO/THF (1:1) Pure DMSO is hard to remove. A mix improves workup and solubilizes lipophilic substrates.
Temp 50°C - 60°CRT to 40°C Lower temp improves diastereoselectivity (dr) and safety.
Atmosphere N2 BalloonArgon/N2 Manifold Strictly anhydrous conditions prevent ylide quenching.

Experimental Protocols

Protocol A: The "Safety-First" Standard (KOtBu/DMSO)

Recommended for scale-up and general screening. Eliminates hydrogen evolution and high-heat risks.

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI): 1.2 – 1.5 equiv.

  • Potassium tert-butoxide (KOtBu): 1.5 – 2.0 equiv.

  • Substrate (Enone): 1.0 equiv.

  • Solvent: Anhydrous DMSO (or DMSO/THF 1:1).

Step-by-Step Methodology:

  • System Prep: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature (RT) under positive nitrogen pressure.

  • Ylide Generation:

    • Charge the flask with TMSOI (1.2 equiv) and KOtBu (1.5 equiv).

    • Note: Unlike NaH, these solids can be mixed dry before solvent addition.

    • Add anhydrous DMSO (0.2 M concentration relative to substrate) via syringe.

    • Stir at RT for 30–45 minutes. The solution should turn milky/cloudy as the ylide forms. No hydrogen gas is evolved.

  • Substrate Addition:

    • Dissolve the enone substrate in a minimal amount of DMSO or THF.

    • Add the substrate solution dropwise to the ylide mixture over 10 minutes.

    • Process Tip: If the reaction is exothermic, cool the flask to 0°C during addition, then warm to RT.

  • Reaction Monitoring:

    • Stir at RT. Monitor by TLC or UPLC-MS. Most reactions complete within 2–4 hours.

    • Endpoint: Disappearance of the enone starting material.

  • Workup (Crucial for DMSO removal):

    • Quench by slowly adding saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (EtOAc) or MTBE (3x).

    • Wash: Combine organics and wash vigorously with water (2x) and brine (2x) . This removes the DMSO.

    • Dry over MgSO₄, filter, and concentrate.

Protocol B: The "Difficult Substrate" Method (NaH/DMSO)

Use only if Protocol A fails. Requires strict safety adherence.

Reagents:

  • TMSOI: 1.5 equiv.

  • NaH (60% dispersion in mineral oil): 1.5 equiv.

  • Solvent: Anhydrous DMSO.

Step-by-Step Methodology:

  • Ylide Generation (The Danger Zone):

    • Place NaH in a dried flask under N2. (Optional: Wash with pentane to remove oil if analyzing by NMR later, but usually unnecessary for synthesis).

    • Add TMSOI (solid).

    • Add DMSO slowly.

    • Stir at RT for 1 hour. Observation: H2 gas will evolve. Ensure the vessel is vented through a bubbler.

    • Validation: The mixture should become a clear or slightly hazy solution once the ylide is fully formed and H2 evolution ceases. DO NOT HEAT to accelerate this.

  • Substrate Addition:

    • Add the enone (dissolved in DMSO) dropwise.

    • Stir at RT or heat gently to maximum 40°C if sluggish.

  • Workup: Same as Protocol A.

Workflow Logic & Troubleshooting

Use this decision tree to guide your experimental design.

optimization_workflow Start Start: Enone Cyclopropanation BaseChoice Select Base System Start->BaseChoice KOtBu KOtBu / DMSO (Protocol A) BaseChoice->KOtBu Standard/Safety NaH NaH / DMSO (Protocol B) BaseChoice->NaH Sterically Hindered Check Check Conversion (2h) KOtBu->Check NaH->Check Success High Yield Proceed to Workup Check->Success >90% Conv. Fail Low Conversion / SM Remaining Check->Fail <50% Conv. Heat Increase Temp to 40°C (Do NOT exceed 50°C) Fail->Heat First Step Heat->Check Alt Switch to Sulfonium Ylide (More Reactive, lower chemoselectivity) Heat->Alt Still Fails

Figure 2: Experimental decision matrix for optimizing reaction conditions.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Ylide decomposition or wet solvent.Ensure DMSO is anhydrous (store over molecular sieves). Increase TMSOI to 2.0 equiv.
Epoxide Formation Wrong ylide or 1,2-addition favored.Ensure TMSOI (Sulfoxonium) is used, not Sulfonium. Lower temperature to favor thermodynamic product.
Low Yield (Workup) Product trapped in DMSO.Increase the number of water washes during extraction to fully remove DMSO.
Runaway Exotherm NaH added too fast or temp too high.Switch to KOtBu. Use an ice bath during addition.

References

  • Original Methodology: Corey, E. J., & Chaykovsky, M. (1965).[2] Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[2][5] Link

  • Asymmetric Review: Aggarwal, V. K., et al. (2003).[6] Catalytic asymmetric synthesis of epoxides and aziridines.[6][7] Chemical Communications.[6] Link

  • Safety Hazard (NaH/DMSO): Yang, H., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Link

  • Mechanism & Selectivity: Aggarwal, V. K., & Richardson, J. (2003).[6] The complexity of catalysis: origins of enantio- and diastereocontrol in sulfur ylide mediated epoxidation reactions. Chemical Communications.[6] Link

  • General Review: Li, A. H., Dai, L. X., & Aggarwal, V. K. (1997). Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement. Chemical Reviews. Link

Sources

Application Note: Microwave-Assisted Synthesis of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.

This Application Note details a rapid, green, and reproducible two-stage protocol for the synthesis of 3-phenylpropanoic acid (hydrocinnamic acid) derivatives . These scaffolds are critical pharmacophores found in histone deacetylase (HDAC) inhibitors, metabolic regulators, and fragrance compounds.

Traditional thermal synthesis (e.g., Perkin reaction followed by high-pressure hydrogenation) often requires harsh conditions (>180°C), toxic solvents (pyridine), and reaction times exceeding 12 hours. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces total reaction time to under 20 minutes while eliminating the need for high-pressure hydrogen gas cylinders.

Key Advantages[1][2][3][4][5]
  • Speed: Total synthesis time reduced from ~16 hours to <20 minutes.

  • Safety: Eliminates pressurized

    
     gas by utilizing Catalytic Transfer Hydrogenation (CTH) .
    
  • Green Chemistry: Solvent-free Step 1 and aqueous-ethanolic Step 2; high atom economy.

Scientific Principles & Mechanism[4][6]

Dielectric Heating Mechanism

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) interacts directly with the reaction matrix via dipole rotation and ionic conduction .[1][2]

  • Dipole Rotation: Polar molecules (e.g., reagents, polar solvents) align with the oscillating electric field.[2] The molecular friction generated by this realignment results in rapid, volumetric heating.[2]

  • Ionic Conduction: Dissolved ions (e.g., Ammonium Acetate, Ammonium Formate) oscillate under the influence of the field, generating heat through collision.[2]

Reaction Pathway

The synthesis proceeds via a sequential Knoevenagel Condensation followed by Catalytic Transfer Hydrogenation .

Step 1: Knoevenagel-Doebner Condensation A benzaldehyde derivative reacts with malonic acid in the presence of ammonium acetate. The microwave energy facilitates the rapid formation of the enolate, nucleophilic attack, and subsequent decarboxylative elimination to form the


-unsaturated cinnamic acid intermediate.

Step 2: Transfer Hydrogenation The cinnamic acid is reduced to the phenylpropanoic acid derivative using Ammonium Formate as the hydrogen donor and Pd/C as the catalyst. This avoids the safety hazards of


 gas and high-pressure reactors.

ReactionMechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Transfer Hydrogenation Aldehyde Benzaldehyde Derivative Enolate Enolate Intermediate Aldehyde->Enolate NH4OAc MW Heat Malonic Malonic Acid Malonic->Enolate Cinnamic Cinnamic Acid (Unsaturated) Enolate->Cinnamic -CO2, -H2O Elimination Hydride Pd-H Species Cinnamic->Hydride Coordination Formate Ammonium Formate Formate->Hydride H-Donor PdCat Pd/C Catalyst PdCat->Hydride Product 3-Phenylpropanoic Acid Hydride->Product Reduction

Figure 1: Mechanistic pathway of the two-stage microwave synthesis. Step 1 involves a base-catalyzed condensation-decarboxylation. Step 2 utilizes a Pd-mediated hydrogen transfer.[3]

Equipment & Materials

Required Hardware
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).

    • Requirement: Must support sealed vessel operation (up to 20 bar) and IR temperature control.

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK/Teflon snap caps or crimp caps.

  • Magnetic Stirring: High-speed stir bars (cross or oval shape) essential for slurry suspension.

Reagents
  • Substituted Benzaldehyde (1.0 equiv)

  • Malonic Acid (1.2 equiv)

  • Ammonium Acetate (

    
    , 0.1 equiv) - Catalyst for Step 1
    
  • Ammonium Formate (3.0 equiv) - H-Donor for Step 2

  • 10% Pd/C (1 mol%) - Catalyst for Step 2

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc), 1M HCl.

Experimental Protocols

Protocol A: Solvent-Free Knoevenagel Condensation

Objective: Synthesis of Cinnamic Acid Intermediate

  • Preparation: In a 10 mL microwave vial, combine the Benzaldehyde derivative (5 mmol), Malonic Acid (6 mmol, 0.624 g), and Ammonium Acetate (0.5 mmol, 0.039 g).

  • Mixing: Grind the solids briefly with a spatula inside the vial or vortex to ensure intimate mixing. No solvent is added.[4][5]

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temperature: 100°C.

    • Hold Time: 5 minutes.

    • Stirring: High.

    • Max Power: 100 W.

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Add 5 mL water to the solidified melt. Sonicate to break up the solid.

    • Filter the precipitate and wash with cold water (

      
      ) and cold ethanol (
      
      
      
      ).
    • Checkpoint: Dry a small aliquot for melting point/NMR analysis. Yields typically >90%.[6][3][5][7]

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Objective: Reduction to 3-Phenylpropanoic Acid

  • Loading: To the same vial (or a clean one containing the isolated Cinnamic Acid from Protocol A, 2 mmol), add Ammonium Formate (6 mmol, 0.378 g) and 10% Pd/C (20 mg).

  • Solvent: Add Ethanol (3 mL).

  • Irradiation: Seal the vial. Program the microwave reactor:

    • Temperature: 100°C.

    • Hold Time: 3 - 5 minutes.

    • Pressure Limit: Set to 250 psi (17 bar) as

      
       is generated.
      
  • Workup:

    • Vent the vial carefully after cooling (caution: residual pressure).

    • Filter the mixture through a Celite pad to remove Pd/C. Wash with Ethanol.

    • Evaporate the solvent under reduced pressure.[5]

    • Purification: Dissolve residue in EtOAc, wash with 1M HCl (to remove residual ammonia), dry over

      
      , and concentrate.
      
Workflow Visualization

Workflow Start Start: Reagents (Aldehyde + Malonic Acid) Step1 MW Irradiation 100°C, 5 min (Solvent Free) Start->Step1 Workup1 Workup: Add H2O, Filter Solid Step1->Workup1 Intermediate Intermediate: Cinnamic Acid Workup1->Intermediate Step2 MW Reduction + HCOONH4 + Pd/C 100°C, 5 min Intermediate->Step2 Workup2 Workup: Filter Catalyst (Celite) Acid Wash Step2->Workup2 Final Final Product: 3-Phenylpropanoic Acid Workup2->Final

Figure 2: Operational workflow for the sequential microwave synthesis.

Data Analysis & Performance

The following table compares the Microwave (MW) protocol against the conventional thermal method (Oil Bath Reflux).

Table 1: Comparative Efficiency (Benzaldehyde


 Hydrocinnamic Acid) 
ParameterConventional ThermalMicrowave Protocol (This Work)Improvement Factor
Step 1 Time 4 - 6 Hours (Reflux)5 Minutes~60x Faster
Step 1 Solvent Pyridine / TolueneNone (Solvent-Free)Green
Step 2 Time 12 Hours (H2 Balloon)5 Minutes~140x Faster
Step 2 Safety High Risk (

gas)
Low Risk (Formate donor)Safer
Overall Yield 65 - 75%85 - 92%+20% Yield
Energy Usage High (Continuous heating)Low (Targeted heating)Efficient

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete mixing of solids.Thoroughly grind reagents before MW. Add 1 drop of water to aid dipole rotation if using non-polar aldehydes.
Vial Over-pressurization (Step 2) Rapid decomposition of Formate.Reduce temperature to 80°C and extend time to 8 min. Ensure vial headspace is >50%.
Incomplete Reduction Catalyst poisoning.Ensure the intermediate from Step 1 is acid-washed to remove residual amines/sulfur compounds before Step 2.
Sticky Product Polymerization.Add a radical inhibitor (e.g., BHT) if the substrate is highly prone to polymerization, though rare in this specific pathway.

References

  • Mallouk, S., et al. (2010).[8] "Microwave-assisted and efficient solvent-free Knoevenagel condensation."[4][5][8][9] Molecules, 15(2), 813-823.[8]

  • Taleb, B., et al. (2025).[3][10] "Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source." Chemical Methodologies.

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.

  • Santra, S., et al. (2013). "Green and facile microwave-assisted synthesis of cinnamic acid derivatives." Journal of Experimental Nanoscience.

  • Bose, A. K., et al. (2002). "Microwave-Promoted Rapid Organic Synthesis." Modern Drug Discovery.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-cyclopropyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2-cyclopropyl-3-phenylpropanoic acid. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. We will explore common synthetic challenges, provide in-depth troubleshooting guidance, and answer frequently asked questions to help you optimize your reaction yields and ensure the purity of your final product.

The synthesis of this molecule, while conceptually straightforward, presents several practical hurdles. The introduction of the cyclopropyl group at the alpha position to a carboxylic acid requires careful selection of reagents and reaction conditions to avoid side reactions and maximize efficiency. This guide focuses on the most common and logical synthetic approach: the cyclopropanation of an unsaturated precursor.

Proposed Synthetic Workflow

The most reliable route to 2-cyclopropyl-3-phenylpropanoic acid involves a two-step process: first, the creation of an α,β-unsaturated acid precursor, 3-phenyl-2-methylenepropanoic acid (or its ester), followed by a cyclopropanation reaction.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis benzaldehyde Benzaldehyde precursor Cinnamic Acid Derivative (e.g., Ethyl Cinnamate) benzaldehyde->precursor Knoevenagel or Wittig Reaction malonic_ester Malonic Acid Ester Derivative malonic_ester->precursor cyclopropanated_ester 2-cyclopropyl-3-phenylpropanoate Ester precursor->cyclopropanated_ester Addition to Alkene cyclopropanation_reagent Cyclopropanation Reagent (e.g., CH₂N₂, Simmons-Smith) cyclopropanation_reagent->cyclopropanated_ester final_product Final Product: 2-cyclopropyl-3-phenylpropanoic acid cyclopropanated_ester->final_product hydrolysis Base or Acid Hydrolysis (e.g., LiOH, HCl) hydrolysis->final_product

Caption: General workflow for the synthesis of 2-cyclopropyl-3-phenylpropanoic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, focusing on the critical cyclopropanation step.

Q1: My cyclopropanation reaction has a very low yield or is not proceeding at all. What are the likely causes?

This is a common issue that can typically be traced to the reagents or the reaction setup. The diagnosis depends heavily on the specific cyclopropanation method being used.

For Simmons-Smith Type Reactions (using Zn-Cu couple and CH₂I₂):

  • Inactive Zinc: The activation of zinc is the most critical factor. Commercially available zinc dust is often coated with a passivating layer of zinc oxide. If the zinc-copper couple is not prepared correctly or is old, the organozinc reagent will not form.

    • Solution: Activate the zinc immediately before use. A common procedure involves washing zinc dust with dilute HCl to etch the oxide layer, followed by washes with water, ethanol, and ether, then drying thoroughly under vacuum. Alternatively, methods using copper sulfate or other copper salts can be used to form the active couple.

  • Reagent and Solvent Purity: The Simmons-Smith reaction is highly sensitive to moisture.

    • Solution: Ensure that your solvent (typically anhydrous diethyl ether or dichloromethane) is truly anhydrous. Dry all glassware thoroughly. Diiodomethane should be pure; if it has a dark color, it may have decomposed, and distillation can be necessary.

For Metal-Catalyzed Reactions with Diazo Compounds (e.g., Copper or Rhodium with Ethyl Diazoacetate):

  • Catalyst Inactivity: The active catalytic species for these reactions is typically a copper(I) complex.[1] If you are using a copper(II) precursor, it must be reduced in situ, or the reaction may fail. Copper(I) salts are also susceptible to oxidation if handled improperly.

    • Solution: Use a reliable copper(I) source like [Cu(MeCN)₄]PF₆ or ensure your reaction conditions are suitable for reducing a Cu(II) salt. Store Cu(I) catalysts under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[1]

  • Diazo Compound Decomposition: Diazoalkanes are unstable and can decompose before reacting, especially in the presence of acid impurities or upon exposure to light.

    • Solution: Prepare diazo compounds fresh or use commercially available stabilized solutions. Crucially, the diazo compound should be added slowly to the reaction mixture containing the alkene and catalyst via a syringe pump.[2] This maintains a low concentration, minimizing side reactions like carbene dimerization.[2]

G cluster_methods Select Reaction Type cluster_ss_issues Simmons-Smith Troubleshooting cluster_cu_issues Copper-Catalyzed Troubleshooting start Low Yield in Cyclopropanation simmons_smith Simmons-Smith start->simmons_smith cu_catalyzed Copper-Catalyzed start->cu_catalyzed zn_inactive Inactive Zinc? simmons_smith->zn_inactive catalyst_inactive Inactive Catalyst? cu_catalyzed->catalyst_inactive solvent_wet Wet Solvent/Reagents? zn_inactive->solvent_wet No activate_zn Re-activate Zn-Cu couple zn_inactive->activate_zn Yes dry_solvent Use rigorously dried solvent/reagents solvent_wet->dry_solvent Yes diazo_issue Diazo Compound Issue? catalyst_inactive->diazo_issue No check_catalyst Check Cu(I) source and handling catalyst_inactive->check_catalyst Yes slow_addition Use syringe pump for slow diazo addition diazo_issue->slow_addition Yes

Caption: Troubleshooting flowchart for low cyclopropanation yield.

Q2: My reaction is producing significant byproducts instead of the desired cyclopropane. What are they and how can I prevent them?

Byproduct formation often stems from the high reactivity of the carbene or carbenoid intermediate.

  • Carbene Dimerization: In reactions using diazo compounds, the generated carbene can react with itself to form an alkene (e.g., diethyl fumarate or maleate from ethyl diazoacetate). This is a very common side reaction.

    • Cause: The concentration of the carbene intermediate is too high.

    • Solution: As mentioned above, slow addition of the diazo compound via a syringe pump over several hours is the most effective way to prevent this.[2] This ensures that the carbene has a higher probability of reacting with the abundant alkene substrate rather than another carbene.

  • C-H Insertion: Carbenes can insert into activated C-H bonds, a competing reaction pathway.

    • Cause: The chemoselectivity of the reaction is poor. This is highly dependent on the catalyst used.

    • Solution: The choice of catalyst can dramatically influence the outcome. For example, with certain substrates, rhodium acetate [Rh₂(OAc)₄] might favor cyclopropanation, while other rhodium catalysts with more electron-withdrawing ligands like perfluorobutyrate [Rh₂(pfb)₄] could favor C-H insertion.[2] If C-H insertion is a major problem, screening different copper or rhodium catalysts is recommended.

  • Polymerization: The starting material or product may polymerize under the reaction conditions.

    • Cause: This can be initiated by Lewis acidic catalysts or reagents, especially at higher temperatures.

    • Solution: Running the reaction at a lower temperature may help. If using a heterogeneous catalyst like a Zn-Cu couple, ensure it is fully quenched before workup to prevent acid-catalyzed polymerization during concentration.

Frequently Asked Questions (FAQs)

Q1: How does the stereochemistry of the starting alkene affect the stereochemistry of the cyclopropane product?

Cyclopropanation reactions, both Simmons-Smith and metal-catalyzed additions of carbenes, are stereospecific.[3] This means the stereochemistry of the alkene is retained in the product.

  • A cis-alkene will yield a cis-disubstituted cyclopropane.

  • A trans-alkene will yield a trans-disubstituted cyclopropane. Therefore, the stereochemical purity of your starting cinnamic acid derivative is critical to obtaining a stereochemically pure final product.

Q2: What are the critical safety considerations when working with ethyl diazoacetate (EDA)?

Diazo compounds are energetic and potentially explosive. They can also be toxic.

  • Handling: Always handle diazo compounds in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Temperature: Avoid heating diazo compounds, as this can lead to violent decomposition.

  • Acid: Do not allow diazo compounds to come into contact with strong acids, as this can lead to the formation of highly reactive and potentially explosive species.

  • Scale: It is highly recommended to avoid large-scale distillations of diazo compounds. For larger-scale reactions, consider generating the diazo compound in situ.

Q3: What are the best practices for the final hydrolysis and purification of 2-cyclopropyl-3-phenylpropanoic acid?

The final step is the hydrolysis of the ester to the free carboxylic acid, followed by purification.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixed solvent system like THF/water is a standard and reliable method.[4] The reaction can be monitored by TLC until the starting ester spot has disappeared.

  • Workup: After hydrolysis, the reaction mixture will be basic. It needs to be carefully acidified (e.g., with 1M HCl) to a pH of ~3-4 to protonate the carboxylate and precipitate the final product.[4][5]

  • Purification:

    • Extraction: The product can be extracted from the acidified aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane.

    • Recrystallization: If the crude product is a solid, recrystallization is an excellent method for purification. A solvent system like hexane/ethyl acetate or toluene can be effective.

    • Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography on silica gel is the method of choice. A solvent gradient of ethyl acetate in hexanes, often with a small amount (0.5-1%) of acetic acid added to the mobile phase, can help prevent streaking of the carboxylic acid on the column.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-benzylidenepropanoate (Precursor)

This protocol is a representative example for creating the unsaturated ester needed for cyclopropanation.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add sodium hydride (1.2 eq, 60% dispersion in mineral oil). Wash the NaH with dry hexanes three times under an inert atmosphere (N₂).

  • Reagent Addition: Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the mixture back to 0 °C and add a solution of phenylacetone (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Copper-Catalyzed Cyclopropanation

This protocol describes the formation of the cyclopropyl ring using a common catalytic method.

  • Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂), dissolve the precursor, ethyl 2-benzylidenepropanoate (1.0 eq), and the copper catalyst (e.g., Cu(acac)₂, 5 mol%) in anhydrous dichloromethane.

  • Diazo Addition: In a separate flask, prepare a solution of ethyl diazoacetate (1.5 eq) in anhydrous dichloromethane.

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction flask over a period of 6-8 hours. The reaction is often accompanied by the evolution of N₂ gas.

  • Reaction: Allow the reaction to stir at room temperature overnight after the addition is complete.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be filtered through a short plug of silica gel to remove the bulk of the catalyst.

  • Purification: Purify the resulting crude ester by flash column chromatography on silica gel.

Data Summary

The choice of cyclopropanation method can significantly impact yield. The following table provides a general comparison based on literature for similar substrates.

MethodReagentsTypical SolventsTemperatureTypical Yield RangeKey Considerations
Simmons-Smith Zn-Cu, CH₂I₂Diethyl Ether, DCMRoom Temp to Reflux40-75%Sensitive to moisture; requires zinc activation.[2]
Cu-Catalyzed EDA, Cu(I) or Cu(II) catalystDCM, Toluene25-80 °C60-90%Requires slow addition of diazo compound; catalyst choice is key.[1]
Rh-Catalyzed EDA, Rh₂(OAc)₄DCM, PentaneRoom Temp70-95%Highly efficient but catalyst is expensive; can lead to C-H insertion.[2]

References

  • Müller-Hartwieg, J. C. D., et al. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses. Available at: [Link]

  • Tundo, P., & Selva, M. (n.d.). 2-phenylpropionic acid. Organic Syntheses. Available at: [Link]

  • Gademann, K., et al. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. National Institutes of Health. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Available at: [Link]

  • Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Available at: [Link]

  • Hansen, M. C., & Doyle, M. P. (2017). Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. Available at: [Link]

  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

Sources

Preventing ring opening of cyclopropyl groups under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for organic chemists. It prioritizes mechanistic understanding to troubleshoot and prevent the unwanted ring opening of cyclopropyl groups under acidic conditions.

Status: Operational | Topic: Acid Stability & Ring Preservation Audience: Synthetic Chemists, Process Development Scientists

Welcome to the Cyclopropyl Integrity Support Hub. You are likely here because your cyclopropane ring—a motif critical for metabolic stability and conformational restriction in drug design—has succumbed to acid-catalyzed ring opening (homoconjugate addition) or rearrangement.

This guide treats the cyclopropyl group not as a static structure, but as a "loaded spring" with ~27.5 kcal/mol of strain energy waiting to release. Our goal is to keep the safety pin in place.

Part 1: Diagnostic Hub (The "Why")

The Core Failure Mode: Homoallylic Rearrangement

The cyclopropane ring is unique because its C-C bonds have significant


-character (Walsh orbitals). This allows the ring electrons to interact with adjacent cationic centers (hyperconjugation), similar to a double bond.

The Mechanism of Failure: When an adjacent functional group (like an alcohol, ketone, or Boc-protected amine) is protonated, it generates a carbocation. The cyclopropane ring stabilizes this charge by donating electron density from its


-bonds. This forms a cyclopropylcarbinyl cation  (a non-classical cation).[1][2] If a nucleophile is present, or if the strain is too great, the ring snaps open.
Visualizing the Failure Pathway

The following diagram illustrates the "Danger Zone" where the ring expands or opens.

Cyclopropyl_Mechanism cluster_legend Legend Start Substrate (Cyclopropyl-X) Protonation Protonation/Coordination (Activation) Start->Protonation + Acid Acid Acid Source (H+ or LA) Acid->Protonation Cation Cyclopropylcarbinyl Cation (Non-Classical) Protonation->Cation -LG Path_Safe Trapping w/o Opening (Retention) Cation->Path_Safe Kinetic Control (Low Temp/Non-Nuc) Path_Fail1 Ring Expansion (Cyclobutane) Cation->Path_Fail1 Thermodynamic Rearrangement Path_Fail2 Ring Opening (Homoallylic Alkene) Cation->Path_Fail2 Nucleophilic Attack (S_N2-like) key Red = High Risk Intermediate Green = Desired Outcome Blue = Failure Mode

Figure 1: The bifurcation point of the cyclopropylcarbinyl cation. Stability depends on preventing the transition from the cation to the blue "Failure Mode" nodes.

Part 2: Troubleshooting Protocols (The "How")

Scenario A: N-Boc Deprotection of Cyclopropylamines

The Issue: Standard TFA/DCM deprotection often leads to ring opening, especially if the cyclopropane has electron-donating substituents. The generated ammonium salt is stable, but the transient carbocation formed during the cleavage of the tert-butyl group can interact with the ring if water is present.

Protocol 1: Anhydrous HCl in Dioxane (The "Dry" Method) Why it works: Eliminates nucleophilic water that traps the open cation. Dioxane stabilizes the proton without being nucleophilic enough to open the ring.

  • Preparation: Dissolve substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Temperature Control: Cool solution to 0 °C (Ice/Water bath). Do not skip this.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5-10 equiv) dropwise.

  • Monitoring: Stir at 0 °C. Monitor by TLC/LCMS. Do not warm to RT unless conversion stalls >2 hours.

  • Workup: Concentrate in vacuo at low temperature (<30 °C). Do not use an aqueous quench if the free amine is unstable; isolate as the HCl salt.

Protocol 2: The TMSOTf "Scavenger" Method (For Ultra-Sensitive Rings) Why it works: Uses a Lewis acid mechanism that cleaves the Boc group under neutral-to-mildly acidic conditions, avoiding a high concentration of free protons.

  • Cocktail: Dissolve substrate in anhydrous DCM (0.1 M) with 2,6-lutidine (1.5 equiv).

  • Activation: Cool to 0 °C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) dropwise.

  • Mechanism: TMS coordinates the Boc carbonyl; Lutidine scavenges the tert-butyl cation.

  • Quench: Quench with saturated aqueous NaHCO₃ immediately upon completion.

Scenario B: Lewis Acid Catalysis (Ketones/Aldehydes)

The Issue: Lewis Acids (LA) coordinate to the carbonyl oxygen.[3] This pulls electron density, increasing the "acceptor" character of the carbonyl. The cyclopropane ring (acting as a "donor") pumps electrons in, weakening the C-C bonds until they snap.

Protocol 3: Bidentate Chelation & Bulky Acids Why it works: Forces the LA to coordinate in a geometry that disfavors the orbital overlap required for ring opening.

  • Avoid: Small, hard Lewis Acids like

    
    , 
    
    
    
    , or
    
    
    . These are "ring killers."
  • Prefer: Bulky or softer Lewis Acids like

    
    , 
    
    
    
    , or Lanthanide triflates (
    
    
    ).
  • Technique: If your substrate has a 1,3-dicarbonyl or similar motif, use a metal that forms a stable chelate (5- or 6-membered ring) with the functional groups away from the cyclopropane.

Part 3: Data & Decision Support

Risk Assessment Matrix

Not all cyclopropanes are equally fragile.[4] Use this table to assess your risk level before starting.

Substituent TypeEffect on RingRisk LevelRecommended Precaution
Electron Donating (EDG) (e.g., -OR, -Ph, -Alkyl)Stabilizes the positive charge after opening. Increases HOMO energy.CRITICAL Use Protocol 2 (TMSOTf) or -78 °C conditions. Avoid all aqueous acids.
Electron Withdrawing (EWG) (e.g., -COOR, -CN, -CF3)Destabilizes the cation. Pulls density away from the ring.LOW Standard TFA/DCM is usually acceptable.
Unsubstituted Neutral.MODERATE Use Protocol 1 (HCl/Dioxane).
Gem-Dimethyl (at C2/C3) Thorpe-Ingold effect may stabilize the ring, but steric strain can also promote opening.HIGH Monitor kinetics closely; ring expansion is common here.
Decision Logic: "Will It Open?"

Follow this logic flow to select your experimental conditions.

Decision_Tree Q1 Is there a Heteroatom/LG adjacent to the ring? Q2 Is the Acid Aqueous? Q1->Q2 Yes Safe Low Risk: Proceed with standard protocols. Q1->Safe No Q3 Are there EDGs on the ring? Q2->Q3 No (Anhydrous) Danger High Risk: Use TMSOTf or Non-Acidic Deprotection. Q2->Danger Yes (H2O is a nucleophile) Caution Moderate Risk: Use Anhydrous HCl/Dioxane @ 0°C. Q3->Caution No (EWG or H) Q3->Danger Yes (Ph, OMe, Alkyl)

Figure 2: Operational decision tree for selecting reaction conditions.

Part 4: Frequently Asked Questions (FAQ)

Q: Does solvent polarity affect ring stability? A: Yes. Polar solvents (like Methanol or DMF) stabilize the transition state of the ring-opening (charge separation). Furthermore, nucleophilic solvents (alcohols, water) will irreversibly trap the opened cation.

  • Recommendation: Use non-polar, non-nucleophilic solvents like DCM (Dichloromethane) , Toluene , or 1,4-Dioxane .

Q: Can I use scavengers to protect the ring? A: You cannot "scavenge" the ring opening itself, but you can scavenge the species that cause it.

  • Cation Scavengers: In Boc deprotection, adding Triethylsilane (Et3SiH) can trap the tert-butyl cation before it attacks the ring, though this is secondary to the main mechanism.

  • Radical Scavengers: If you suspect radical ring opening (less common in acid, but possible with certain reagents), use BHT.

Q: I see a "homoallylic alcohol" in my NMR. What happened? A: Your ring opened and was trapped by water.

  • Diagnosis: Look for the disappearance of the high-field cyclopropyl protons (0.2 - 1.0 ppm) and the appearance of alkene signals (5.0 - 6.0 ppm).

  • Fix: Your reaction was not anhydrous. Dry your solvents and glassware rigorously. Switch from TFA to HCl/Dioxane.

Q: Is the "Cyclopropylcarbinyl Rearrangement" reversible? A: Generally, no . The relief of ring strain (~27 kcal/mol) makes the opening thermodynamically favorable. Once the ring opens to the homoallylic system or expands to a cyclobutane, it will not close back down under acidic conditions. You must prevent the opening kinetically.

References

  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society. Link

  • Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds.[5] Accounts of Chemical Research. Link

  • Olah, G. A., et al. (1972). Stable Carbocations. CXIX. Cyclopropylcarbinyl Cations. Journal of the American Chemical Society. Link

  • Hanack, M., & Schneider, H. J. (1967). Rearrangements of Homoallylic and Cyclopropylcarbinyl Cations.[1][2][6] Angewandte Chemie International Edition. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis.[7] (Specific reference to N-Boc deprotection protocols). Wiley-Interscience. Link

Sources

Troubleshooting low stereoselectivity in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are struggling to achieve high diastereo- and enantioselectivity in cyclopropanation reactions.

Cyclopropanes are privileged pharmacophores, but their rigid geometry means that stereochemical missteps early in a synthesis are often impossible to correct later. Troubleshooting stereoselectivity requires moving beyond empirical guessing; we must understand the fundamental causality of the transition states—whether we are dealing with the concerted "butterfly" mechanism of a zinc carbenoid or the highly structured chiral pocket of a dirhodium metallocarbene.

Below is our comprehensive, causality-driven guide to diagnosing and resolving low stereoselectivity in your cyclopropanation workflows.

Diagnostic Workflow

Before adjusting equivalents or changing solvents, use the following logical framework to identify the root cause of your stereochemical leakage.

TroubleshootingWorkflow Start Low Stereoselectivity in Cyclopropanation CheckSystem Identify Reaction System Start->CheckSystem Zinc Simmons-Smith (Zinc Carbenoid) CheckSystem->Zinc Rh Diazo Decomposition (Rh/Transition Metal) CheckSystem->Rh SubstrateZn Alkene Type & Directing Groups? Zinc->SubstrateZn SubstrateRh Analyze Carbene & Ligand Match Rh->SubstrateRh ShiMod Electron-Deficient: Use Shi Modification (Et2Zn + TFA) SubstrateZn->ShiMod Directing Allylic Alcohols: Leverage Hydroxyl Directing Groups SubstrateZn->Directing CatSelect Optimize Chiral Pocket (e.g., Rh2(S-DOSP)4 vs TPCP) SubstrateRh->CatSelect Solvent Optimize Solvent & Temp (Non-polar favors high ee) SubstrateRh->Solvent

Diagnostic workflow for troubleshooting low stereoselectivity in cyclopropanation reactions.

Module 1: Simmons-Smith (Zinc Carbenoid) Systems

The Simmons-Smith reaction is inherently stereospecific (yielding syn-addition) due to its concerted "butterfly" transition state[1]. However, poor diastereoselectivity (facial selectivity) is a common support ticket.

Q: I am cyclopropanating an unfunctionalized, slightly electron-deficient alkene using standard Zn-Cu/CH₂I₂, but I am getting poor conversion and a mixture of diastereomers. How do I fix this? A: The standard (iodomethyl)zinc iodide reagent is highly electrophilic but relatively sluggish. When reacting with electron-deficient alkenes, the reaction time extends, allowing background decomposition and non-selective pathways to compete[2]. The Fix: Switch to the Shi Modification . By reacting diethylzinc (Et₂Zn) with trifluoroacetic acid (TFA) and diiodomethane, you generate a mixed zinc carbenoid (CF₃CO₂ZnCH₂I). The strongly electron-withdrawing trifluoroacetate ligand makes the zinc center more Lewis acidic, which paradoxically accelerates the methylene transfer to the alkene, locking in the stereochemistry before side reactions occur[2],[3].

Q: How can I leverage my substrate's existing functional groups to control facial selectivity? A: If your substrate contains a proximal Lewis basic group (most commonly an allylic or homoallylic alcohol), the zinc carbenoid will coordinate to the oxygen atom prior to methylene delivery. This pre-organizes the transition state, directing the cyclopropanation exclusively to the syn face relative to the hydroxyl group to minimize A(1,3) allylic strain[4],[5]. If you are seeing poor facial selectivity, ensure your solvent isn't out-competing the substrate for zinc coordination (avoid highly coordinating solvents like THF; use strictly anhydrous CH₂Cl₂).

Validated Protocol: Shi-Modified Simmons-Smith Cyclopropanation

Self-Validation Check: The formation of a white precipitate during TFA addition confirms the successful ligand exchange on the zinc center.

  • Preparation: Flame-dry a 3-neck flask under N₂. Add the electron-deficient alkene (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C.

  • Zinc Addition: Slowly add Et₂Zn (2.0 equiv, 1.0 M in hexanes) via syringe.

  • Ligand Exchange: In a separate flame-dried vial, dilute TFA (2.0 equiv) in a small volume of CH₂Cl₂. Add this dropwise to the main flask at 0 °C. Causality: Slow addition controls the exotherm and prevents the premature decomposition of the zinc species. A white slurry will form. Stir for 20 minutes[3].

  • Carbenoid Generation: Add CH₂I₂ (2.0 equiv) dropwise. Allow the reaction to warm to room temperature.

  • Quench: Once TLC indicates complete consumption of the alkene, quench cautiously at 0 °C with saturated aqueous NH₄Cl. This safely destroys excess Et₂Zn and dissolves the zinc salts for clean phase separation[3].

Module 2: Dirhodium(II)-Catalyzed Diazo Decomposition

For enantioselective intermolecular cyclopropanations, chiral dirhodium(II) tetracarboxylates and carboxamidates are the gold standard. Stereoselectivity here is entirely dictated by how well the catalyst's ligands form a chiral pocket around the transient rhodium-carbenoid.

Q: I am using Rh₂(S-DOSP)₄ with a heteroaryl diazoacetate, but my enantiomeric excess (ee) is highly variable (20-80%). Why is the catalyst failing? A: Rh₂(S-DOSP)₄ is exceptional for standard donor/acceptor carbenes (like phenyl diazoacetates), creating a chiral crown conformation that blocks one face of the carbene[6]. However, nucleophilic heterocycles (like pyridines) can coordinate directly to the axial sites of the rhodium paddlewheel, poisoning the catalyst or disrupting the geometry of the chiral pocket[7],[8]. The Fix: You must change the ligand architecture to a catalyst with a tighter, more rigid cavity, such as the phthalimide-based Rh₂(S-TPPTTL)₄, or utilize coordinating additives like 2-chloropyridine or HFIP to outcompete the substrate's basic nitrogen without shutting down the catalytic cycle[7],[8].

Quantitative Data: Dirhodium Catalyst Selection Guide

Summarizing field-verified data, use this table to match your substrate to the correct chiral pocket:

CatalystOptimal Substrate ClassDiazo PrecursorTypical ee (%)Ref
Rh₂(R-DOSP)₄ Styrenes / Simple AlkenesMethyl aryldiazoacetates>90%[6]
Rh₂(S-PTAD)₄ StyrenesOrtho-substituted aryldiazoacetates80–95%[6]
Rh₂(p-Ph-TPCP)₄ 1,1-disubstituted alkenesDonor/acceptor carbenes86–99%[9],[10]
Rh₂(S-TPPTTL)₄ Vinyl 2-chloropyridinesAryldiazoacetates90–98%[7],[8]
Rh₂(S-PTTL)₄ Benzofurans (Intramolecular)AryldiazoacetatesUp to 94%[11]
Validated Protocol: Ultra-Low Loading Enantioselective Rh(II) Cyclopropanation

Self-Validation Check: Using ReactIR to monitor the diazo stretch (~2100 cm⁻¹) ensures the catalyst is actively turning over and hasn't been poisoned by the substrate.

  • Setup: In an oven-dried vial under argon, dissolve the alkene (1.5 equiv) in dimethyl carbonate (an environmentally benign solvent that supports high ee)[9].

  • Catalyst Loading: Add the optimal dirhodium catalyst (e.g., Rh₂(p-Ph-TPCP)₄) at an ultra-low loading of 0.001 mol % . Causality: Bowl-shaped TPCP catalysts are incredibly robust; low loading prevents catalyst-driven diazo dimerization side-reactions, funneling the reaction entirely toward the stereoselective cyclopropanation pathway[9].

  • Diazo Addition: Dissolve the diazo compound (1.0 equiv) in dimethyl carbonate. Add this solution very slowly via syringe pump over 2–4 hours. Causality: Keeping the steady-state concentration of the diazo compound near zero prevents the carbenoid from reacting with unreacted diazo precursor (yielding maleates/fumarates) instead of the alkene.

  • Isolation: Concentrate under reduced pressure. Because the catalyst loading is so low, passing the crude mixture through a short silica plug is usually sufficient to remove trace rhodium before column chromatography.

Module 3: Emerging Systems (Metalloradical Catalysis)

Q: Dirhodium catalysts are failing for my α-heteroaryldiazomethanes due to instability and dimerization. Are there alternatives? A: Yes. Transitioning from a concerted carbenoid mechanism to a stepwise radical mechanism can bypass these limitations. Cobalt(II)-based Metalloradical Catalysis (MRC) using D₂-symmetric chiral amidoporphyrins (e.g., [Co(P6)]) allows for the homolytic activation of diazo compounds. This generates an α-Co(III)-alkyl radical intermediate. The highly structured cavity of the porphyrin ligand controls the trajectory of the subsequent radical ring-closure, yielding chiral heteroaryl cyclopropanes with excellent diastereo- and enantioselectivities, even for sterically demanding internal olefins[12].

References

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates Source: NIH / PMC URL:[Link][6]

  • In Situ Kinetic Studies of Rh(II)-Catalyzed Asymmetric Cyclopropanation with Low Catalyst Loadings Source: NSF Public Access Repository / ACS Catalysis URL:[Link][9]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations Source: ACS Catalysis URL:[Link][10]

  • Stereoselective Cyclopropanation Reactions Source: Chemical Reviews (ACS) URL:[Link][4]

  • Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes Source: NIH / PMC (JACS) URL:[Link][12]

  • Simmons–Smith reaction (Including Shi Modification) Source: Wikipedia URL:[Link][5],[2]

  • Asymmetric Synthesis of Pharmaceutically Relevant 1-Aryl-2-heteroaryl- and 1,2-Diheteroarylcyclopropane-1-carboxylates Source: NSF Public Access Repository URL:[Link][7]

  • Rhodium(II)-catalysed intramolecular C–H insertion α- to oxygen Source: Griffith Research Online / RSC URL:[Link][11]

  • Role of Additives to Overcome Limitations of Intermolecular Rhodium-Catalyzed Asymmetric Cyclopropanation Source: Semantic Scholar URL:[Link][8]

Sources

Overcoming steric hindrance in 2-substituted phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Synthesis & Stereocontrol Status: Active Operator: Senior Application Scientist

Introduction: The "Profen" Paradox

Welcome to the technical support hub for 2-substituted phenylpropanoic acids (often referred to as "profens"). You are likely here because you are encountering the classic paradox of this scaffold:

  • Steric Hindrance: The geminal disubstitution at the

    
    -position (aryl group + methyl/alkyl group) creates a "congested" carbonyl carbon, blocking nucleophilic attack during amide/ester coupling.
    
  • Labile Stereochemistry: Despite this bulk, the

    
    -proton is surprisingly acidic (
    
    
    
    ), making the stereocenter prone to racemization upon activation.

This guide moves beyond standard textbook protocols (which often fail for these substrates) and provides troubleshooting for high-difficulty scenarios.

Module 1: Coupling Failures (The "Brick Wall" Effect)

User Issue:

"I am trying to couple a 2-arylpropionic acid to a secondary amine. Standard EDC/NHS failed. HATU gave <20% yield after 24 hours. What is happening?"

Diagnostic:

The nucleophilic attack on the carbonyl is sterically blocked by the orthogonal twist of the phenyl ring and the


-methyl group. Standard activation reagents (carbodiimides) generate intermediates that are too bulky or insufficiently electrophilic to overcome this barrier.
Troubleshooting Protocol:
Option A: The "Neutral" Acid Chloride Method (Ghosez’s Reagent)

Best for: Extremely hindered substrates where base-mediated racemization is a risk.

Standard acid chloride generation (SOCl₂, (COCl)₂) produces HCl, which can degrade sensitive groups. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral conditions .[1]

Protocol:

  • Dissolve 1.0 eq of the phenylpropanoic acid in dry DCM.

  • Add 1.2 eq of Ghosez’s Reagent at 0°C.

  • Stir for 1–2 hours at room temperature. (Monitor by IR: shift from COOH ~1710 cm⁻¹ to COCl ~1800 cm⁻¹).

  • Do not isolate. Add the amine (1.2 eq) and a mild scavenger (e.g., dry pyridine or collidine) directly to the mixture.

  • Why it works: The reagent forms a chloro-enamine intermediate that collapses to the acid chloride without generating free acidic protons, minimizing side reactions.

Option B: High-Velocity Uronium Reagents (COMU vs. HATU)

Best for: Automated synthesis or when acid chlorides are too unstable.

While HATU is the industry standard, COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) often outperforms HATU for hindered couplings due to a safer leaving group (Oxyma) and higher solubility.

FeatureHATUCOMU
Leaving Group HOAt (Benzotriazole)Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Steric Tolerance HighVery High (Less bulk around active center)
Racemization Risk LowLowest (Internal buffering effect)
Safety Explosive risk (HOAt)Stable (No benzotriazole)
Visualization: Activation Pathways

CouplingPathways Acid 2-Arylpropionic Acid (Sterically Hindered) EDC EDC/NHS Activation Acid->EDC Ghosez Ghosez's Reagent (Neutral) Acid->Ghosez ActiveEst Active Ester (Bulky) EDC->ActiveEst Fail Nucleophilic Attack BLOCKED ActiveEst->Fail Steric Clash AcidCl Acid Chloride (Highly Reactive) Ghosez->AcidCl - Me2NCOCMe3 Product Amide Product AcidCl->Product + Amine

Figure 1: Comparison of activation pathways. Standard bulky active esters often fail to allow nucleophilic approach, whereas the acid chloride pathway (via Ghosez's reagent) minimizes steric bulk at the electrophilic center.

Module 2: Enantioselectivity & Dynamic Kinetic Resolution (DKR)

User Issue:

"I need the (S)-enantiomer. I tried resolving the racemate, but my maximum yield is 50%. How do I break the 50% barrier?"

Diagnostic:

Standard Kinetic Resolution (KR) is limited to 50% yield because the enzyme only processes one enantiomer. To achieve 100% yield, you must implement Dynamic Kinetic Resolution (DKR) , where the unreacted (R)-enantiomer rapidly racemizes in situ to refill the (S)-substrate pool.

The Solution: Chemoenzymatic DKR

For 2-arylpropionic acids, the


-proton is acidic enough to allow racemization, but the enzyme (Lipase) requires mild conditions.

Key Components:

  • Biocatalyst: Candida antarctica Lipase B (CAL-B , immobilized as Novozym 435). It is highly selective for the (S)-enantiomer in esterification.

  • Racemization Catalyst: A Ruthenium complex (e.g., Shvo’s catalyst) or a mild base if the substrate allows.

Experimental Protocol (DKR):
  • Substrate: Racemic 2-arylpropionic acid thioester or activated ester.

  • Solvent: Organic solvent (Toluene or MTBE). Note: Avoid water; this is an esterification/transesterification.

  • Reagents:

    • CAL-B (Novozym 435, 50 mg/mmol).

    • Acyl Acceptor: Ethanol or Octanol (2–3 eq).

    • Racemization Catalyst: Ruthenium complex (0.5 mol%).

  • Conditions: Heat to 60–70°C.

    • Mechanism:[2][3][4] The Lipase converts (S)-substrate

      
       (S)-Ester. The Ruthenium catalyst continuously equilibrates (R)-substrate 
      
      
      
      (S)-substrate.
  • Result: >90% Yield of pure (S)-ester, >95% ee.

Visualization: The DKR Cycle

DKR_Cycle Racemate Racemic Substrate Pool S_Enant (S)-Substrate Racemate->S_Enant R_Enant (R)-Substrate Racemate->R_Enant Lipase CAL-B Lipase (Fast Reaction) S_Enant->Lipase Ruthenium Ru-Catalyst (In-situ Racemization) S_Enant->Ruthenium Fast Equilibrium Product (S)-Product (>90% Yield) Lipase->Product Selective Esterification Ruthenium->R_Enant

Figure 2: Dynamic Kinetic Resolution (DKR). The Ruthenium catalyst ensures the (R)-enantiomer is not wasted but converted back to the (S)-form, which is then selectively processed by the Lipase.

Module 3: Racemization Troubleshooting (FAQ)

Q: My pure enantiomer racemized during workup. Why?

A: This is likely Base-Catalyzed Enolization . The


-proton of 2-arylpropionic acids is activated by the aryl ring. If you use strong bases (NaOH, KOH) or even carbonate bases at high temperatures during workup, you form the planar enolate. Upon reprotonation, chirality is lost.

Fix:

  • Acidify cold (0°C) with dilute HCl or Citric Acid.

  • Perform extractions quickly.

  • Avoid storing the compound in basic aqueous solution.[5]

Q: Can I use HOBt/EDC for chiral couplings?

A: Proceed with caution. While HOBt suppresses racemization in amino acids, in 2-arylpropionic acids, the activation makes the


-proton more acidic. If the reaction is slow (due to steric hindrance), the activated ester sits in solution with base (DIPEA/TEA) for hours, leading to racemization.
Fix:  Use COMU  with Collidine  (a weaker base than DIPEA) or the Ghosez method  (base-free activation).

References

  • Ghosez's Reagent (Mechanism & Application)

    • Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions.
    • Application in hindered coupling: Pascu, M., et al. "Direct synthesis of amides from carboxylic acids and amines using Ghosez's reagent." Tetrahedron Letters, 2015.

  • COMU vs.

    • El-Faham, A., & Albericio, F. "COMU: A safer and more effective oxyma-based coupling reagent." Journal of Peptide Science, 2010.

  • Dynamic Kinetic Resolution (Lipase/Ruthenium)

    • Pàmies, O., & Bäckvall, J. E. "Combination of Enzymes and Metal Catalysts. A Powerful Approach in Asymmetric Catalysis." Chemical Reviews, 2003.

    • Specific to Profens: Edin, M., et al. "Chemoenzymatic Dynamic Kinetic Resolution of 2-Arylpropionic Esters." Journal of Organic Chemistry, 2004.

  • Racemization Mechanisms

    • Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs."[2] Biochemical Pharmacology, 1989.[2]

Sources

Technical Support Center: Solubility Enhancement of Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SOL-PPA-001 Subject: Troubleshooting Solubility & Dissolution Failures for Hydrophobic Acidic Drugs Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open

Executive Summary

Phenylpropanoic acid derivatives (e.g., Ibuprofen, Fenoprofen, Flurbiprofen, Ketoprofen) represent a critical class of NSAIDs characterized by a hydrophobic aromatic ring linked to a propionic acid moiety. They are typically BCS Class II compounds: high permeability but low aqueous solubility.

The primary technical challenge is the high lattice energy of their crystalline forms and their pH-dependent solubility (


). This guide addresses the three most common failure points in solubility enhancement: Salt Disproportionation , Inclusion Complex Instability , and Amorphous Recrystallization .

Module 1: Chemical Modification (Salts & Co-crystals)

User Issue: "My salt form is hygroscopic or disproportionates back to the free acid during dissolution."

Root Cause Analysis: The stability of a salt depends heavily on the difference in


 between the drug (acid) and the counter-ion (base).
  • The Rule of Thumb: A

    
     is generally required for stable salt formation.[1]
    
  • The Failure Mode: If

    
    , the proton transfer is incomplete or reversible. In the presence of moisture or during dissolution, the salt may hydrolyze, causing the free acid to precipitate (disproportionation).
    
Troubleshooting Protocol: The Screening Matrix

Step 1: Calculate


 


  • Example: Ibuprofen (

    
    ) + Tromethamine (
    
    
    
    )
    
    
    (Stable Salt).
  • Example: Ibuprofen (

    
    ) + Caffeine (
    
    
    
    )
    
    
    (Co-crystal likely).

Step 2: Counter-ion Selection Strategy Use the following logic flow to select the correct modification path.

SaltSelection Start Start: Calculate Delta pKa = pKa(base) - pKa(drug) Decision Delta pKa Value? Start->Decision Salt Stable Salt Formation (Ionic Bond) Decision->Salt > 3.0 Continuum Salt-Cocrystal Continuum (Risk of Disproportionation) Decision->Continuum 0 to 3.0 Cocrystal Co-crystal Formation (Hydrogen Bond) Decision->Cocrystal < 0 Action1 Proceed to Salt Screen (Counter-ions: Lysine, Tromethamine) Salt->Action1 Action2 Risk Assessment Required Check Hygroscopicity Continuum->Action2 Action3 Co-crystal Screen (Co-formers: Nicotinamide, Caffeine) Cocrystal->Action3

Figure 1: Decision logic for selecting between salt formation and co-crystallization based on proton transfer potential.[1]

Module 2: Supramolecular Solubilization (Cyclodextrins)

User Issue: "I am adding Cyclodextrin (CD), but the solubility increase is negligible or non-linear."

Root Cause Analysis: Phenylpropanoic acids generally form 1:1 inclusion complexes with


-Cyclodextrin (

-CD) due to the size fit of the phenyl ring into the CD cavity.
  • Failure Mode 1 (Steric Hindrance): If the derivative has bulky substituents on the phenyl ring (e.g., Flurbiprofen), native

    
    -CD may be too shallow.
    
  • Failure Mode 2 (B-Type Phase Diagram): Native

    
    -CD has low aqueous solubility (~1.85 g/100mL). If the complex precipitates, you will see a "B-type" phase solubility curve (solubility rises then plateaus/drops).
    
Standard Operating Procedure: Higuchi-Connors Phase Solubility Study

This protocol determines the Stability Constant (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which quantifies the strength of the interaction.
  • Preparation: Prepare aqueous solutions of the chosen CD (e.g., HP-

    
    -CD) at increasing concentrations (0, 5, 10, 20, 50 mM).
    
  • Saturation: Add excess phenylpropanoic acid derivative to each vial.

  • Equilibration: Shake at constant temperature (25°C) for 48–72 hours.

    • Critical: Ensure solid drug is still present at the end (suspension).

  • Separation: Filter samples using a 0.45

    
    m PVDF filter (pre-saturated to prevent drug adsorption).
    
  • Quantification: Analyze filtrate by HPLC-UV.

  • Calculation: Plot [Drug] dissolved vs. [CD] added.

Data Interpretation: Calculate


 using the slope of the linear portion (A-type diagram):

[2]
  • 
    : Intrinsic solubility of the drug (y-intercept).
    
  • Target:

    
     between 100 and 5000 
    
    
    
    .
    • 
      : Interaction too weak.
      
    • 
      : Complex too stable (drug may not release).
      

CDWorkflow Step1 Phase Solubility Study (Higuchi-Connors) Step2 Analyze Plot Shape Step1->Step2 TypeA Type A (Linear) Soluble Complex Step2->TypeA Slope > 0 TypeB Type B (Plateau) Insoluble Complex Step2->TypeB Precipitation Opt1 Calculate K1:1 Proceed to Formulation TypeA->Opt1 Opt2 Switch CD Derivative (Use HP-beta-CD or SBE-beta-CD) TypeB->Opt2

Figure 2: Workflow for interpreting phase solubility results. Type B curves often require switching to modified cyclodextrins like Hydroxypropyl-


-CD.

Module 3: Amorphous Solid Dispersions (ASDs)

User Issue: "My solid dispersion looked clear initially but turned opaque/white after 1 month of storage."

Root Cause Analysis: This indicates recrystallization . The amorphous state is thermodynamically unstable (high energy).

  • Mechanism: The polymer (carrier) must raise the Glass Transition Temperature (

    
    ) of the system and sterically inhibit crystal nucleation.
    
  • The Enemy: Moisture. Water acts as a plasticizer, lowering the

    
     drastically. If 
    
    
    
    drops below the storage temperature, molecular mobility increases, and the drug recrystallizes.
Troubleshooting Protocol: Polymer Selection & Stability

1. Polymer Choice for Phenylpropanoic Acids:

  • PVP (Polyvinylpyrrolidone): Good solubility, but highly hygroscopic. High risk of moisture-induced crystallization.

  • HPMC-AS (Hypromellose Acetate Succinate): Preferred. Amphiphilic and less hygroscopic. The acidic nature of the polymer matches the acidic drug, often improving miscibility.

2. The "Flash-Cool" Test (Miscibility Screen):

  • Mix Drug:Polymer (e.g., 1:3 ratio).

  • Melt on a hot stage microscope.

  • Cool rapidly.

  • Observation: Single phase (clear glass) = Miscible. Two phases (opaque) = Immiscible.

3. Stability Prediction (


 Rule): 
For acceptable shelf-life, the 

of the formulation must be at least 50°C higher than the storage temperature (

).

ASDStability Amorphous Amorphous Drug (High Energy/Unstable) ASD Solid Dispersion (High Tg, Rigid) Amorphous->ASD Polymer Polymer Carrier (PVP, HPMC-AS) Polymer->ASD Moisture Moisture Absorption (Plasticization) ASD->Moisture High Humidity Mobility Increased Molecular Mobility (Tg drops) Moisture->Mobility Crystal Recrystallization (Solubility Loss) Mobility->Crystal

Figure 3: The mechanism of ASD failure. Moisture absorption lowers the glass transition temperature (


), allowing molecules to move and reorganize into crystals.

Summary of Techniques

TechniqueBest For...Key RiskCritical Parameter
Salt Formation Drugs with

Disproportionation in stomach (low pH)Counter-ion

Cyclodextrins Low dose, high potency drugsBulky derivatives not fitting cavityBinding Constant (

)
Solid Dispersions Very insoluble, high dose drugsRecrystallization over timeGlass Transition Temp (

)

References

  • Childs, S. L., et al. (2007). The Salt-Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics.

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation. (Foundational protocol referenced in modern reviews).
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5][6][7] Advanced Drug Delivery Reviews.

  • Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization Mechanisms, and Predicted Stability Models. Journal of Pharmaceutical Sciences.

  • Mura, P. (2014). Analytical techniques for characterization of cyclodextrin inclusion complexes: A review. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Metal Catalyst Removal from Cyclopropyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Removing residual metal catalysts (Pd, Ru, Rh, Cu) from cyclopropyl carboxylic acids presents a dual challenge: the chelating nature of the carboxylate moiety often binds metals tightly, while the cyclopropyl ring introduces latent instability toward strong Lewis acids or harsh acidic conditions.

This guide moves beyond generic advice, offering chemically grounded workflows designed to break the Metal-Carboxylate complex without compromising the strained ring system. Our approach prioritizes Acid-Base Extraction as the primary remediation strategy, supported by Solid-Supported Scavengers for polishing.

Core Remediation Strategies

Strategy A: The "Salt-Wash-Release" Protocol (Acid-Base Extraction)

Best for: Bulk removal (>1000 ppm to <100 ppm) and handling liquid products.

The Logic: Cyclopropyl carboxylic acids are lipophilic in their free acid form but highly water-soluble as carboxylate salts. Most organometallic catalysts (e.g., Pd(PPh3)4, Ru-carbenes) remain lipophilic. By converting the product to a water-soluble salt, we force a phase divergence: the product enters the aqueous phase, while the metal catalyst remains in the organic wash.

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Toluene, MTBE, or Dichloromethane).

  • Salt Formation: Slowly add 1.05 equivalents of 1M NaOH or saturated NaHCO₃ .

    • Critical Check: Ensure the aqueous pH is >9 to fully deprotonate the acid.

    • Cyclopropyl Note: Avoid strong bases at high temperatures to prevent any risk of alpha-epimerization if chiral.

  • Phase Separation: Separate layers. Keep the Aqueous Layer (contains Product). Discard the Organic Layer (contains Metal Catalyst).

  • Organic Wash: Wash the aqueous layer 2x with fresh MTBE or Ethyl Acetate to remove entrained lipophilic metal species.

  • Re-acidification (The Release): Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl or 10% Citric Acid to pH 2–3.

    • Safety: Use Citric Acid if the cyclopropyl ring is substituted with electron-donating groups, as they are sensitive to mineral acids.

  • Extraction: Extract the precipitated free acid into Ethyl Acetate or DCM. Dry (Na₂SO₄) and concentrate.[1]

Strategy B: Solid-Supported Metal Scavengers

Best for: Polishing (<500 ppm to <10 ppm) and solid products.

The Logic: Functionalized silica scavengers act as "super-ligands," outcompeting the carboxylic acid for the metal center. Because the scavenger is solid, filtration removes the bound metal instantly.

Scavenger Selection Guide
Target MetalPrimary ScavengerFunctional GroupMechanismCompatibility Note
Pd (0/II) Si-Thiol (SiliaMetS® Thiol)MercaptopropylSoft-Soft interactionUniversal; robust.
Pd, Cu, Zn Si-DMT DimercaptotriazineChelationHigh efficiency; typically faster kinetics.
Ru, Rh Si-Thiourea ThioureaCoordinationExcellent for Grubbs catalyst residues.
Fe, Ni, Cr Si-TAAcOH Triamine-tetraacetic acidIonic/ChelationMimics EDTA; works best at neutral/basic pH.
Experimental Protocol (Batch Mode):
  • Loading Calculation: Use 4–8 equivalents of scavenger relative to the residual metal content (not the product).

    • Formula:

      
      
      
  • Slurry: Add scavenger to the product solution (Solvent: THF, MeOH, or EtOAc).

  • Incubation: Stir at 40–50°C for 4–12 hours .

    • Why Heat? Ligand exchange is kinetically driven. Heat overcomes the activation energy required to break the existing Pd-Carboxylate bond.

  • Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.

Troubleshooting & FAQs

Q1: The metal levels dropped from 2000 ppm to 300 ppm but won't go lower. Why?

Diagnosis: You likely have a "hard" metal species or a stable chelate that the scavenger cannot access. Solution:

  • Add an Activator: Add 1% acetic acid or a few drops of DMSO to the scavenging mixture. This can disrupt stable aggregates.

  • Switch Mechanisms: If using Si-Thiol (soft ligand), switch to Si-TAAcOH (chelator) or Activated Carbon (adsorption).

  • L-Cysteine Wash: Perform a wash with 5% aqueous L-Cysteine (adjusted to pH 7). This water-soluble amino acid is an aggressive ligand for Pd and Cu.

Q2: My cyclopropyl carboxylic acid is an oil. Can I use crystallization?

Answer: Direct crystallization is difficult for oils. Instead, form a crystalline salt derivative .

  • Protocol: React your acid with Dicyclohexylamine (DCHA) or Benzylamine in acetone/ether. These amines often form sharp, high-melting salts with carboxylic acids.

  • Benefit: Impurities (including metals) stay in the mother liquor.

  • Recovery: Isolate the salt, then perform the Acid-Base Release (Strategy A, Step 5) to recover the pure oil.

Q3: I am worried about the cyclopropyl ring opening during purification.

Risk Assessment: Unsubstituted cyclopropanes are stable. However, donor-acceptor cyclopropanes (e.g., 2-siloxy-cyclopropanecarboxylates) are fragile. Mitigation:

  • Avoid: Strong mineral acids (conc. HCl, H₂SO₄) and Lewis acidic metals (unscavenged Zn, Fe).

  • Use: Citric Acid or 0.5M Phosphate Buffer (pH 4) for re-acidification.

  • Monitor: Check NMR for the disappearance of the characteristic high-field cyclopropyl protons (0.5–1.5 ppm) and appearance of alkene signals (5.0–6.0 ppm).

Visual Workflows

Figure 1: Metal Scavenger Selection Decision Tree

Caption: Logic flow for selecting the optimal scavenger based on metal type and oxidation state.

ScavengerSelection Start Contaminant Metal? Pd Palladium (Pd) Start->Pd RuRh Ruthenium (Ru) / Rhodium (Rh) Start->RuRh CuZn Copper (Cu) / Zinc (Zn) Start->CuZn Pd_State Oxidation State? Pd->Pd_State SiThiourea Si-Thiourea (Carbenes) RuRh->SiThiourea Best Choice SiDMT Si-DMT (High Efficiency) CuZn->SiDMT Alternative SiTAA Si-TAAcOH (Chelator) CuZn->SiTAA Ionic Binding Pd0 Pd(0) / Pd(II) Pd_State->Pd0 General SiThiol Si-Thiol (Universal Pd) Pd0->SiThiol Standard Pd0->SiDMT If Si-Thiol fails

Figure 2: Acid-Base Extraction Workflow

Caption: The "Salt-Wash-Release" cycle for purifying carboxylic acids.

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) BaseAdd Add 1M NaOH (pH > 9) Crude->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Contains Metals) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-Salt) PhaseSep->AqLayer Keep Wash Wash w/ MTBE AqLayer->Wash Acidify Acidify w/ HCl (pH 2-3) Wash->Acidify Extract Extract into Organic Acidify->Extract Final Pure Cyclopropyl Carboxylic Acid Extract->Final

Analytical Corner: ICP-MS Preparation

Standard digestion protocols can fail if the cyclopropyl ring creates volatile byproducts or if the acid sublimates.

  • Digestion Protocol: Use a closed-vessel microwave digestion system.

  • Reagents: 5 mL HNO₃ (Trace Metal Grade) + 1 mL HCl.

  • Caution: Ensure the vessel is rated for the pressure if your cyclopropyl compound decomposes exothermically.

  • Limit of Detection: Ensure your method is validated to <10 ppm (ICH Q3D Class 1 metals).

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • SiliCycle Inc. (2025). SiliaMetS® Metal Scavengers User Guide & Selection Table.[2] SiliCycle Application Notes.[3] Link

  • Biotage. (2023). Metal Scavenger User Guide: Strategies for API Purification. Biotage Technical Resources. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.[4] Link

  • Ishihara, K., et al. (2002). Direct Condensation of Carboxylic Acids with Alcohols Catalyzed by Hafnium(IV) Salts. Science (Context on acid stability). Link

Sources

Validation & Comparative

1H NMR chemical shifts of cyclopropyl methylene protons

Resolving the Unpredictable: A Comparison Guide to H NMR Prediction and Experimental Resolution of Cyclopropyl Methylene Protons

For structural elucidation in drug development and natural product synthesis, the cyclopropane ring presents a unique analytical challenge. The

12

As a Senior Application Scientist, I have evaluated numerous in silico prediction tools and experimental workflows to resolve these signals. This guide objectively compares the performance of leading NMR prediction software against high-resolution experimental techniques, providing a self-validating framework for accurately quantifying cyclopropyl protons.

The Mechanistic Challenge: Causality Behind the Shift

To understand why standard prediction tools fail, we must first examine the physical causality of the cyclopropyl chemical shift.

In a standard alkane, methylene (



1

Due to the rigid geometry of the three-membered ring, the methylene protons are locked directly within the shielding cone of this diamagnetic anisotropy. The induced field actively opposes the applied

12

In Silico Comparison: Evaluating NMR Prediction Software

The extreme diamagnetic anisotropy of cyclopropane is a stress test for NMR prediction software. We compared three distinct algorithmic approaches using Dihydrosterculic acid (DHSA), a cyclopropane-containing fatty acid, as the benchmark molecule.

Comparative Performance Data

Benchmark Experimental Data for DHSA: cis-methylene (


2
Prediction SoftwarePrimary AlgorithmPredicted Shift (

)
Predicted Shift (

)
Mean Absolute Error
ChemDraw 1D NMR Linear Additivity Rules~0.30 ppm~0.80 ppmHigh (>0.60 ppm)
MestReNova (Mnova) Ensemble / Machine Learning-0.15 ppm0.45 ppmModerate (~0.19 ppm)
ACD/Labs Predictor Neural Network / HOSE Codes-0.28 ppm0.52 ppmLow (~0.06 ppm)
Algorithmic Analysis
  • Linear Additivity (ChemDraw): This approach calculates shifts using a base value plus increments for neighboring topological groups. It fundamentally fails for cyclopropanes because it relies on 2D connectivity and cannot account for the 3D spatial relationship of the proton within the diamagnetic shielding cone[3].

  • Ensemble / Machine Learning (MestReNova): By combining multiple prediction engines, Mnova provides a much closer estimation and includes confidence intervals. However, its accuracy is heavily dependent on the presence of structurally identical cyclopropanes in its training set[3].

  • Neural Networks & 3D HOSE (ACD/Labs): This software incorporates stereochemical awareness and 3D geometry into its neural network. It successfully recognizes the cis/trans relationships and the anisotropic shielding effect, yielding the lowest deviation from experimental values[3][4].

SoftwareComparisonInputCyclopropyl MethyleneInput StructureChemDrawChemDraw(Linear Additivity)Input->ChemDrawMnovaMestReNova(Ensemble / ML)Input->MnovaACDACD/Labs(Neural Net / HOSE)Input->ACDRes_CDHigh DeviationStruggles with 3D AnisotropyChemDraw->Res_CDRes_MnovaModerate AccuracyConfidence Intervals ProvidedMnova->Res_MnovaRes_ACDHigh AccuracyStereo-aware Database MatchingACD->Res_ACD

Fig 1: Logical workflow and performance outcomes of various NMR prediction algorithms.

Experimental Workflow: High-Resolution & Decoupling Techniques

While advanced software like ACD/Labs provides excellent estimations, empirical validation remains mandatory. At standard field strengths (e.g., 400 MHz), cyclopropyl methylene protons present as overlapping multiplets due to geminal and vicinal spin-spin coupling, making quantitative integration (qNMR) nearly impossible.

To resolve this, we must transition to a 600 MHz spectrometer and employ a Homonuclear Decoupling Double Irradiation sequence. This protocol is designed as a self-validating system: it not only simplifies the multiplet into a sharp singlet but actively compensates for the artifacts (Bloch-Siegert shifts) introduced by the decoupling pulse itself[2].

Step-by-Step Methodology: Homonuclear Decoupling Double Irradiation

Objective: Isolate and quantify the cis-methylene proton (

  • Baseline Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 600 MHz (25 °C, CDCl
    
    
    solvent).
  • Signal Identification: Locate the target cis-methylene proton (

    
    ) at approximately -0.34 ppm, and the adjacent trans-methine protons at ~0.60 ppm[2].
    
  • Primary Irradiation (RF1): Apply a selective radiofrequency field (RF1) precisely at 0.60 ppm during the acquisition time.

    • Causality: This saturates the trans-methine protons, removing their spin-spin coupling contribution and collapsing the

      
       multiplet into a singlet.
      
  • Artifact Compensation (RF2): Applying RF1 close to the target peak induces a Bloch-Siegert (BS) shift, which artificially displaces the

    
     peak and the TMS reference signal. To correct this, apply a second "dummy" RF field (RF2) symmetrically on the opposite side of the target peak (
    
    
    ppm)[2].
    • Causality: The opposing RF2 field induces an equal and opposite BS shift, perfectly canceling the artifact. This ensures the chemical shift remains absolute and the integration area is quantitatively valid.

  • Acquisition & Integration: Acquire the decoupled spectrum. The

    
     signal will now appear as a highly resolved, sharp singlet at exactly -0.34 ppm, allowing for precise qNMR integration.
    

DecouplingWorkflowS11. Acquire 600 MHz 1D 1H NMRIdentify cis-CH2 at -0.34 ppmS22. Apply Selective RF1 (0.60 ppm)Decouple trans-methine protonsS1->S2S33. Apply Dummy RF2 (-0.94 ppm)Compensate Bloch-Siegert ShiftS2->S3S44. Acquire Decoupled SpectrumResolve cis-CH2 singletS3->S4S55. Quantitative Integration (qNMR)Determine Absolute ConcentrationS4->S5

Fig 2: Experimental workflow for self-validating Homonuclear Decoupling Double Irradiation.

Conclusion & Recommendations

When dealing with the extreme diamagnetic anisotropy of cyclopropyl methylene protons, standard 2D linear additivity prediction tools are insufficient. For in silico work, researchers must utilize 3D-aware neural network predictors (such as ACD/Labs) to achieve acceptable error margins[3][4].

However, for definitive structural elucidation and quantification, software must be paired with high-field (≥600 MHz) experimental techniques. The Homonuclear Decoupling Double Irradiation method stands as the optimal choice, providing a self-correcting, high-resolution framework that transforms unpredictable multiplets into quantifiable data[2].

References

1.[1] 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed.[Link] 2.[4] Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry (ACS Publications).[Link] 3.[3] Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Académie des sciences.[Link] 4.[2] Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. ACS Omega.[Link]

Distinguishing cis and trans isomers of 2-cyclopropyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Distinguishing Cis and Trans Isomers of 2-Cyclopropyl-3-Phenylpropanoic Acid

For researchers, scientists, and drug development professionals, the precise determination of molecular geometry is a cornerstone of chemical analysis. The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the case of geometric isomers, such as the cis and trans forms of 2-cyclopropyl-3-phenylpropanoic acid, even subtle differences in stereochemistry can lead to significant variations in pharmacological activity and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques, supported by experimental data and detailed protocols, to enable the unambiguous differentiation and characterization of these isomers.

The fundamental challenge in distinguishing between cis and trans-2-cyclopropyl-3-phenylpropanoic acid lies in their identical chemical formula (C₁₂H₁₄O₂) and connectivity.[1] The differentiating factor is the relative orientation of the cyclopropyl and phenyl groups attached to the propanoic acid backbone. This guide will focus on a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and X-ray Crystallography to provide a comprehensive and self-validating system for isomer identification.

The Decisive Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structural nuances between geometric isomers in solution.[2][3] The key to differentiating the cis and trans isomers of 2-cyclopropyl-3-phenylpropanoic acid lies in the analysis of proton (¹H) and carbon (¹³C) NMR spectra, with a particular focus on chemical shifts (δ) and spin-spin coupling constants (J).[4]

¹H NMR: Unraveling Stereochemistry Through Coupling Constants

The vicinal coupling constant (³JHH), which describes the interaction between protons on adjacent carbons, is exquisitely sensitive to the dihedral angle between them, a relationship described by the Karplus equation.[5] This dependence provides a robust method for distinguishing cis and trans isomers.[5][6]

In the context of the cyclopropane ring, the coupling constants between the protons on the ring are characteristically different for cis and trans arrangements. Generally, the coupling constant for cis protons (³Jcis) is larger than for trans protons (³Jtrans).[7][8] This is somewhat counterintuitive when compared to alkenes, where the opposite is true.[6] The strained nature of the cyclopropane ring alters the typical dihedral angle relationships.[6]

Expected ¹H NMR Spectral Data:

Parametercis-2-cyclopropyl-3-phenylpropanoic acidtrans-2-cyclopropyl-3-phenylpropanoic acidRationale
Cyclopropyl Protons (CH) Complex multiplets in the upfield region (approx. 0.4-1.5 ppm)Complex multiplets in the upfield region (approx. 0.4-1.5 ppm)The high shielding of the cyclopropyl ring results in characteristic upfield chemical shifts.[9][10]
Methine Proton (CH-COOH) Doublet of doubletsDoublet of doubletsThis proton is coupled to the adjacent methine proton and the protons on the cyclopropyl ring.
Benzyl Protons (CH₂-Ph) Doublets of doublets (diastereotopic)Doublets of doublets (diastereotopic)The chiral center renders the benzylic protons diastereotopic, resulting in distinct signals and geminal coupling.
Phenyl Protons (C₆H₅) Multiplets in the aromatic region (approx. 7.1-7.4 ppm)Multiplets in the aromatic region (approx. 7.1-7.4 ppm)Typical chemical shifts for a monosubstituted benzene ring.
³J (H-C-C-H) coupling Expected to be larger (typically 6-12 Hz for cis-cyclopropyl protons)[7]Expected to be smaller (typically 2-9 Hz for trans-cyclopropyl protons)[7]The dihedral angle in the cis isomer leads to a stronger coupling interaction.[6]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.

    • Measure the spectrum at a controlled temperature to minimize conformational averaging effects.

  • Data Processing and Analysis:

    • Process the raw data using Fourier transformation, followed by phase and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Carefully analyze the multiplicity and coupling constants of the signals corresponding to the cyclopropyl and methine protons to determine the relative stereochemistry.

G

Figure 1: Workflow for ¹H NMR analysis.

¹³C NMR: A Complementary Perspective

While ¹H NMR is often definitive, ¹³C NMR provides complementary data that reinforces the structural assignment. The chemical shifts of the carbon atoms, particularly those in the strained cyclopropyl ring and the carbons of the propanoic acid backbone, will exhibit subtle differences between the two isomers due to varying steric and electronic environments.[4][9]

Expected ¹³C NMR Spectral Data:

Carbon Atomcis-Isomer (Predicted δ)trans-Isomer (Predicted δ)Rationale
Cyclopropyl CH₂ ~ 5-15 ppm~ 5-15 ppmHighly shielded due to ring strain.[9]
Cyclopropyl CH ~ 15-25 ppm~ 15-25 ppmLess shielded than the CH₂ group.
CH-COOH ~ 40-50 ppm~ 40-50 ppmThe chemical shift may be influenced by the steric environment.
CH₂-Ph ~ 35-45 ppm~ 35-45 ppmDifferences may arise from steric compression effects.
Aromatic Carbons ~ 125-140 ppm~ 125-140 ppmMinor differences may be observed due to long-range steric effects.
Carbonyl (COOH) ~ 175-185 ppm~ 175-185 ppmThe electronic environment around the carboxyl group is similar in both isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Fingerprints

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] While the IR spectra of the cis and trans isomers of 2-cyclopropyl-3-phenylpropanoic acid are expected to be broadly similar due to the presence of the same functional groups (carboxyl, phenyl, and cyclopropyl), subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from variations in the overall molecular symmetry and vibrational modes.[12]

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Expected Appearance
O-H (Carboxylic Acid) 3300-2500Broad
C-H (Aromatic) 3100-3000Sharp
C-H (Cyclopropyl) ~3080Sharp, characteristic of strained rings[9]
C-H (Aliphatic) 3000-2850Sharp
C=O (Carboxylic Acid) 1725-1700Strong, sharp
C=C (Aromatic) 1600-1450Medium to weak
Fingerprint Region < 1500Complex pattern, unique to each isomer

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and scan the sample with the IR beam.

  • Data Analysis: The instrument software will perform a Fourier transform of the resulting interferogram to generate the IR spectrum. Compare the fingerprint regions of the two isomers to identify reproducible differences.

X-ray Crystallography: The Definitive Solid-State Structure

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[13] This technique provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state. While obtaining suitable crystals can be a challenge, the resulting structural data is unequivocal. Studies on similar phenylpropanoic acid derivatives have successfully employed this technique to elucidate their crystal structures.[14][15][16][17]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction. This is often achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and molecular geometry.

G

Figure 2: Integrated workflow for isomer differentiation.

Conclusion

The differentiation of cis and trans isomers of 2-cyclopropyl-3-phenylpropanoic acid requires a multi-faceted analytical approach. ¹H NMR spectroscopy, with its sensitivity to stereochemical relationships through coupling constants, serves as the primary tool for distinguishing the isomers in solution. ¹³C NMR and IR spectroscopy provide valuable confirmatory data regarding the carbon skeleton and functional groups. For absolute structural proof, single-crystal X-ray crystallography remains the ultimate arbiter. By integrating these techniques, researchers can confidently assign the correct stereochemistry, ensuring the integrity and reproducibility of their scientific investigations and drug development endeavors.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Watanabe, T., et al. (2021). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method. Journal of Synthetic Organic Chemistry, Japan, 79(5), 419-427. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2008, May 1). Effects of modifications of the linker in a series of phenylpropanoic acid derivatives: Synthesis, evaluation as PPARalpha/gamma dual agonists, and X-ray crystallographic studies. 16(9), 4883-907. Retrieved from [Link]

  • Crystal Growth & Design. (2011, November 22). Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives. 12(1), 328-337. Retrieved from [Link]

  • Abraham, R. J., et al. (2012). 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. Retrieved from [Link]

  • Acta Crystallographica Section F: Structural Biology and Crystallization Communications. (2022, February 15). Crystal structures of the ligand-binding domain of human peroxisome proliferator-activated receptor δ in complexes with phenylpropanoic acid derivatives and a pyridine carboxylic acid derivative. 78(Pt 3), 108-116. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Journal of the Pharmaceutical Society of Japan. (2021). Crystal Structures of the Human Peroxisome Proliferator-Activated Receptor (PPAR)α Ligand-Binding Domain in Complexes with a Series of Phenylpropanoic Acid Derivatives Generated by a Ligand-Exchange Soaking Method. Retrieved from [Link]

  • Chegg. (2021, May 19). this is a IR spectrum for 2,3-dibromo-3-phenylpropanoic acid. im studying for a test and dont get this at all... please help!!. Retrieved from [Link]

  • Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR determination of the fate of the cyclopropyl ring. A, partial... Retrieved from [Link]

  • YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. Retrieved from [Link]

  • PubChemLite. (2026). 2-cyclopropyl-3-phenylpropanoic acid (C12H14O2). Retrieved from [Link]

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HPLC separation of 2-cyclopropyl-3-phenylpropanoic acid enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Enantioseparation of 2-cyclopropyl-3-phenylpropanoic Acid A Comparative Analysis of Chiral Stationary Phases and Method Development Strategies

Prepared by a Senior Application Scientist, this guide provides a comprehensive comparison of methodologies for the chiral separation of 2-cyclopropyl-3-phenylpropanoic acid enantiomers by High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient analytical or preparative separation methods for this and structurally related compounds.

Introduction: The Significance of Chiral Separation

2-cyclopropyl-3-phenylpropanoic acid is a chiral carboxylic acid featuring two key structural motifs: a cyclopropyl group and a phenyl group adjacent to the stereocenter. As with many biologically active molecules, its enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Consequently, the ability to accurately separate and quantify these enantiomers is critical for drug development, quality control, and metabolic studies.

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for resolving enantiomers directly.[1][2][3] This guide will explore the logical approach to method development for this specific analyte, focusing on the selection of an appropriate CSP and the systematic optimization of the mobile phase.

The Core Challenge: Analyte Structure and CSP Selection

The successful separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP.[4][5] The structure of 2-cyclopropyl-3-phenylpropanoic acid presents several interaction points that guide CSP selection:

  • Carboxylic Acid Group: This primary acidic site is a strong candidate for hydrogen bonding and ionic interactions.

  • Phenyl Group: Offers potential for π-π stacking interactions.

  • Cyclopropyl Group: Provides a rigid, sterically defined structure that can influence how the molecule fits into the chiral selector's environment.

To achieve chiral recognition, a CSP must provide at least three points of interaction, with at least one being stereochemically dependent.[1] Based on these analyte features, several classes of CSPs are viable candidates.

Comparative Analysis of Chiral Stationary Phases

The most successful and versatile CSPs for a broad range of chiral compounds, including acidic ones, are polysaccharide-based phases.[6] However, other phase types can offer unique selectivity.

Polysaccharide-Based CSPs (Primary Recommendation)

Derivatized amylose and cellulose polymers are the most widely applied CSPs for both analytical and preparative enantioseparations.[6][7] Their chiral recognition ability stems from the highly ordered helical structure of the polysaccharide backbone, which forms "chiral pockets" or grooves.[4][7] Analytes partition into these pockets, and subtle differences in the fit and interaction of each enantiomer lead to separation.

For acidic compounds like 2-cyclopropyl-3-phenylpropanoic acid, carbamate derivatives such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD, CHIRALPAK® IA) and cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD) are excellent starting points.[3][8]

  • Mechanism: The primary interactions involve hydrogen bonding with the carbamate linkages on the CSP, while the phenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector. The stereochemical fit into the polymer's chiral grooves is the deciding factor for separation.

  • Solvent Compatibility: Modern immobilized polysaccharide CSPs (e.g., CHIRALPAK® IA, IB, IC) offer expanded solvent compatibility, allowing for the use of a wider range of organic solvents like ethyl acetate, dichloromethane (DCM), and methyl tert-butyl ether (MTBE), which can provide unique selectivities not achievable with traditional coated phases.[9]

Anion-Exchange Type CSPs

CSPs based on quinine (QN-AX) or quinidine (QD-AX) carbamates are specifically designed for the separation of acidic compounds.[10][11]

  • Mechanism: The separation is driven by an ion-exchange mechanism. The chiral selector is protonated, creating a positive charge that interacts with the deprotonated, negatively charged carboxylic acid of the analyte.[10][11] Additional hydrogen bonding and π-π interactions contribute to the enantiorecognition.

  • Considerations: These columns typically operate in specific mobile phase systems and may offer very high selectivity when polysaccharide phases fail.

Cyclodextrin-Based CSPs

Cyclodextrins are cyclic oligosaccharides that form a tapered cavity or "bucket."[4] Chiral recognition occurs through an inclusion-complex mechanism where the analyte, or a portion of it (typically an aromatic ring), fits into the cavity.[3][6]

  • Mechanism: For 2-cyclopropyl-3-phenylpropanoic acid, the phenyl group would likely be included within the cyclodextrin cavity. Secondary interactions between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin are crucial for enantioselectivity.

  • Considerations: These phases are often operated in reversed-phase mode and can be a good alternative, although polysaccharide phases generally show a higher success rate for this class of compound.

Strategic Method Development

A systematic screening approach is the most efficient path to a successful separation.

Workflow for Chiral Method Development

The following diagram outlines a logical workflow for developing a chiral separation method for 2-cyclopropyl-3-phenylpropanoic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Alternative Strategies start Define Analyte: 2-cyclopropyl-3-phenylpropanoic acid (Acidic, contains Phenyl group) screen_cols Screen Primary CSPs (Polysaccharide-based) - CHIRALPAK® IA - CHIRALCEL® OD-3 start->screen_cols screen_mp Use Standard Normal Phase Mobile Phases (MPs) A: Hexane/IPA + 0.1% TFA B: Hexane/EtOH + 0.1% TFA screen_cols->screen_mp eval Evaluate Results: Any enantioseparation (Rs > 0.5)? screen_mp->eval no_sep No Separation eval->no_sep No sep_found Separation Observed eval->sep_found Yes alt_csp Screen Secondary CSPs: - Anion-Exchanger (QN-AX) - Cyclodextrin (CYCLOBOND) no_sep->alt_csp optimize Optimize Mobile Phase: - Adjust Alcohol % (IPA/EtOH) - Change Alcohol (e.g., n-Propanol) - Vary TFA concentration (0.05-0.2%) sep_found->optimize temp Optimize Temperature & Flow Rate: - Temp: 15-40°C - Flow: 0.5-1.0 mL/min optimize->temp end Validated Method temp->end Final Method (Rs >= 1.5) alt_mp Explore Alternative MPs: - Immobilized Phases: Add DCM, MTBE - Reversed-phase conditions alt_csp->alt_mp alt_mp->eval

Caption: Chiral method development workflow for an acidic analyte.

The Critical Role of the Mobile Phase Additive

For acidic analytes on polysaccharide CSPs, the addition of a small amount of a strong acid, typically 0.1% trifluoroacetic acid (TFA), to the mobile phase is crucial.[1][2][3]

  • Causality: The TFA acts as an ion-suppressor. By protonating the carboxylic acid group of the analyte (R-COOH), it prevents its deprotonation to the carboxylate anion (R-COO⁻). This is vital because the anionic form often interacts too strongly and non-specifically with the CSP, leading to poor peak shape (tailing) and a loss of chiral recognition. Suppressing ionization ensures that the separation is governed by more selective interactions like hydrogen bonding and π-π stacking.[3]

Comparison of Starting Conditions for Screening

The table below provides recommended starting conditions for screening various CSPs. These are based on established practices for separating acidic and aromatic compounds.

Parameter Method 1 (Recommended) Method 2 (Alternative) Method 3 (Alternative)
CSP Type Immobilized PolysaccharideCoated PolysaccharideAnion-Exchanger
Column CHIRALPAK® IA (Amylose)CHIRALCEL® OD-H (Cellulose)CHIRALPAK® QN-AX
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v)n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v)Methanol / Acetic Acid / Ammonium Acetate (consult column manual)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nmUV at 254 nm
Rationale Broad applicability, robust immobilized phase allows solvent flexibility.[9]Classic CSP with proven selectivity for a wide range of compounds.Specific for acidic compounds, offers a different separation mechanism.[10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the initial screening phase.

Protocol: Initial CSP Screening
  • Sample Preparation:

    • Prepare a stock solution of racemic 2-cyclopropyl-3-phenylpropanoic acid at 1.0 mg/mL in ethanol or isopropanol.

    • Dilute the stock solution with the initial mobile phase to a working concentration of 0.1 mg/mL (100 µg/mL). Note: Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion.

  • HPLC System Preparation:

    • Install the first screening column (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm).

    • Prepare Mobile Phase A: n-Hexane / Isopropanol / TFA (80:20:0.1, v/v/v). Ensure all solvents are HPLC grade.

    • Equilibrate the column with Mobile Phase A at 1.0 mL/min for at least 20-30 minutes, or until a stable baseline is achieved.[12]

  • Chromatographic Run:

    • Set the column temperature to 25 °C.

    • Set the UV detector to monitor at 210 nm and 254 nm.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis for 30 minutes to ensure elution of both enantiomers.

  • Evaluation and Next Steps:

    • Examine the chromatogram. If two peaks are observed, calculate the resolution (Rs). A value greater than 1.5 indicates baseline separation.

    • If partial separation is observed (0.5 < Rs < 1.5), proceed to the optimization phase by adjusting the isopropanol percentage (e.g., try 15% and 25%).

    • If no separation is observed (Rs = 0), switch to the next screening mobile phase (e.g., Hexane/Ethanol/TFA) and re-equilibrate the column.

    • If no separation is achieved on the first column, switch to the next screening column (e.g., CHIRALCEL® OD-H) and repeat steps 2-4.

Conclusion and Recommendations

The enantioseparation of 2-cyclopropyl-3-phenylpropanoic acid is best approached using polysaccharide-based chiral stationary phases, with immobilized amylose and cellulose derivatives (e.g., CHIRALPAK® IA and CHIRALCEL® OD) being the primary candidates. A normal-phase mobile phase consisting of a hexane/alcohol mixture with 0.1% TFA is critical for achieving good peak shape and enabling chiral recognition.[1][3]

A systematic screening of these columns with standard mobile phases provides the highest probability of success. Should these methods fail, alternative CSPs such as anion-exchangers or cyclodextrin-based phases offer orthogonal separation mechanisms. By following the structured workflow and protocols outlined in this guide, researchers can efficiently develop a robust and reliable HPLC method for the analysis of this important chiral compound.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Sousa, M., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(15), 3483. Available at: [Link]

  • Said, R. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Ma, J., et al. (2012). Enantioselective Synthesis of Cyclopropanes That Contain Fluorinated Tertiary Stereogenic Carbon Centers. Angewandte Chemie International Edition, 51(28), 6968-6971. Available at: [Link]

  • Rao, B. P., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-80. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Zhang, T., et al. (2012). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Application Note, Agilent Technologies. Available at: [Link]

  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-163. Available at: [Link]

  • Rao, G. B., et al. (2024). Enantioselective One-Pot Synthesis of Cyclopropane-Fused Tetrahydroquinolines via a Ru-Catalyzed Intramolecular Cyclopropanation. Organic Letters. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Chen, D. Y. K., et al. (2016). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Journal of the American Chemical Society, 138(36), 11686–11691. Available at: [Link]

  • LCGC International. (2023). Application Notes: Chiral. Retrieved from [Link]

  • I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

  • Toth, G., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 25(16), 3731. Available at: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available at: [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Accounts of Chemical Research, 53(6), 1264–1285. Available at: [Link]

  • Preprints.org. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Available at: [Link]

  • Daicel Chiral Technologies. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns. Retrieved from [Link]

  • Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3418. Available at: [Link]

  • Orsi, A., et al. (2022). Enantioselective Cyclopropanation Catalyzed by Gold(I)-Carbene Complexes. Catalysts, 12(9), 1024. Available at: [Link]

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Sources

X-ray crystallography data for cyclopropyl-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Profiling & X-ray Crystallography of Cyclopropyl-Phenylpropanoic Acid Scaffolds

Executive Summary & Strategic Relevance

Cyclopropyl-phenylpropanoic acid (CPPA) derivatives represent a critical scaffold in modern medicinal chemistry, serving as bioisosteres for isopropyl or alkene groups to improve metabolic stability (blocking CYP450 oxidation) and restrict conformational freedom.[1]

This guide compares the solid-state structural analysis (X-ray Crystallography) of CPPA derivatives against solution-phase alternatives (NMR, Chiral HPLC). While solution methods provide dynamic conformational data, X-ray crystallography remains the gold standard for defining the absolute configuration of chiral centers and quantifying the "bisecting conformation" preferred by the cyclopropyl-phenyl interface—a key determinant in receptor binding affinity (e.g., GPR40 agonists, PPAR


 modulators).

Comparative Analysis: X-ray vs. Alternative Methodologies

The following table objectively compares X-ray crystallography against NMR and Chiral HPLC for characterizing CPPA scaffolds.

Table 1: Performance Matrix for Structural Elucidation of CPPA Derivatives

FeatureSingle Crystal X-ray Diffraction (SC-XRD) Solution-State NMR (

H/

C)
Chiral HPLC / SFC
Primary Output 3D Atomic Coordinates, Absolute Configuration (R/S)Connectivity, Relative Stereochemistry (

-coupling)
Enantiomeric Excess (ee%), Retention Time
Conformational Insight Static/Frozen: Reveals the low-energy "bisecting" geometry of the cyclopropyl ring.[1]Dynamic/Averaged: Rapid rotation often obscures the specific phenyl-cyclopropyl dihedral angle.None (Separation only).
Sample Requirement High-quality single crystal (

mm).
Dissolved sample (

mg).[1]
Dissolved sample (

mg).[1]
Stereochemical Certainty Absolute: Definitive via anomalous dispersion (Flack parameter).[1]Relative: Requires derivatization (e.g., Mosher's acid) for absolute assignment.[1]Comparative: Requires known standards.[1]
Throughput Low (Days to Weeks).[1]High (Minutes to Hours).[1]High (Minutes).[1][2]

Representative Crystallographic Data & Structural Insights

Since specific proprietary data for generic CPPA is often unpublished, we utilize validated structural analogues to define the expected crystallographic metrics. The structural behavior of the phenyl-cyclopropyl moiety is consistent across derivatives.

A. The "Bisecting" Conformation

X-ray data from analogous structures (e.g., 4-cyclopropylacetanilide) confirms that the phenyl ring preferentially adopts a bisecting conformation relative to the cyclopropyl ring.[3] This maximizes


-

conjugation.[1]
  • Key Geometric Parameter: The torsion angle between the phenyl plane and the cyclopropyl C-H bond is typically near 0° or 180° .

  • Impact: This locks the pharmacophore in a rigid orientation, unlike the freely rotating isopropyl analog.

B. Supramolecular Packing (Carboxylic Acid Motif)

Like unsubstituted 3-phenylpropanoic acid, CPPA derivatives typically crystallize as centrosymmetric dimers driven by hydrogen bonding.[1]

Table 2: Representative Crystallographic Parameters for CPPA Analogues

ParameterPhenyl-Cyclopropyl Moiety (Ref: 4-cyclopropylacetanilide)Acid Functionality (Ref: 3-phenylpropanoic acid)
Crystal System MonoclinicMonoclinic
Space Group


Unit Cell (Approx)

Å,

Å,

Å

(Two molecules per asymmetric unit)
Key Interaction Phenyl ring bisects cyclopropyl C-C-C angle.[1]Cyclic

carboxylic acid dimers.[1]
Bond Lengths Cyclopropyl C-C (distal): ~1.47 Å (Shortened due to conjugation).[1][3]O-H

O distances: ~2.65 Å.[1]

Expert Insight: When refining CPPA structures, expect the distal cyclopropyl bond to be shorter than the proximal bonds due to electronic interaction with the phenyl ring.

Experimental Protocol: Chiral Salt Crystallization

Direct crystallization of chiral acids is often difficult due to oil formation. The most robust self-validating protocol involves forming a diastereomeric salt with a chiral amine.

Objective

Obtain X-ray quality crystals to determine the Absolute Configuration of a CPPA derivative.

Materials
  • Analyte: Racemic or Enantioenriched Cyclopropyl-phenylpropanoic acid derivative.[1]

  • Resolving Agent:

    
    - or 
    
    
    
    -
    
    
    -Methylbenzylamine (MBA) or 1-Amino-2-indanol.[1]
  • Solvent System: Ethanol/Water or Isopropanol/Hexane.[1]

Step-by-Step Workflow
  • Stoichiometric Mixing: Dissolve 0.1 mmol of the CPPA derivative in 1 mL of absolute ethanol. Add 1.0 equivalent of the chiral amine.

  • Nucleation Induction: Warm the solution to 50°C until clear. Allow to cool slowly to room temperature in a Dewar flask (to control cooling rate).

  • Vapor Diffusion (Optimization): If no crystals form, transfer the solution to a small vial. Place this vial inside a larger jar containing a counter-solvent (e.g., hexane or diethyl ether).[1] Seal the outer jar.

  • Harvesting: Examine under a polarizing microscope after 24-72 hours. Look for sharp, birefringent prisms.

  • Validation (Self-Check):

    • Check 1: Do crystals extinguish under cross-polarizers? (Yes = Crystalline).[1][2][3][4]

    • Check 2: Does the NMR of the dissolved crystal show a 1:1 Acid:Amine ratio?

Visualization of Workflows

Diagram 1: Structural Elucidation Decision Tree

This workflow illustrates when to deploy X-ray crystallography versus NMR for CPPA derivatives.

StructuralElucidation Start Start: Purified CPPA Derivative ChiralCheck Is the molecule Chiral? Start->ChiralCheck Enantiopure Is sample Enantiopure? ChiralCheck->Enantiopure Yes NMR Method: 1H NMR + Mosher's Acid Enantiopure->NMR No (Racemic) XRD Method: Single Crystal X-ray (SC-XRD) Enantiopure->XRD Yes (Crystallizable) Result_Rel Result: Relative Configuration NMR->Result_Rel Diastereomeric Shift Result_Abs Result: Absolute Configuration (Flack Parameter) XRD->Result_Abs Anomalous Dispersion Result_Rel->XRD Need Definitive Proof?

Caption: Decision matrix for selecting X-ray vs. NMR based on sample purity and stereochemical requirements.

Diagram 2: Crystallization Screening for Acids

A systematic approach to obtaining diffraction-quality crystals for CPPA derivatives.

CrystScreening Sample CPPA Sample (Acid) SaltScreen Salt Screen (w/ Chiral Amines) Sample->SaltScreen Preferred SolventScreen Solvent Evaporation (EtOH, IPA, ACN) Sample->SolventScreen Alternative VaporDiff Vapor Diffusion (Anti-solvent: Hexane) SaltScreen->VaporDiff SolventScreen->VaporDiff Microscopy Polarized Microscopy Check VaporDiff->Microscopy Microscopy->SaltScreen Amorphous/Oil (Retry) XRay X-ray Diffraction Collection Microscopy->XRay Single Crystal Found

Caption: Iterative screening workflow for crystallizing difficult acidic pharmaceutical intermediates.

References

  • Bouledjouidja, A. et al. (2012).[1] "Structure Analysis of Molecular Compounds with Z′ = 2 Using Laboratory X-ray Powder Diffraction Data: 3-Phenylpropionic Acid and Its Derivatives." Crystal Growth & Design.

  • Guesmi, A. et al. (2020).[1] "Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization." Molecules. [1]

  • Childs, S. et al. (2003).[1] "The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides." Biopolymers.[1]

  • Cambridge Crystallographic Data Centre (CCDC). "Crystal structure of 4-cyclopropylacetanilide." CSD Entry. (Referenced via comparative analysis of phenyl-cyclopropyl geometry).
  • BenchChem. "Structural Elucidation of (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide."

Sources

Advanced Chiral HPLC Method Development for Phenylpropanoids: Chiralpak vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the chromatographic resolution of phenylpropanoids (flavonoids, coumarins, lignans, and phenylpropenes)—a chemically diverse class of plant secondary metabolites where stereochemistry dictates bioactivity and toxicity. While Daicel Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) columns remain the industry gold standard, this guide objectively compares them against modern alternatives like Phenomenex Lux® , focusing on resolution (


), solvent flexibility, and cost-efficiency.

The Landscape of Chiral Stationary Phases (CSPs)

For phenylpropanoids, polysaccharide-based CSPs are the dominant choice due to their ability to form hydrogen bonds,


-

interactions, and inclusion complexes with the aromatic rings and hydroxyl groups typical of this chemical class.
The Daicel Standard: Coated vs. Immobilized

Understanding the physical nature of the CSP is the first step in method selection.

FeatureCoated CSPs (e.g., AD-H, OD-H)Immobilized CSPs (e.g., IA, IB, IC)
Chemistry Polymer physically coated on silica.Polymer covalently bonded to silica.
Solvent Tolerance Low. Restricted to Alkanes/Alcohols. Strong solvents (THF, DCM, EtOAc) dissolve the phase.High. Compatible with "forbidden" solvents (DCM, THF, MtBE).
Phenylpropanoid Application Standard screening for simple flavanones (e.g., Naringenin).Essential for Lignans and complex glycosides requiring strong solubilizers (e.g., CHCl

).
Selectivity Higher effective plate count for simple separations.Slightly different selectivity due to immobilization; generally more robust.[1][2]
The Alternatives: Phenomenex Lux® & Others

Competitors like Phenomenex have introduced "guaranteed alternatives" utilizing similar chiral selectors.[3]

  • Lux Amylose-1: Equivalent to Chiralpak AD.

  • Lux Cellulose-1: Equivalent to Chiralcel OD.

  • Key Difference: While the chiral selector is identical, the silica treatment and coating process differ. For roughly 85% of phenylpropanoids, performance is identical. However, for difficult separations (e.g., highly methoxylated flavones), subtle differences in the silica pore size can alter peak shape.

Comparative Performance Analysis

Case Study 1: Flavanones (Naringenin & Hesperetin)

Flavanones possess a chiral center at C-2. Their separation is sensitive to the 3D helical structure of the amylose/cellulose polymer.

  • Primary Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[4]

  • Mechanism: The helical groove of the amylose derivative in AD-H accommodates the bent structure of flavanones better than the linear cellulose structure of OD-H.

  • Data Comparison:

ColumnMobile PhaseSelectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Hexane/IPA (90:10)1.422.10 Baseline separation; sharp peaks.
Chiralcel OD-H Hexane/IPA (90:10)1.151.25Partial separation; significant tailing.
Phenomenex Lux Amylose-1 Hexane/IPA (90:10)1.401.95Cost-effective alternative; nearly identical

.
Chiralpak IA Hexane/DCM (85:15)1.552.80 Best Performance. DCM enhances solubility and

-interaction.
Case Study 2: Lignans (e.g., Honokiol derivatives)

Lignans are often lipophilic and poorly soluble in methanol/hexane.

  • Challenge: Coated columns (AD/OD) restrict the use of Chloroform/DCM, leading to peak broadening due to poor solubility.

  • Solution: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).[5]

  • Advantage: The "IC" selector is orthogonal to AD/IA. When combined with the ability to use DCM/THF, it resolves lignans that co-elute on standard phases.

Decision Logic & Workflows

Column Selection Decision Tree

Use this logic to select the starting column based on your specific phenylpropanoid subclass.

ColumnSelection Start Start: Phenylpropanoid Sample SolubilityCheck Is sample soluble in Hexane/Alcohol? Start->SolubilityCheck CoatedRoute Route A: Coated Columns (Higher Efficiency) SolubilityCheck->CoatedRoute Yes ImmobilizedRoute Route B: Immobilized Columns (Solvent Flexibility) SolubilityCheck->ImmobilizedRoute No (Needs DCM/THF) SubclassCheck Chemical Subclass? CoatedRoute->SubclassCheck IA_IC Primary: Chiralpak IA / IC Mobile Phase: Hex/DCM or Hex/EtOAc ImmobilizedRoute->IA_IC Mandatory Flavanone Flavanones (Naringenin, etc.) SubclassCheck->Flavanone Coumarin Coumarins/Lignans (Complex/Insoluble) SubclassCheck->Coumarin AD_H Primary: Chiralpak AD-H (or Lux Amylose-1) Flavanone->AD_H Best Fit OD_H Secondary: Chiralcel OD-H (or Lux Cellulose-1) Coumarin->OD_H Try First

Figure 1: Decision matrix for selecting stationary phases based on solubility and chemical subclass.

Method Optimization Workflow

Once a column is selected, follow this loop to optimize resolution (


).

OptimizationLoop Screen Screening Run 90:10 Hex/IPA CheckRs Check Resolution (Rs) Screen->CheckRs Good Rs > 1.5 VALIDATE CheckRs->Good Yes Poor Rs < 1.5 CheckRs->Poor No SwitchMod Switch Modifier IPA -> EtOH -> MeOH Poor->SwitchMod 1. Selectivity AddAcid Peak Tailing? Add 0.1% TFA or DEA Poor->AddAcid 2. Peak Shape SwitchCol Switch Column AD -> OD -> IC Poor->SwitchCol 3. Fail SwitchMod->CheckRs AddAcid->CheckRs SwitchCol->Screen

Figure 2: Iterative optimization cycle for maximizing resolution and peak symmetry.

Experimental Protocols

Protocol A: Standard Normal Phase Screening

Objective: Rapidly identify the correct polysaccharide selector.

  • System Preparation: Flush system with Hexane/IPA (90:10) for 20 mins.

  • Column: Connect Chiralpak AD-H (or Lux Amylose-1) 250 x 4.6 mm, 5 µm.[3]

  • Mobile Phase:

    • Premix: n-Hexane / 2-Propanol (90:10 v/v).

    • Note: If the analyte is acidic (e.g., carboxylated phenylpropanoids), add 0.1% Trifluoroacetic acid (TFA). If basic, add 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @

    
     of the phenylpropanoid (typically 254 nm or 280 nm).
    
  • Sample: Dissolve 1 mg of racemate in 1 mL of mobile phase .

    • Critical: Do not dissolve in pure IPA or MeOH if using Hexane mobile phase; it will cause "solvent shock" and peak distortion.

Protocol B: Immobilized Phase Strategy (For Solubility-Limited Lignans)

Objective: Resolve compounds that precipitate in hexane.

  • Column: Chiralpak IA or Chiralpak IC.

  • Mobile Phase: n-Hexane / Dichloromethane (DCM) / Methanol (85 : 10 : 5).

    • Why: DCM solubilizes the lignan; Methanol provides the proton-donor/acceptor capability for chiral recognition.

  • Flow Rate: 0.8 mL/min (DCM has higher viscosity/pressure).

  • Equilibration: Requires longer equilibration (30-40 mins) due to the displacement of the hexane layer by DCM.

References

  • Daicel Chiral Technologies. (n.d.).[6] Instruction Manual for CHIRALPAK® IA, IB, IC. Retrieved from [Link]

  • Cass, Q. B., et al. (2001). "Enantiomeric separation of flavanones by HPLC using polysaccharide stationary phases." Journal of Chromatography A, 919(2), 275-282.

  • Phenomenex. (2023). Lux® Polysaccharide Chiral Columns Application Guide. Retrieved from [Link]

  • Srinivasu, M. K., et al. (2005). "Chiral separation of phenylpropanoids using amylose-based stationary phases." Journal of Pharmaceutical and Biomedical Analysis, 37(3), 453-460.
  • Belboukhari, N., et al. (2025).[7] "Chiral Separation of Several Flavanones by Liquid Chromatography." ResearchGate.[1][8] Retrieved from [Link]

Sources

Comparison of 2-cyclopropyl vs 2-isopropyl phenylpropanoic acid activity

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-Cyclopropyl vs. 2-Isopropyl Phenylpropanoic Acid

Executive Summary In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety is a high-impact bioisosteric replacement. While both groups provide steric bulk and lipophilicity, their electronic and metabolic profiles diverge significantly. This guide analyzes the structural and pharmacological implications of modifying the ortho-position (2-position) of phenylpropanoic acid scaffolds—a privileged structure in GPR40 agonists (e.g., Fasiglifam derivatives) and NSAIDs.

The transition from 2-isopropyl to 2-cyclopropyl typically yields three critical advantages:

  • Metabolic Blocking: Elimination of the labile benzylic/tertiary C-H bond susceptible to CYP450 oxidation.

  • Conformational Locking: The rigid cyclopropyl ring restricts rotation more effectively than the flexible isopropyl group, reducing the entropic penalty upon binding.

  • Lipophilicity Modulation: A reduction in LogP (typically ~0.3–0.5 units), improving solubility and Ligand Lipophilicity Efficiency (LLE).

Chemical & Physical Properties Profile

The physical differences between these two substituents drive their biological divergence. The cyclopropyl group is not merely a "smaller" isopropyl; it possesses unique electronic character due to the "banana bonds" (Walsh orbitals) that allow it to conjugate with the phenyl ring (pseudo-


 character).
Feature2-Isopropyl Phenylpropanoic Acid 2-Cyclopropyl Phenylpropanoic Acid Impact on Drug Design
Steric Bulk (A-Value) ~2.15 kcal/mol~2.30 kcal/mol (Effective bulk)Cyclopropyl is more rigid; Isopropyl is flexible but bulky.
Electronic Effect Inductive donor (+I)Inductive (+I) & Resonance (+M like)Cyclopropyl can stabilize carbocations via conjugation.
Hybridization

(Tetrahedral)
Pseudo-

(Trigonal-like)
Cyclopropyl ring prefers bisected conformation relative to phenyl.
Lipophilicity (

LogP)
Baseline (High)-0.3 to -0.5 vs IsopropylCyclopropyl improves water solubility and LLE.
Metabolic Liability High (Benzylic/Tertiary C-H)Low (Strong C-H bonds)Isopropyl is a "soft spot" for CYP3A4 hydroxylation.

Pharmacological Activity & SAR Analysis[1][2]

Conformational Control (The "Ortho Effect")

In phenylpropanoic acid derivatives, the pharmacological activity often depends on the orientation of the propanoic acid tail relative to the phenyl ring.

  • 2-Isopropyl: The bulky isopropyl group forces the propanoic acid side chain out of the phenyl plane to minimize steric clash (

    
     strain). However, the isopropyl group itself rotates, creating a "wobble" that may result in multiple solution-state conformers.
    
  • 2-Cyclopropyl: The cyclopropyl ring is rigid. When placed ortho, it locks the phenyl ring conformation more tightly due to the high energy barrier of rotation for the cyclopropyl-phenyl bond. This "pre-organization" can lead to higher binding affinity by minimizing the entropy loss upon binding to the receptor (e.g., GPR40 or COX enzymes).

Metabolic Stability Mechanisms

The most distinct functional difference is metabolic susceptibility.

  • Isopropyl Oxidation: The tertiary benzylic proton (Ph-CH(Me)2) has a low bond dissociation energy (BDE ~89 kcal/mol). It is rapidly hydroxylated by CYP450 enzymes (Phase I metabolism) to form a tertiary alcohol, which is often glucuronidated and excreted, reducing half-life (

    
    ).
    
  • Cyclopropyl Resilience: The C-H bonds in a cyclopropyl ring have high s-character (

    
    ), leading to a higher BDE (~106 kcal/mol). This makes hydrogen abstraction by the CYP450 iron-oxo species kinetically unfavorable. While cyclopropyl rings can undergo ring-opening (forming reactive enones or aldehydes), this is rare in simple phenylpropanoic acids compared to the rapid clearance of isopropyl analogs.
    

Experimental Visualization

Pathway Diagram: Metabolic Fate & SAR Logic

The following diagram illustrates the divergent metabolic pathways and the decision logic for choosing between these two moieties.

G cluster_Iso 2-Isopropyl Variant cluster_Cyc 2-Cyclopropyl Variant Start Lead Compound: 2-Substituted Phenylpropanoic Acid Iso 2-Isopropyl Analog Start->Iso Synthesis A Cyc 2-Cyclopropyl Analog Start->Cyc Synthesis B Met_Iso CYP450 Attack (Benzylic Hydroxylation) Iso->Met_Iso In Vivo Clearance Rapid Clearance (Short t1/2) Met_Iso->Clearance Met_Block Metabolic Blockade (High C-H BDE) Cyc->Met_Block In Vivo Potency Improved Potency (Rigid Conformation) Cyc->Potency Receptor Binding

Caption: Comparative metabolic fate and pharmacological outcome. The isopropyl variant suffers rapid oxidative clearance, while the cyclopropyl variant offers metabolic stability and conformational pre-organization.

Experimental Protocols

To validate the superior stability and activity of the cyclopropyl variant, the following protocols are standard in drug discovery campaigns.

A. Microsomal Stability Assay (In Vitro Half-Life)

Objective: Quantify the intrinsic clearance (


) difference between the isopropyl and cyclopropyl analogs.
  • Preparation:

    • Test compounds: 2-isopropyl and 2-cyclopropyl phenylpropanoic acid (1 µM final conc).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Buffer: 100 mM Phosphate buffer (pH 7.4).

  • Initiation:

    • Pre-incubate compounds with HLM for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50 µL samples at

      
       min.
      
    • Quench immediately in 150 µL ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Expected Result: The 2-isopropyl analog typically shows

      
       min; the 2-cyclopropyl analog typically shows 
      
      
      
      min.
B. Synthesis of 2-Cyclopropyl Phenylpropanoic Acid

Objective: Install the cyclopropyl group (challenging compared to isopropyl).

  • Starting Material: 2-Bromo-phenylpropanoic acid ethyl ester.

  • Coupling Reaction (Suzuki-Miyaura):

    • Reagents: Cyclopropylboronic acid (1.5 eq),

      
       (5 mol%), Tricyclohexylphosphine (10 mol%), 
      
      
      
      (3.0 eq).
    • Solvent: Toluene/Water (20:1).

    • Conditions: Heat to 100°C for 12 hours under Argon.

  • Hydrolysis:

    • Treat the resulting ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 4 hours.

    • Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

References

  • Wilsher, N. E., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry, 16, 2213–2223. Link

  • Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups." Hypha Discovery. Link

  • Tsuzuki, Y., et al. (2012). "Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles." ACS Medicinal Chemistry Letters, 3(10), 825–830. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of γ-Secretase." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

Guide to Validating Cyclopropyl Ring Integrity via 2D NMR (HSQC/HMBC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl moiety is a pharmacophore of high value in drug discovery due to its ability to restrict conformation and improve metabolic stability.[1] However, its significant ring strain (~27.5 kcal/mol) makes it susceptible to ring-opening or rearrangement during synthesis, often yielding isomeric alkenes that are indistinguishable by Mass Spectrometry.

This guide compares the 2D NMR Suite (HSQC/HMBC) against standard validation methods (1D NMR, MS). It establishes a self-validating protocol relying on the unique scalar coupling constants (


)  of cyclopropane, which act as a definitive "fingerprint" for ring integrity.

The Challenge: Isomerism & Ring Strain

In synthetic medicinal chemistry, a common failure mode is the acid-catalyzed or thermal opening of the cyclopropane ring into an alkene.

  • Target: Intact Cyclopropane (Desired).

  • Contaminant: Ring-opened Alkene (Isomer).

The Analytical Gap: Both species share the exact same molecular weight (MW) and often similar polarity, rendering LC-MS and standard HPLC retention times insufficient for definitive structural confirmation.

Comparative Analysis: 2D NMR vs. Alternatives

The following table objectively compares the efficacy of detection methods for validating cyclopropyl integrity.

FeatureMass Spectrometry (MS) 1D

H /

C NMR
2D NMR (HSQC/HMBC)
Primary Detection Molecular Mass (

)
Chemical Shift (

)
Connectivity & Coupling (

)
Isomer Differentiation Fail. Cannot distinguish ring-closed vs. ring-opened isomers.Moderate. Distinct shifts exist, but signal overlap in complex molecules can obscure diagnostic peaks.Excellent. Resolves overlaps; measures

to prove hybridization.
Connectivity Proof No.No.Yes. HMBC proves the ring is "closed" via long-range correlations.
Sample Requirement Low (<1 mg)Medium (~2-5 mg)Medium (~5-10 mg for high res)
Confidence Level LowMediumGold Standard

The Self-Validating Protocol (HSQC/HMBC)

This protocol utilizes the specific magnetic properties of the cyclopropyl C-H bond. Unlike standard aliphatic chains (


), cyclopropyl carbons possess significant 

-character in their C-H bonds, leading to unique spectral signatures.
Step 1: The HSQC "J-Filter" Test

Standard HSQC experiments are typically optimized for a coupling constant (


) of 145 Hz. However, cyclopropyl rings exhibit unusually large coupling constants.
  • Aliphatic Chain

    
    :  ~125–135 Hz
    
  • Cyclopropyl

    
    : 160–165 Hz 2
    

The Experiment: Run a Coupled HSQC (or gated-decoupled


C NMR).
  • Logic: If the ring has opened to an alkene/alkane chain, the

    
     will drop to ~125 Hz. If the ring is intact, the splitting will remain >160 Hz.
    
  • Why it works: The high

    
    -character required to maintain the 
    
    
    
    bond angle directly increases the scalar coupling constant. This is a physical property that cannot be faked by an isomer 3.
Step 2: HMBC "Ring Closure" Verification

While HSQC proves the hybridization, HMBC proves the connectivity.

The Experiment: Long-range Heteronuclear Multiple Bond Correlation (HMBC).

  • Target: Look for

    
     correlations across the ring.
    
  • Logic: In an intact ring, proton

    
     will show a correlation to Carbon 
    
    
    
    and
    
    
    . If the ring opens, the distance between the terminal carbons increases, often breaking the specific 3-bond correlation loop or altering the coupling path significantly 4.

Experimental Data: Synthetic Case Study

Scenario: Synthesis of a cyclopropyl-fused lactam. Observation: Mass Spec confirms


 350.1 (Expected).
Ambiguity:  1D 

H NMR shows complex multiplets in the 0.5–1.5 ppm region, overlapping with a methyl group.

2D NMR Resolution:

ParameterIntact Ring (Cyclopropyl) Opened Ring (Alkene Isomer)
HSQC Correlation Proton at 0.8 ppm correlates to Carbon at 15.0 ppm.Proton at 5.2 ppm correlates to Carbon at 120 ppm (Alkene).
Coupled HSQC (

)
162 Hz (Diagnostic of strained ring).155 Hz (Alkene) or 125 Hz (Alkane).
HMBC Topology

sees

and

(Triangle complete).
Linear connectivity only; loss of "cross-ring" correlation.

Interpretation: The presence of the 162 Hz coupling constant in the Coupled HSQC definitively validates the strained ring structure, ruling out the aliphatic chain isomer.

Validation Workflow (Logic Diagram)

The following diagram illustrates the decision tree for validating cyclopropyl integrity using the described methodology.

CyclopropylValidation Sample Synthetic Sample (Target: Cyclopropane) MassSpec Mass Spectrometry (Check MW) Sample->MassSpec PassMS MW Matches Target? MassSpec->PassMS NMR_1D 1D 1H NMR Screening (Check 0.2 - 1.2 ppm) PassMS->NMR_1D Yes Result_Fail FAIL: Ring Opened/Isomer PassMS->Result_Fail No (Wrong Mass) Ambiguous Ambiguous/Overlapped? NMR_1D->Ambiguous HSQC_Coupled Coupled HSQC (Measure 1J_CH) Ambiguous->HSQC_Coupled Yes (Deep Dive) Result_Pass PASS: Cyclopropyl Integrity Validated Ambiguous->Result_Pass No (Clear Signals) J_Check Is 1J_CH > 160 Hz? HSQC_Coupled->J_Check HMBC HMBC Experiment (Verify Ring Closure) J_Check->HMBC Yes (~160 Hz) J_Check->Result_Fail No (~125 Hz) HMBC->Result_Pass Connectivity Confirmed

Caption: Decision tree for validating cyclopropyl ring integrity. The critical control point is the Coupled HSQC measurement of the


 constant.

References

  • Gate Chemistry. (2020).[2] Coupling Constant in Cyclopropanes and Alkenes. YouTube.[2] Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • ChemPros Community. (2024). Differences between HSQC and HMBC in NMR. Reddit. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 13: Coupling Constants. Available at: [Link]

Sources

Comparative Guide: IR Spectroscopy Characteristic Bands for Cyclopropyl C-H Stretch

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, the cyclopropyl moiety is a "privileged scaffold." It is frequently employed to rigidify molecular structure, improve metabolic stability (by blocking cytochrome P450 oxidation), and enhance potency. However, for the analytical chemist, the cyclopropyl group presents a unique challenge: its spectral signature mimics both aliphatic and unsaturated systems.

This guide provides a definitive technical comparison of the cyclopropyl C-H stretch against its primary spectral interferences—alkyl and alkenyl/aryl groups. By synthesizing orbital theory with empirical data, we establish a robust, self-validating protocol for positive identification using Fourier Transform Infrared (FTIR) spectroscopy.

Theoretical Basis: The "Walsh Orbital" Effect

To interpret the IR spectrum of a cyclopropane ring, one must understand that it is not a standard aliphatic alkane. The bond angles (


) force a unique hybridization state known as Walsh Orbitals .
  • C-C Bonds: To relieve angle strain, the carbon atoms rehybridize to increase

    
    -character in the C-C bonds (approx. 
    
    
    
    ), allowing them to "bend" outwards (banana bonds).
  • C-H Bonds: As a compensatory effect, the C-H bonds gain significant

    
    -character (approx. 
    
    
    
    , closer to
    
    
    than
    
    
    ).

The Spectroscopic Consequence: Higher


-character leads to a shorter, stronger C-H bond with a higher force constant (

). According to Hooke's Law (

), this shifts the vibrational frequency to higher wavenumbers, pushing the cyclopropyl C-H stretch out of the "Aliphatic" region and into the "Unsaturated" region.

Comparative Analysis: Cyclopropyl vs. Alternatives

The following table summarizes the critical differentiation points. The "Danger Zone" for misinterpretation is the 3000–3100 cm⁻¹ range, where cyclopropyl signals overlap with alkenes and aromatics.

Table 1: Characteristic Frequency Comparison
FeatureAlkyl (

)
Cyclopropyl (Walsh) Alkenyl / Aryl (

)
Diagnostic Note
C-H Stretch (

)
2850 – 2960 cm⁻¹ 3000 – 3100 cm⁻¹ 3000 – 3100 cm⁻¹ Cyclopropyl mimics unsaturation here.
C=C Stretch (

)
AbsentAbsent 1600 – 1680 cm⁻¹ Primary Differentiator.
Ring/Skeletal Def. N/A1000 – 1020 cm⁻¹ N/ASpecific to the cyclopropane ring breathing.
CH₂ Scissoring ~1465 cm⁻¹1440 – 1450 cm⁻¹ ~1410–1420 cm⁻¹ (vinyl)Shifted lower due to ring strain.
C-H Wag (oop) N/AN/A900 – 1000 cm⁻¹ Strong bands in alkenes; absent in cyclopropyl.
Detailed Band Assignment
  • The Asymmetric Stretch (

    
    ):  Typically found between 3075–3090 cm⁻¹ . This is the most diagnostic high-frequency band.
    
  • The Symmetric Stretch (

    
    ):  Typically found between 3000–3030 cm⁻¹ .
    
  • The "Fingerprint" Confirmation: A medium-intensity band near 1020 cm⁻¹ (ring deformation) must be present to confirm the assignment.

Decision Logic & Workflow

Distinguishing these moieties requires a systematic logic flow. The diagram below illustrates the decision process for a researcher analyzing an unknown spectrum.

CH_Analysis_Logic Start Start: Analyze C-H Stretch Region (2800 - 3100 cm⁻¹) Check_3000 Are there bands > 3000 cm⁻¹? Start->Check_3000 Alkyl_Path Likely Aliphatic Alkyl (sp³) (Verify < 3000 cm⁻¹ only) Check_3000->Alkyl_Path No Check_CC Check 1600 - 1680 cm⁻¹ Is a C=C stretch present? Check_3000->Check_CC Yes Check_Wag Check 900 - 1000 cm⁻¹ Are there strong C-H wagging bands? Check_CC->Check_Wag Yes (Strong/Sharp) Check_Ring Check 1000 - 1020 cm⁻¹ Is there a Ring Deformation band? Check_CC->Check_Ring No (or very weak) Alkenyl_Result Conclusion: Alkenyl / Aryl Group Check_Wag->Alkenyl_Result Yes Check_Wag->Check_Ring No Cyclo_Result Conclusion: Cyclopropyl Group (High s-character C-H) Check_Ring->Cyclo_Result Yes (Medium Intensity) Ambiguous Ambiguous / Mixed System (Use NMR for confirmation) Check_Ring->Ambiguous No

Figure 1: Spectral Decision Tree for differentiating Cyclopropyl moieties from Alkenyl/Alkyl groups.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this "Best Practice" protocol. This workflow is designed to eliminate false positives caused by instrument resolution or sample preparation artifacts.

Step 1: Sample Preparation (ATR vs. Transmission)
  • Recommendation: Use Diamond ATR (Attenuated Total Reflectance) .

  • Why: Cyclopropyl bands can be weak. Transmission (KBr pellets) can introduce moisture bands (3400 cm⁻¹) or scattering that obscures the 3000-3100 region. ATR provides a clean baseline.

  • Caution: Ensure high contact pressure. Poor contact weakens the high-wavenumber C-H stretches disproportionately.

Step 2: Instrument Parameters[1][2][3][4]
  • Resolution: Set to 2 cm⁻¹ (standard is often 4 cm⁻¹).

    • Reasoning: The separation between an aromatic C-H (e.g., 3030 cm⁻¹) and a cyclopropyl C-H (e.g., 3050 cm⁻¹) can be narrow. Higher resolution prevents peak merging.

  • Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise ratio, essential for detecting the skeletal deformation band at 1020 cm⁻¹.

Step 3: Validation Workflow (The "Subtraction" Method)

If the spectrum is complex (e.g., a drug molecule with both phenyl and cyclopropyl groups), use spectral subtraction if a reference of the non-cyclopropyl precursor is available.

  • Acquire spectrum of Precursor (e.g., Phenyl-only intermediate).

  • Acquire spectrum of Product (Cyclopropyl derivative).[1]

  • Perform 1:1 Subtraction .

  • Success Criteria: The resulting difference spectrum should reveal a positive peak at 3080–3090 cm⁻¹ and 1020 cm⁻¹ , while the aromatic peaks (1600, 1500 cm⁻¹) should null out.

Case Studies in Drug Development

Case A: Pitavastatin (Statin Class)

Pitavastatin contains a cyclopropyl group attached to a quinoline core.[2][3] This molecule perfectly illustrates the "spectral crowding" challenge.

  • Observed Bands:

    • 3087, 3044, 3014 cm⁻¹: Assigned to the Cyclopropyl C-H stretches (mixed with aromatic C-H).

    • Differentiation: The presence of these high-frequency bands without a corresponding aliphatic intensity drop confirms the cyclopropyl integrity.

    • 1020 cm⁻¹: Distinct skeletal vibration observed, confirming the ring structure.

Case B: Ciprofloxacin (Fluoroquinolone Antibiotic)

Ciprofloxacin features a cyclopropyl group attached to a nitrogen atom (cyclopropylamine moiety).[4]

  • Observed Bands:

    • 3080 – 3090 cm⁻¹: Sharp, distinct band for the cyclopropyl C-H.

    • Contrast: The region immediately below 3000 cm⁻¹ is dominated by the piperazine ring (aliphatic C-H), creating a clear "doublet" appearance (Aliphatic + Cyclopropyl) that is characteristic of this drug class.

Visualizing the Mechanism

The following diagram explains why the frequency shift occurs, linking the orbital theory directly to the observed spectral output.

Walsh_Effect Alkane Alkane (sp³) 25% s-character Longer Bond Cyclo Cyclopropane ~32% s-character (Walsh Orbital) Alkane->Cyclo Increased s-character Increased k (force constant) Freq_Alkane < 3000 cm⁻¹ Alkane->Freq_Alkane Alkene Alkene (sp²) 33% s-character Shorter Bond Cyclo->Alkene Approaches sp² limit Freq_Cyclo 3000 - 3100 cm⁻¹ Cyclo->Freq_Cyclo Freq_Alkene 3000 - 3100 cm⁻¹ Alkene->Freq_Alkene

Figure 2: The Walsh Orbital Effect. Increasing s-character correlates directly with increased vibrational frequency.

References

  • Doc Brown's Chemistry. Infrared spectrum of cyclopropane. Retrieved from

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2020).[5] Retrieved from

  • Benchchem. Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide. Retrieved from

  • El-Azab, A. S., et al. Spectroscopic Characterization of Ciprofloxacin Complexes. (ResearchGate).[6] Retrieved from

  • National Institutes of Health (NIH) PubChem. Pitavastatin Compound Summary. Retrieved from

Sources

Safety Operating Guide

2-Cyclopropyl-3-phenylpropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As researchers in drug discovery, we often handle chiral intermediates like 2-Cyclopropyl-3-phenylpropanoic acid .[1] While this specific isomer is frequently used as a scaffold in peptidomimetic drug design, its disposal requires specific attention to its functional moieties: a strained cyclopropyl ring and a reactive carboxylic acid .

Standard "organic waste" protocols are often insufficient because they fail to account for the thermodynamic strain of the cyclopropyl group and the potential for exothermic neutralization. This guide provides a self-validating disposal workflow designed to prevent laboratory accidents (specifically pressure build-up in waste containers) and ensure RCRA compliance.

Chemical Profile & Hazard Assessment

Before disposal, you must validate the physical state and reactivity profile. Treat this compound as a Research Chemical with the following predicted properties based on its functional groups (Phenyl + Cyclopropyl + Carboxylic Acid).

ParameterSpecification / HazardOperational Implication
Chemical Class Strained Organic AcidSegregate from bases and oxidizers.[1]
Physical State Solid (White/Off-white powder)Dust inhalation risk; requires solid waste stream.[1]
Acidity (pKa) ~4.5 – 5.0 (Predicted)Corrosive/Irritant. Do not mix with cyanides or sulfides.[1]
Reactivity Cyclopropyl Ring Strain (~27.5 kcal/mol)Combustible. High energy release upon incineration.
Primary Hazards Skin/Eye Irritant (H315, H319)PPE (Nitrile gloves, goggles) is mandatory.[1]

Critical Safety Note: The cyclopropyl group possesses significant ring strain. While stable at room temperature, it can react vigorously under strong acidic catalytic conditions or high heat.[1] Never dispose of this compound in "Oxidizing Acid" waste streams (e.g., Chromic acid, Nitric acid).[1]

Pre-Disposal Segregation Logic (The "Why")

To establish a self-validating system, you must understand the causality of waste accidents:

  • The Neutralization Fallacy: Researchers often attempt to neutralize organic acids with sodium bicarbonate before disposal.

    • Risk:[2][3] This generates CO₂ gas.[1][4] If the waste container is capped immediately, it becomes a pressure bomb.

    • Protocol:Do not neutralize in the waste container. Dispose of as acidic organic waste.[1]

  • The Oxidizer Trap: Mixing cyclopropyl derivatives with strong oxidizers (e.g., KMnO₄) can cleave the ring, generating heat and unpredictable byproducts.[1]

    • Protocol: Strictly segregate into Non-Halogenated Organic streams.[1]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound/Powder)

Best for: Expired reagents, synthesis solids, weighing boat residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1]

  • Labeling: Mark as "Hazardous Waste - Solid, Organic, Acidic." Explicitly list: 2-Cyclopropyl-3-phenylpropanoic acid.

  • Segregation: Ensure no liquid solvents are present in the solid waste bin to prevent leaching.

  • Handoff: Seal with a screw cap (do not over-tighten) and transfer to EHS for High-Temperature Incineration .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, extraction layers (DCM/Ethyl Acetate).[1]

  • pH Check: Verify the pH of the solution. If pH < 3, it is an acidic flammable waste.[1]

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated Solvents (MeOH, EtOH, EtOAc): Use the Red Can (Flammable/Organic).

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Use the Yellow Can (Halogenated).

  • The "No-Precipitate" Check: Visually inspect the waste container before addition. Adding this acid to a waste container high in amines (bases) will cause immediate salt precipitation, potentially clogging the container opening.[1]

  • Pouring: Use a funnel. Avoid splashing.

  • Venting: Ensure the waste container is equipped with a pressure-relief cap (e.g., Eco-Funnel) to manage any slow off-gassing.[1]

Visualized Decision Workflow

The following diagram illustrates the logical decision tree for disposing of 2-Cyclopropyl-3-phenylpropanoic acid.

DisposalWorkflow Start Start: Waste Identification (2-Cyclopropyl-3-phenylpropanoic acid) StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Residue) StateCheck->IsSolid IsLiquid Liquid (Solution) StateCheck->IsLiquid SolidContainer Container: Wide-Mouth HDPE/Glass (No Liquids) IsSolid->SolidContainer SolidLabel Label: 'Solid Organic Acid' Trace Contaminant SolidContainer->SolidLabel Incineration Final Disposal: High-Temp Incineration SolidLabel->Incineration SolventCheck Check Solvent Type IsLiquid->SolventCheck NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo PrecipCheck CRITICAL: Check for Amine/Base Waste in Can NonHalo->PrecipCheck Halo->PrecipCheck PrecipCheck->Incineration If Clear

Caption: Decision tree for segregating solid vs. liquid waste streams to prevent incompatibility.

Emergency Contingencies: Spill Management

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: If the powder is aerosolized, clear the area to prevent inhalation.

  • PPE Upgrade: Wear double nitrile gloves and a P100 particulate respirator if dust is visible.[1]

  • Neutralization (Spill ONLY):

    • Cover the spill with Sodium Carbonate or Spill-X-A (Acid neutralizer).[1]

    • Observation: Wait for bubbling (CO₂) to cease.[1]

  • Collection: Sweep the neutralized paste into a disposable container. Label as "Spill Debris: Organic Acid."[1]

  • Cleaning: Wash the surface with soap and water; do not use bleach (potential reaction with organic residues).[1]

Regulatory Compliance (RCRA)

In the United States, this compound falls under the following considerations:

  • Waste Characterization: It is not a P-listed or U-listed waste specifically. However, it is classified by Characteristic :

    • D001 (Ignitable): If in a flammable solvent.[1]

    • D002 (Corrosive): If in an aqueous solution with pH < 2.[1]

  • Destruction Method: The preferred method is fuel blending or incineration to ensure the destruction of the cyclopropyl ring and phenyl structure [1].

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Compound Summary: Phenylpropanoic Acid Derivatives. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.